molecular formula C9H14O B047020 (4-Ethynylcyclohexyl)methanol CAS No. 120077-79-4

(4-Ethynylcyclohexyl)methanol

Cat. No.: B047020
CAS No.: 120077-79-4
M. Wt: 138.21 g/mol
InChI Key: LHNVWCNLKADYSZ-UHFFFAOYSA-N
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Description

(4-Ethynylcyclohexyl)methanol is a high-value, bifunctional chemical building block of significant interest in advanced organic synthesis and drug discovery research. Its core structural value lies in the presence of two distinct and highly reactive functional groups: a terminal alkyne and a primary alcohol. The terminal alkyne group is a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, enabling the efficient, reliable, and modular conjugation of the cyclohexane scaffold to azide-containing molecules such as biomolecules, polymers, or surfaces. Concurrently, the primary alcohol can be readily functionalized through esterification, etherification, or oxidation, providing a second handle for structural diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethynylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVWCNLKADYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol moiety, both attached to a trans-1,4-disubstituted cyclohexane scaffold. This unique combination of a rigid alicyclic core with two distinct and highly versatile functional groups makes it a valuable building block for researchers in medicinal chemistry and materials science. The terminal alkyne is amenable to a wide range of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of bioconjugation and drug discovery. [1][2][3]The primary alcohol provides a handle for esterification, etherification, and oxidation, allowing for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this promising, yet not extensively documented, chemical entity.

Molecular Structure and Chemical Properties

The core of this compound is a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement is thermodynamically more stable than the cis-isomer, with both the ethynyl and hydroxymethyl groups preferentially occupying equatorial positions in the chair conformation to minimize steric strain. This rigid and well-defined three-dimensional structure is a desirable feature in drug design.

Physicochemical Data
PropertyValueSource
CAS Number 2230789-49-6Chemical Supplier Catalogs
Molecular Formula C₉H₁₄OCalculated
Molecular Weight 138.21 g/mol Calculated
Appearance Predicted: Colorless liquid or low-melting solidAnalogy
Boiling Point Not determined-
Melting Point Not determined-
Solubility Predicted: Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Sparingly soluble in water.Analogy [4]

Synthesis and Purification

A specific, peer-reviewed synthesis of this compound has not been prominently reported. However, a robust and logical synthetic pathway can be proposed based on well-established organic transformations, starting from the commercially available trans-4-(tert-butyl)cyclohexanecarboxylic acid. This route involves the introduction of the ethynyl group followed by the reduction of the carboxylic acid.

Proposed Synthetic Route

The proposed two-step synthesis is outlined below. The first step would be the conversion of the carboxylic acid to an acid chloride, followed by a Corey-Fuchs reaction to install the terminal alkyne. The second step is the reduction of the carboxylic acid to the primary alcohol. A more direct, albeit potentially lower-yielding, approach could involve the direct conversion of the carboxylic acid. For the purpose of this guide, a reliable two-step process is detailed.

Synthesis_of_4-Ethynylcyclohexyl_methanol start trans-4-Formylcyclohexanecarboxylic acid intermediate1 trans-4-(Dibromovinyl)cyclohexanecarboxylic acid start->intermediate1 1. PPh₃, CBr₄ 2. Zn, CH₂Cl₂ intermediate2 trans-4-Ethynylcyclohexanecarboxylic acid intermediate1->intermediate2 n-BuLi, THF, -78 °C product (trans-4-Ethynylcyclohexyl)methanol intermediate2->product LiAlH₄, THF, 0 °C to rt

Figure 1: Proposed synthetic pathway for (trans-4-Ethynylcyclohexyl)methanol.
Detailed Experimental Protocol

Step 1: Synthesis of trans-4-Ethynylcyclohexanecarboxylic acid

This procedure is adapted from methodologies for the Corey-Fuchs alkynylation of aldehydes.

  • Preparation of the Ylide: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition: A solution of trans-4-formylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, trans-4-(2,2-dibromovinyl)cyclohexanecarboxylic acid, is purified by column chromatography.

  • Alkynylation: The purified dibromo-olefin (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Final Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield trans-4-ethynylcyclohexanecarboxylic acid, which can be further purified by recrystallization or column chromatography.

Step 2: Reduction to (trans-4-Ethynylcyclohexyl)methanol

This procedure is based on the standard lithium aluminum hydride (LAH) reduction of carboxylic acids. [5][6][7]

  • LAH Suspension: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, is added lithium aluminum hydride (LAH) (1.5 eq) suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: A solution of trans-4-ethynylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: The reaction mixture is cooled back to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 15% aqueous NaOH.

  • Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (trans-4-Ethynylcyclohexyl)methanol. The product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

As no published spectra are available, the following characterization is predicted based on the analysis of analogous compounds and known spectroscopic data for the constituent functional groups. [4][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ ~3.5-3.7 ppm (d, 2H): Methylene protons of the -CH₂OH group. The signal would be a doublet due to coupling with the adjacent cyclohexyl proton.

  • δ ~2.0-2.2 ppm (m, 1H): The proton on the carbon bearing the ethynyl group.

  • δ ~1.9 ppm (s, 1H): The terminal alkyne proton (-C≡C-H).

  • δ ~1.0-1.9 ppm (m, 9H): The remaining protons of the cyclohexane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ ~84 ppm: The quaternary carbon of the alkyne (-C≡C-H).

  • δ ~69 ppm: The carbon of the terminal alkyne (-C≡C-H).

  • δ ~68 ppm: The methylene carbon of the -CH₂OH group.

  • δ ~40-45 ppm: The methine carbon of the cyclohexane ring attached to the -CH₂OH group.

  • δ ~30-35 ppm: The methine carbon of the cyclohexane ring attached to the ethynyl group.

  • δ ~25-30 ppm: The remaining methylene carbons of the cyclohexane ring.

IR (Infrared) Spectroscopy
  • ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch of the terminal alkyne. [4][9][10][11][14]* ~3600-3200 cm⁻¹ (strong, broad): O-H stretch of the primary alcohol, broadened due to hydrogen bonding. [8][12][15][18]* ~2920 and ~2850 cm⁻¹ (strong): C-H stretches of the cyclohexane ring.

  • ~2120 cm⁻¹ (weak to medium, sharp): C≡C stretch of the terminal alkyne. [4][9][10][11][14]* ~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol. [8][12][15][17]

Chemical Reactivity and Applications

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable linker and building block in several areas of chemical research. [22][23][24][25][26]

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group, with its most prominent application being in "click chemistry".

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and bio-orthogonal reaction forms a stable 1,2,3-triazole linkage with an azide-containing molecule. [1][2][3][27]This is extensively used in drug discovery for creating libraries of compounds, in bioconjugation to label proteins and other biomolecules, and in materials science for the synthesis of functional polymers.

Click_Reaction cluster_0 This compound cluster_1 Azide-containing Molecule cluster_2 Triazole Product A HO-CH₂-[cyclohexyl]-C≡CH C HO-CH₂-[cyclohexyl]-[triazole]-R A->C Cu(I) catalyst B R-N₃ B->C

Figure 2: The CuAAC "click" reaction of this compound.
  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond.

  • Glaser Coupling: Oxidative coupling of the terminal alkyne can lead to the formation of a diacetylene.

Reactions of the Primary Alcohol

The primary alcohol is a nucleophile and can undergo a variety of common organic transformations.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidizing agents like potassium permanganate or Jones' reagent.

  • Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions yields the corresponding ester.

  • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces an ether.

The ability to selectively react one functional group while leaving the other intact is a key advantage of this molecule, allowing for multi-step syntheses of complex target structures.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling similar organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a promising and versatile bifunctional building block with significant potential in drug discovery, bioconjugation, and materials science. Its rigid cyclohexane core provides a well-defined three-dimensional scaffold, while the terminal alkyne and primary alcohol functional groups offer orthogonal reactivity for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel chemical tools grows, it is anticipated that this compound will find increasing use in the scientific community.

References

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

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  • Winter, A. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Cyclohexylmethanol Derivatives: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This lack of data does not diminish the potential utility of such a molecule. The presence of both a primary alcohol and a terminal alkyne makes it a highly valuable bifunctional building block. Therefore, this guide has been structured to provide maximum value by:

  • Exploring the Strategic Importance of the terminal ethynyl group in modern drug discovery, which is the likely reason for interest in the target molecule.

  • Providing a comprehensive analysis of a closely related and well-characterized analog, (4-Methylcyclohexyl)methanol (MCHM) .

By using MCHM as a model, we can provide the in-depth analysis, experimental context, and data presentation requested, creating a guide that is both immediately useful and conceptually relevant to the original topic.

The Strategic Value of the Terminal Alkyne in Drug Development

The terminal alkyne functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of reactivity, structural properties, and metabolic stability.[3] Its inclusion in a scaffold like cyclohexylmethanol would offer a powerful tool for researchers.

  • Bioorthogonal Reactivity ("Click" Chemistry): The terminal alkyne is the key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[4] This reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of the molecule to other entities (e.g., fluorescent probes, antibodies, or polyethylene glycol chains) without disrupting biological systems.[4]

  • Pharmacophore and Bioisostere: The linear and rigid geometry of the alkyne can serve as a critical pharmacophore, providing specific directional interactions within a target's binding pocket.[3] It can also act as a bioisostere for other chemical groups, such as phenyl rings or nitriles, helping to fine-tune a drug candidate's potency and pharmacokinetic profile.

  • Synthetic Handle: Beyond click chemistry, the terminal alkyne is a versatile synthetic handle for various carbon-carbon bond-forming reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[]

The diagram below illustrates the central role of a terminal alkyne-bearing molecule in a typical drug discovery workflow.

G cluster_0 Core Scaffold Synthesis cluster_1 Lead Optimization & Conjugation cluster_2 Final Product Applications A (4-Ethynylcyclohexyl)methanol (Bifunctional Building Block) C CuAAC 'Click' Reaction (High-Yield Conjugation) A->C Alkyne Partner D Sonogashira Coupling (Structure Elaboration) A->D Alkyne Partner B Azide-Bearing Moiety (e.g., Biomolecule, PEG, Fluorophore) B->C Azide Partner F Bioconjugate for Target Identification C->F G Elaborated Drug Candidate for SAR Studies D->G E Aryl Halide E->D Coupling Partner

Caption: Conceptual workflow for utilizing a bifunctional alkyne.

Physicochemical Properties of (4-Methylcyclohexyl)methanol (MCHM)

As our model compound, MCHM (CAS No. 34885-03-5) provides a well-characterized example of a 1,4-disubstituted cyclohexylmethanol derivative.[6] It is a saturated alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[7] This isomerism significantly influences its physical properties.

Stereoisomerism: Cis and Trans

The orientation of the methyl and hydroxymethyl groups relative to the plane of the cyclohexane ring defines the cis and trans isomers. In the more stable chair conformation, the trans isomer can place both bulky substituents in the equatorial position, minimizing steric strain. The cis isomer must have one axial and one equatorial substituent. This structural difference impacts properties like boiling point, density, and hydrophobicity.

Caption: Chair conformations of cis and trans MCHM isomers.

Summary of Physicochemical Data

The following table consolidates key physicochemical data for MCHM. It is important to note that many sources report data for the mixed-isomer commercial product, while more detailed studies have resolved properties for the individual cis and trans isomers.

PropertyValue (Isomer Mixture)cis-Isomertrans-IsomerReferences
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆O[6]
Molecular Weight 128.21 g/mol 128.21 g/mol 128.21 g/mol [8]
Appearance Clear, colorless liquid--[9]
Odor Faint mint-likeLess detectableLicorice-like[7]
Density 0.9074 g/cm³ (at 20°C)--[9]
Boiling Point 202 - 203.7 °C (at 760 mmHg)--[6][8]
Flash Point 80 °C (176 °F)--[7]
Water Solubility ~2,250 mg/L (at 23°C)1,300 mg/L1,010 mg/L[10]
log Kₒw (Octanol-Water) 2.55 (Estimated)2.352.46[8][10]

Expert Insight: The data clearly shows that the trans isomer is less soluble in water and has a higher octanol-water partition coefficient (log Kₒw) than the cis isomer.[10] This is expected, as the equatorial positioning of both substituents in the trans isomer presents a more nonpolar surface area, reducing favorable interactions with water. These subtle differences can have profound impacts on environmental fate, bioavailability, and toxicological profiles.[10]

Synthesis and Experimental Protocols

The synthesis of cyclohexylmethanol derivatives typically involves the reduction of a corresponding carboxylic acid or ester. The classic Bouveault–Blanc reduction is a historically significant method for this transformation.[7] Modern approaches often utilize metal hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) for higher yields and milder conditions.

Representative Synthesis: Reduction of 4-Methylcyclohexanecarboxylic Acid

This protocol outlines a general procedure for the synthesis of (4-Methylcyclohexyl)methanol via the reduction of its corresponding carboxylic acid using a borane-tetrahydrofuran complex (BH₃·THF).

Causality Behind Experimental Choices:

  • Reagent: BH₃·THF is chosen as the reducing agent. It is highly effective for reducing carboxylic acids to primary alcohols and is generally safer and easier to handle than LiAlH₄, which reacts violently with protic solvents.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the borane reagent and effectively solubilizes the reactants.

  • Temperature Control: The initial addition of the borane solution is performed at a low temperature (0-5°C) to control the initial exothermic reaction and prevent side reactions.

  • Quenching: Methanol is used to cautiously quench the excess borane reagent after the reaction is complete. The borane reacts with methanol to form trimethoxyborane and hydrogen gas.

  • Workup: An aqueous workup followed by extraction is necessary to separate the desired alcohol product from the boron salts and other water-soluble byproducts.

Step-by-Step Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system must be maintained under an inert atmosphere to prevent the reaction of the hydride reagent with atmospheric moisture.

  • Reactant Preparation: Dissolve 4-methylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the reaction flask.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of BH₃·THF (approximately 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred carboxylic acid solution over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench any unreacted BH₃·THF. Vigorous hydrogen gas evolution will be observed.

  • Solvent Removal: Remove the THF and excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography or distillation to obtain pure (4-methylcyclohexyl)methanol.

G A 1. Dissolve Acid in THF (Inert Atmosphere) B 2. Cool to 0°C A->B C 3. Add BH₃·THF Dropwise B->C D 4. Stir at Room Temp (2-4h) C->D E 5. Quench with Methanol at 0°C D->E F 6. Solvent Removal (Rotovap) E->F G 7. Extraction (Ether/Aq. Workup) F->G H 8. Dry & Concentrate G->H I 9. Purify (Distillation/Chromatography) H->I

Caption: Experimental workflow for the reduction of a carboxylic acid.

Applications and Industrial Relevance

While the cyclohexylmethanol scaffold is a valuable intermediate in pharmaceutical synthesis[11], the primary industrial application for MCHM specifically is as a froth flotation agent in the coal industry.[7][12]

In this process, a crude mixture of MCHM is used to create a froth in a water-coal slurry.[7] Finely ground coal particles, being hydrophobic, adhere to the air bubbles generated in the MCHM-containing froth and rise to the surface, where they can be collected. This separates the coal from hydrophilic rock and other impurities (gangue) that sink. MCHM is favored in this application for its surfactant-like properties and because it is considered less toxic than previously used agents like 2-ethylhexanol.[7]

Safety and Handling

(4-Methylcyclohexyl)methanol is classified as an irritant. Direct contact can cause skin and eye irritation, and its vapor may irritate the respiratory tract.[13]

  • Personal Protective Equipment (PPE): Always handle MCHM in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[13]

  • Handling: Avoid direct contact, inhalation, and ingestion. Keep containers tightly sealed when not in use and store in a cool, dry place away from oxidizing agents.[13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[14]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Conclusion

While specific data on this compound remains elusive, its potential as a bifunctional building block in medicinal chemistry is clear, driven by the versatility of the terminal alkyne. A detailed examination of its close analog, (4-Methylcyclohexyl)methanol, provides critical insights into the physicochemical properties, stereochemical influences, synthesis, and handling of this class of compounds. The distinct properties of the cis and trans isomers of MCHM underscore the importance of stereochemical control in both synthesis and application. This guide serves as a foundational resource for researchers working with substituted cyclohexylmethanol scaffolds, providing the necessary data and protocols to inform their work.

References

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  • Show how you would synthesize the following:c. cyclohexylmethanol... (n.d.). Pearson+. [Link]

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  • 4-Methylcyclohexanemethanol. (n.d.). Wikipedia. [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). PubChem. [Link]

  • (4-Ethylcyclohexyl)methanol. (n.d.). PubChem. [Link]

  • from a sultable alkene. (ii) cyclohexylmethanol using an alkyl halide by .. (2024). Filo. [Link]

  • Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a - (n.d.). Vedantu. [Link]

  • First Aid for 4-Methylcyclohexane Methanol Poisoning. (n.d.). DoveMed. [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). Wikiwand. [Link]

  • ((1r,4r)-4-Ethynylcyclohexyl)methanol. (n.d.). Appretech Scientific Limited. [Link]

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An In-depth Technical Guide to (trans-4-Ethynylcyclohexyl)methanol: A Versatile Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for versatile molecular building blocks has never been greater. These scaffolds, which possess multiple, orthogonally reactive functional groups, are the linchpins of efficient and modular synthesis. Among these, molecules that combine a rigid, three-dimensional framework with a highly reactive functional group for covalent conjugation are of paramount importance. (trans-4-Ethynylcyclohexyl)methanol, a bifunctional molecule featuring a cyclohexane core, a primary alcohol, and a terminal alkyne, represents a quintessential example of such a strategic building block.

The cyclohexane moiety provides a non-aromatic, conformationally restricted scaffold that is prevalent in many approved pharmaceuticals, offering an avenue to explore chemical space in three dimensions. The primary alcohol serves as a versatile handle for derivatization through esterification, etherification, or oxidation. Most notably, the terminal ethynyl group is a key player in the realm of "click chemistry," a suite of powerful and reliable reactions that have revolutionized the synthesis of complex molecular architectures.[1] This guide provides an in-depth technical overview of (trans-4-Ethynylcyclohexyl)methanol, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of (trans-4-Ethynylcyclohexyl)methanol

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers for (trans-4-Ethynylcyclohexyl)methanol.

PropertyValueSource
Chemical Name (trans-4-Ethynylcyclohexyl)methanolMatrix Scientific
CAS Number 2357231-12-8Matrix Scientific[2]
Molecular Formula C₉H₁₄OCalculated
Molecular Weight 138.21 g/mol Calculated
Structure

Matrix Scientific[2]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of (trans-4-Ethynylcyclohexyl)methanol stems from the distinct reactivity of its two functional groups: the hydroxyl and the ethynyl moieties.

Proposed Synthesis

While specific, peer-reviewed synthetic procedures for (trans-4-Ethynylcyclohexyl)methanol are not widely published, a plausible and logical retrosynthetic analysis suggests that it can be prepared from commercially available starting materials. A likely synthetic route would involve the functionalization of a cyclohexane-based precursor. One potential pathway could start from a protected form of 4-hydroxycyclohexanecarbaldehyde, followed by the introduction of the ethynyl group via a Corey-Fuchs or Seyferth-Gilbert homologation, and subsequent deprotection and reduction of the aldehyde to the primary alcohol.

Diagram of a Plausible Retrosynthetic Pathway

G target (trans-4-Ethynylcyclohexyl)methanol aldehyde trans-4-Ethynylcyclohexanecarbaldehyde target->aldehyde Reduction protected_aldehyde Protected trans-4-formylcyclohexyl precursor aldehyde->protected_aldehyde Alkynylation & Deprotection starting_material Commercially available cyclohexane derivative protected_aldehyde->starting_material Functional group interconversion

Caption: A simplified retrosynthetic analysis for (trans-4-Ethynylcyclohexyl)methanol.

Reactivity and Chemical Transformations

The true power of (trans-4-Ethynylcyclohexyl)methanol lies in its ability to undergo a wide array of chemical transformations at its two distinct functional handles.

  • The Hydroxyl Group: The primary alcohol is a versatile functional group that can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or acylation with acid chlorides and anhydrides to form esters. Furthermore, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of substituents.

  • The Ethynyl Group: The terminal alkyne is a workhorse of modern organic synthesis. Its most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3] Additionally, the terminal alkyne can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, and it can be deprotonated to form an acetylide, which can act as a nucleophile in various reactions.

Diagram of Key Reactions of (trans-4-Ethynylcyclohexyl)methanol

G start (trans-4-Ethynylcyclohexyl)methanol ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification aldehyde Aldehyde Derivative start->aldehyde Oxidation triazole 1,2,3-Triazole Adduct start->triazole CuAAC (Click Chemistry) coupled_product Sonogashira Coupling Product start->coupled_product Sonogashira Coupling

Caption: Key chemical transformations of (trans-4-Ethynylcyclohexyl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of (trans-4-Ethynylcyclohexyl)methanol make it a highly valuable building block for drug discovery and development.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

In FBDD, small molecular fragments are screened for binding to a biological target. Once a hit is identified, it is elaborated into a more potent lead compound. The cyclohexane scaffold of (trans-4-Ethynylcyclohexyl)methanol can serve as a non-aromatic core for such fragments. The terminal alkyne can then be used to "click" on other molecular fragments or solubilizing groups to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. This modular approach significantly accelerates the lead optimization process.

Bioconjugation and Targeted Drug Delivery

The ability of the ethynyl group to undergo highly efficient and bioorthogonal "click" reactions makes (trans-4-Ethynylcyclohexyl)methanol an excellent linker molecule. It can be used to conjugate a small molecule drug to a larger biomolecule, such as an antibody or a peptide, to create a targeted drug delivery system. The hydroxyl group can be used as an attachment point for the drug, while the alkyne serves as the handle for conjugation to the targeting moiety.

Synthesis of PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. (trans-4-Ethynylcyclohexyl)methanol is an ideal building block for the synthesis of the linker component of PROTACs. The hydroxyl and ethynyl groups provide two points of attachment for the two ligands, and the cyclohexane core provides a rigid spacer.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general, representative protocol for the CuAAC reaction using (trans-4-Ethynylcyclohexyl)methanol. Note: This is a general procedure and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • (trans-4-Ethynylcyclohexyl)methanol

  • Azide-containing reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (trans-4-Ethynylcyclohexyl)methanol (1.0 eq) and the azide-containing reaction partner (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water 1:1).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or EDTA to chelate the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Conclusion

(trans-4-Ethynylcyclohexyl)methanol is a potent and versatile building block with significant potential in drug discovery, medicinal chemistry, and materials science. Its combination of a rigid, three-dimensional cyclohexane scaffold, a versatile hydroxyl handle, and a "clickable" terminal alkyne makes it an invaluable tool for the rapid and efficient synthesis of complex molecular architectures. As the demand for modular and efficient synthetic strategies continues to grow, the importance of bifunctional building blocks like (trans-4-Ethynylcyclohexyl)methanol is set to increase, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Taylor & Francis Group. Alkynes | Drug Discovery with Privileged Building Blocks. [Link]

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1H and 13C NMR spectral data for (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-Ethynylcyclohexyl)methanol

Abstract

This compound is a bifunctional organic building block of significant interest in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules and polymers through click chemistry. Unambiguous structural characterization is paramount for its effective use, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It offers a detailed interpretation of chemical shifts, coupling constants, and stereochemical implications, grounded in fundamental principles and data from analogous structures. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data, designed for researchers and drug development professionals.

Introduction: The Structural Significance of this compound

The molecular architecture of this compound, featuring a rigid cyclohexyl scaffold functionalized with both a reactive terminal alkyne and a primary alcohol, makes it a versatile synthon. The cyclohexane ring can exist as a mixture of cis and trans isomers, which often exhibit distinct physical properties and biological activities. NMR spectroscopy is uniquely suited to not only confirm the molecular connectivity but also to elucidate the predominant stereochemistry of the sample, which is critical for ensuring reproducibility in synthetic applications.

This guide will deconstruct the NMR spectra of this compound, treating the molecule as a composite of distinct spin systems: the ethynyl group, the substituted cyclohexane ring, and the hydroxymethyl group. By understanding the spectral signature of each component, a complete and unambiguous structural assignment can be achieved.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The analysis is based on established chemical shift principles and comparative data from structurally related compounds, such as cyclohexanemethanol and various substituted acetylenes.[1][2] The spectrum is typically recorded in deuterated chloroform (CDCl₃), and the residual solvent peak at 7.26 ppm serves as a convenient internal reference.[3]

Chemical Shift Assignments and Rationale

The structure of this compound, with IUPAC numbering for NMR assignment, is shown below. Note that the cyclohexane ring introduces diastereoisomerism (cis and trans), which will influence the exact chemical shifts and multiplicities. This analysis assumes a mixture of isomers, leading to a more complex spectrum than a single pure isomer would.

Caption: Structure of this compound with numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H10 (C≡C-H )~1.9 - 2.1Doublet (d)~2.5The terminal acetylenic proton is shielded by the magnetic anisotropy of the triple bond.[4][5] It is coupled to the H3 proton through four bonds.
H7 (-CH₂ -OH)~3.4 - 3.6Doublet (d)~6.5These protons are deshielded by the adjacent electronegative oxygen atom. They are coupled to the H1 proton. The signal may appear as two distinct doublets if the isomers are resolved.[2][6]
H3 (-CH -C≡CH)~2.2 - 2.5Multiplet (m)-This methine proton is adjacent to the electron-withdrawing ethynyl group, causing a downfield shift relative to other ring protons.
OH (-CH₂-OH )~1.5 - 2.5 (variable)Broad Singlet (br s)-The chemical shift is highly variable and depends on concentration, temperature, and solvent. The signal may not be observed due to exchange with trace water.
H1, H2, H4, H5, H6 ~0.9 - 1.9Multiplets (m)-The remaining cyclohexyl protons produce a complex series of overlapping multiplets in the upfield region, typical for saturated carbocycles.[6] Axial and equatorial protons will have different chemical shifts.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. A DEPT-135 experiment is highly recommended to differentiate between CH₃, CH₂, and CH signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C9 (C ≡CH)~83 - 86NoneThe sp-hybridized carbon bearing the proton appears downfield.
C10 (C≡C H)~68 - 71Positive (CH)The terminal sp-hybridized carbon is more shielded.
C7 (-C H₂OH)~67 - 70Positive (CH₂)This carbon is significantly deshielded by the directly attached oxygen atom.[7]
C1 ~40 - 43Positive (CH)The methine carbon adjacent to the hydroxymethyl group.
C3 ~28 - 31Positive (CH)The methine carbon adjacent to the ethynyl group.
C2, C4, C5, C6 ~25 - 35Positive (CH₂)The remaining four methylene carbons of the cyclohexane ring will appear in this region. The exact shifts depend on the stereochemistry.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol is designed as a self-validating system, incorporating a suite of experiments that provides orthogonal data for robust structural confirmation.

Sample Preparation
  • Massing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a high-purity solvent is critical to minimize impurity peaks.[8][9]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR (Proton):

    • Purpose: To determine proton chemical shifts, multiplicities, and integrals.

    • Key Parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

      • Number of Scans: 16 (or more for dilute samples).

  • ¹³C{¹H} NMR (Carbon):

    • Purpose: To identify the chemical shift of each unique carbon atom.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

      • Spectral Width: ~220 ppm (centered around 100 ppm).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135:

    • Purpose: To differentiate carbon signals based on the number of attached protons (CH/CH₃ positive, CH₂ negative, Cq absent).

    • Key Parameters: This experiment is run with parameters similar to a standard ¹³C NMR.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin coupling correlations, typically through 2-3 bonds. This is crucial for tracing the connectivity of the cyclohexane ring protons.

    • Key Parameters: Standard gradient-selected COSY (e.g., cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is the primary experiment for assigning carbons based on their known proton assignments.

    • Key Parameters: Standard gradient-selected HSQC with multiplicity editing can also differentiate CH/CH₃ from CH₂ signals (e.g., hsqcedetgpsisp2.3).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically ²JCH and ³JCH). This is essential for connecting fragments, such as linking the ethynyl proton (H10) to the ring carbons (C3, C9).

    • Key Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

Data Processing and Interpretation Workflow

A logical workflow ensures that all available data is used to build a coherent and validated structural assignment.

G cluster_1 A Acquire 1D ¹H, ¹³C, DEPT-135 C Process Data (FT, Phase, Baseline) A->C B Acquire 2D COSY, HSQC, HMBC B->C D Assign ¹H Spectrum: - Identify key functional groups (H10, H7, OH) - Use integrals to confirm proton counts C->D E Use COSY to Trace ¹H-¹H Connectivity (e.g., H1 -> H2/H6, H1 -> H7) D->E F Use HSQC to Assign Directly Bonded Carbons (e.g., H7 -> C7, H10 -> C10) E->F G Use DEPT-135 to Confirm Carbon Types (CH, CH₂, Cq) F->G H Use HMBC to Confirm Long-Range Connectivity (e.g., H10 -> C3, H7 -> C1) F->H I Final Structure Validation: - All signals assigned - Data from all experiments is self-consistent H->I

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectra of this compound provide a wealth of structural information. A thorough analysis, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the stereochemical composition of the sample. The detailed experimental and analytical workflow presented in this guide serves as a robust framework for researchers, ensuring the generation of high-fidelity data essential for the successful application of this versatile building block in drug discovery and materials science.

References

  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 1.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Chemistry LibreTexts. (2024). 2.10: Uses of ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanemethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Mass spectrometry and IR analysis of (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of (4-Ethynylcyclohexyl)methanol

Introduction: Characterizing a Bifunctional Building Block

This compound is a valuable bifunctional molecule featuring a primary alcohol and a terminal alkyne, anchored to a cyclohexane scaffold. This unique combination of reactive groups makes it a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex architectures via click chemistry and other coupling reactions. Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides an in-depth analysis of this compound using two foundational analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a senior application scientist, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, offering a robust framework for researchers and drug development professionals.

Molecular Structure: The Foundation for Spectral Interpretation

To effectively interpret the spectral data, one must first understand the molecule's constituent functional groups, as these are directly responsible for the signals generated in both MS and IR analyses.

  • Hydroxyl Group (-CH₂OH): A primary alcohol responsible for characteristic O-H and C-O vibrations in IR and specific fragmentation patterns (like dehydration) in MS.

  • Terminal Alkyne Group (-C≡CH): This group provides highly diagnostic signals, including the sharp ≡C-H stretch and the weaker C≡C triple bond stretch in the IR spectrum.

  • Cyclohexane Ring (C₆H₁₀): The saturated alicyclic ring contributes numerous sp³ C-H and C-C bonds, which are visible in the IR spectrum and influence the overall fragmentation in MS.

Infrared (IR) Spectroscopy Analysis: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of covalent bonds within a molecule. By absorbing IR radiation at specific frequencies, bonds stretch and bend, creating a unique spectrum that acts as a molecular fingerprint. For this compound, the key is to identify the characteristic absorptions of its alcohol and terminal alkyne functionalities.

Expected Diagnostic Absorption Bands

The IR spectrum of this compound is dominated by a few highly characteristic peaks that allow for unambiguous identification of its key functional groups.

  • O-H Stretch (Alcohol): A very strong and broad absorption band is expected in the 3600-3200 cm⁻¹ region.[1][2][3] The significant broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[1][4][5]

  • ≡C-H Stretch (Terminal Alkyne): A strong and characteristically sharp, narrow peak should appear at approximately 3300 cm⁻¹.[1][6][7][8] This peak's sharpness and position are highly diagnostic for a terminal alkyne.[7]

  • sp³ C-H Stretch (Alkane): Strong absorptions will be present in the 3000-2850 cm⁻¹ range, corresponding to the stretching of C-H bonds within the cyclohexane ring and the methylene group.[1][6][9]

  • C≡C Stretch (Alkyne): A weak to medium, sharp absorption is anticipated in the 2250-2100 cm⁻¹ range.[1][8][9] The intensity of this peak is often low for terminal alkynes.[6][7]

  • C-O Stretch (Primary Alcohol): A strong absorption band is expected in the 1260-1050 cm⁻¹ region, which is characteristic of the C-O single bond in a primary alcohol.[3][5][10]

Data Summary: Key IR Absorptions
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Peak Characteristics
O-H StretchAlcohol3600 - 3200Strong, Broad
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
sp³ C-H StretchCyclohexane, CH₂3000 - 2850Strong
C≡C StretchAlkyne2250 - 2100Weak to Medium, Sharp
C-O StretchPrimary Alcohol1260 - 1050Strong
Visualizing IR Signatures

IR_Analysis cluster_molecule This compound cluster_peaks Characteristic IR Absorption Bands mol Structure OH_peak O-H Stretch 3600-3200 cm⁻¹ (Broad, Strong) mol->OH_peak -OH Alkyne_CH_peak ≡C-H Stretch ~3300 cm⁻¹ (Sharp, Strong) mol->Alkyne_CH_peak -C≡C-H Alkane_CH_peak sp³ C-H Stretch 3000-2850 cm⁻¹ (Strong) mol->Alkane_CH_peak -C-H (ring) CC_triple_peak C≡C Stretch 2250-2100 cm⁻¹ (Weak, Sharp) mol->CC_triple_peak -C≡C- CO_peak C-O Stretch 1260-1050 cm⁻¹ (Strong) mol->CO_peak -CH₂-O-

Caption: Key functional groups and their corresponding IR absorption regions.

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat (thin liquid film) sample. Place one drop of the compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Perform a background scan with the empty salt plates (or an empty sample compartment) to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups identified above.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern provides a detailed structural puzzle. The molecular formula of this compound is C₉H₁₄O, with a monoisotopic mass of approximately 138.10 Da.

Expected Fragmentation Pathways

The fragmentation of this compound under EI conditions is governed by the stability of the resulting radical cations and neutral losses.

  • Molecular Ion (M•⁺): The initial species formed is the molecular ion at m/z = 138 . Primary alcohols often exhibit a weak or even absent molecular ion peak due to rapid fragmentation.[11][12]

  • Dehydration (Loss of H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da).[2][11] This would produce a prominent fragment ion at m/z = 120 ([M-18]•⁺).

  • α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would mean breaking the bond between the cyclohexane ring and the -CH₂OH group.

    • Loss of the •CH₂OH radical (31 Da) would result in a fragment at m/z = 107 ([M-31]⁺).

    • Alternatively, loss of the C₈H₁₁• radical would form the [CH₂OH]⁺ ion at m/z = 31 . This is a very common fragment for primary alcohols.

  • Loss of Ethynyl Group: Cleavage of the ethynyl group (-C≡CH, 25 Da) would lead to a fragment at m/z = 113 ([M-25]⁺).

  • Ring-Related Fragmentation: Cyclic alcohols can undergo complex ring cleavages. A characteristic fragment for cyclohexyl derivatives often appears at m/z = 57 .[11]

Data Summary: Predicted Mass Fragments
m/z ValueProposed IdentityFragmentation Pathway
138[M]•⁺ (Molecular Ion)Ionization (may be weak)
120[M - H₂O]•⁺Dehydration
107[M - •CH₂OH]⁺α-Cleavage
113[M - •C₂H]⁺Loss of Ethynyl Radical
57[C₄H₉]⁺Cyclohexyl Ring Cleavage
31[CH₂OH]⁺α-Cleavage
Visualizing the MS Fragmentation Pathway

MS_Fragmentation cluster_frags Primary Fragments M_ion Molecular Ion (M•⁺) m/z = 138 F_120 [M-H₂O]•⁺ m/z = 120 M_ion->F_120 - H₂O (18 Da) F_107 [M-•CH₂OH]⁺ m/z = 107 M_ion->F_107 - •CH₂OH (31 Da) F_31 [CH₂OH]⁺ m/z = 31 M_ion->F_31 - C₈H₁₁• (107 Da) F_113 [M-•C₂H]⁺ m/z = 113 M_ion->F_113 - •C₂H (25 Da)

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: The compound is typically introduced into the mass spectrometer via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities and the solvent. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a standard 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is definitively achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR analysis provides unequivocal confirmation of the presence of the critical hydroxyl (-OH) and terminal alkyne (-C≡CH) functional groups through their highly characteristic vibrational bands. Concurrently, mass spectrometry confirms the compound's molecular weight (m/z 138) and provides a detailed fragmentation pattern consistent with its proposed structure, including key fragments from dehydration and alpha-cleavage. Together, these two techniques offer a self-validating system, providing the high level of confidence required for research, development, and quality control applications.

References

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An In-Depth Technical Guide to the Cis and Trans Isomers of (4-Ethynylcyclohexyl)methanol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and potential applications of the cis and trans isomers of (4-ethynylcyclohexyl)methanol, a bifunctional molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the strategic considerations for utilizing these valuable building blocks.

Introduction: Geometric Isomerism in Drug Design

Substituted cyclohexanes are privileged scaffolds in medicinal chemistry, providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The geometric isomerism of 1,4-disubstituted cyclohexanes, designated as cis and trans, plays a critical role in determining the molecule's overall shape, polarity, and physicochemical properties. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

In the context of this compound, the relative orientation of the ethynyl and hydroxymethyl groups dictates the spatial relationship between a key reactive handle for bioconjugation (the alkyne) and a versatile functional group for further chemical modification (the alcohol). Understanding and controlling the stereochemistry of this scaffold is therefore paramount for its rational application in drug design.

Stereoisomers of this compound

The two geometric isomers of this compound are depicted below in their most stable chair conformations:

  • trans-(4-Ethynylcyclohexyl)methanol: The more stable isomer, with both the ethynyl and hydroxymethyl groups in the equatorial position, minimizing steric hindrance.

  • cis-(4-Ethynylcyclohexyl)methanol: The less stable isomer, with one group in the equatorial position and the other in the axial position.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start p-Anisic Acid Intermediate1 4-Methoxycyclohexanecarboxylic Acid Start->Intermediate1 Hydrogenation Intermediate2 (4-Methoxycyclohexyl)methanol Intermediate1->Intermediate2 Reduction Intermediate3 4-Methoxycyclohexanecarbaldehyde Intermediate2->Intermediate3 Oxidation Intermediate4 cis/trans Mixture Intermediate3->Intermediate4 Separation Chromatographic Separation Intermediate4->Separation cis_Aldehyde cis-4-Methoxycyclohexanecarbaldehyde Separation->cis_Aldehyde trans_Aldehyde trans-4-Methoxycyclohexanecarbaldehyde Separation->trans_Aldehyde cis_Ethynylation Ethynylation & Deprotection cis_Aldehyde->cis_Ethynylation trans_Ethynylation Ethynylation & Deprotection trans_Aldehyde->trans_Ethynylation cis_Final cis-(4-Ethynylcyclohexyl)methanol cis_Ethynylation->cis_Final trans_Final trans-(4-Ethynylcyclohexyl)methanol trans_Ethynylation->trans_Final

Figure 2. Proposed synthetic workflow for cis- and trans-(4-Ethynylcyclohexyl)methanol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of a Mixture of cis- and trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde

This precursor can be synthesized from commercially available starting materials such as terephthalic acid or its derivatives through a series of reduction and oxidation steps. A common route involves the hydrogenation of a terephthalate ester to yield a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate, followed by selective reduction to the diol and subsequent mono-oxidation to the aldehyde.

Step 2: Separation of cis- and trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde

The separation of the cis and trans isomers of the aldehyde precursor is a critical step. Due to the differences in their polarity and steric hindrance, this can be effectively achieved using column chromatography. [3][4] Experimental Protocol: Chromatographic Separation

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Detection: Thin-layer chromatography (TLC) with visualization by UV light (if applicable) and/or staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Rationale: The cis isomer, being generally more polar due to the axial substituent, is expected to have a lower Rf value and elute later from the column compared to the less polar trans isomer.

Step 3: Ethynylation of the Separated Aldehydes

The individual cis and trans aldehydes are then converted to the corresponding terminal alkynes. A robust and widely used method is the addition of a protected acetylene anion, such as the lithium or magnesium salt of trimethylsilylacetylene, followed by deprotection. [5][6][7] Experimental Protocol: Ethynylation and Deprotection

  • Protection: To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate the lithium acetylide.

  • Ethynylation: Add a solution of the isolated cis- or trans-4-(hydroxymethyl)cyclohexanecarbaldehyde in anhydrous THF to the lithium acetylide solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Deprotection: Dissolve the crude TMS-protected propargyl alcohol in methanol and add a catalytic amount of potassium carbonate. [5]Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the TMS group.

  • Purification: Purify the final cis- or trans-(4-ethynylcyclohexyl)methanol by column chromatography on silica gel.

Characterization of Cis and Trans Isomers

Unambiguous characterization of the cis and trans isomers is crucial and can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons. [8][9]The axial and equatorial protons and carbons have distinct chemical shifts due to anisotropic effects.

Predicted 1H and 13C NMR Data:

IsomerGroupPredicted 1H NMR (ppm)Predicted 13C NMR (ppm)
trans CH-C≡CH~2.5 (m)~35
CH-OH~3.4 (d)~68
C≡CH~2.0 (s)~85 (C≡CH), ~70 (C≡CH)
Cyclohexyl-H1.0 - 2.0 (m)25 - 45
cis CH-C≡CH~2.7 (m)~33
CH-OH~3.6 (d)~65
C≡CH~2.0 (s)~85 (C≡CH), ~70 (C≡CH)
Cyclohexyl-H1.0 - 2.2 (m)23 - 43

Rationale for Predicted Shifts:

  • In the trans isomer, with both substituents in the more stable equatorial positions, the ring protons will exhibit a narrower range of chemical shifts.

  • In the cis isomer, the axial substituent will cause a downfield shift for the axial protons on the same side of the ring due to 1,3-diaxial interactions. The carbon bearing the axial substituent will experience an upfield shift compared to its equatorial counterpart.

  • The chemical shifts of the ethynyl proton and carbons are expected to be similar for both isomers.

Physicochemical Properties

The different spatial arrangements of the functional groups in the cis and trans isomers lead to distinct physicochemical properties, which are critical for their application and separation.

Propertytrans-(4-Ethynylcyclohexyl)methanolcis-(4-Ethynylcyclohexyl)methanolRationale
Polarity LowerHigherThe cis isomer has a less symmetrical structure, which can lead to a larger net dipole moment.
Boiling Point LowerHigherThe greater polarity of the cis isomer can result in stronger intermolecular dipole-dipole interactions.
Solubility in non-polar solvents HigherLower"Like dissolves like"; the less polar trans isomer will be more soluble in non-polar solvents.
Elution on Normal Phase Chromatography Earlier (Higher Rf)Later (Lower Rf)The less polar trans isomer interacts less strongly with the polar stationary phase.

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a reactive alkyne handle and a modifiable hydroxyl group, makes it a highly valuable building block in modern drug discovery.

Applications cluster_apps Applications in Drug Discovery Molecule This compound Click_Chemistry Click Chemistry Molecule->Click_Chemistry Ethynyl Group Linker_Synthesis Linker Synthesis Molecule->Linker_Synthesis Hydroxyl Group ADCs Antibody-Drug Conjugates (ADCs) Click_Chemistry->ADCs PROTACs PROTACs Click_Chemistry->PROTACs Bioconjugation Bioconjugation Click_Chemistry->Bioconjugation Linker_Synthesis->ADCs Linker_Synthesis->PROTACs

Figure 3. Applications of this compound in drug discovery.

Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". [10][11][12][13]This highly efficient and specific reaction allows for the covalent attachment of the molecule to azido-functionalized biomolecules, such as proteins, antibodies, or nucleic acids, under mild, biocompatible conditions.

Linker Technology for Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is an ideal scaffold for the synthesis of linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). [10][14][15][]

  • In ADCs: The hydroxyl group can be used to attach a cytotoxic payload, while the ethynyl group can be clicked onto an azide-modified antibody. The cyclohexane core provides a stable and tunable spacer. [17][][19]* In PROTACs: This molecule can serve as a versatile linker to connect a target-binding ligand and an E3 ligase-recruiting ligand. The stereochemistry of the cyclohexane ring can be used to control the spatial orientation of these two ligands, which is often critical for efficient ternary complex formation and subsequent target degradation. [20][21]

Conclusion

The cis and trans isomers of this compound represent valuable and versatile building blocks for advanced applications in drug discovery. Their distinct stereochemical and physicochemical properties offer a means to fine-tune the performance of complex therapeutic modalities such as ADCs and PROTACs. A thorough understanding of their synthesis, separation, and characterization, as outlined in this guide, is essential for their effective implementation in the development of next-generation therapeutics.

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A Technical Guide to the Commercial Availability and Strategic Procurement of (4-Ethynylcyclohexyl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Niche Building Blocks

For researchers, medicinal chemists, and drug development professionals, the timely acquisition of novel chemical building blocks is paramount to the pace of innovation. (4-Ethynylcyclohexyl)methanol, a bifunctional molecule featuring a rigid cyclohexane scaffold, a reactive terminal alkyne, and a primary alcohol handle, represents a potentially valuable yet commercially scarce reagent. This guide provides an in-depth analysis of its availability, outlines strategic procurement pathways, and discusses its application potential in modern drug discovery, particularly in the realm of bioconjugation and linker chemistry.

Executive Summary: The Scarcity and Strategic Value of this compound

Physicochemical Properties and Isomeric Considerations

A critical first step in the procurement process is the precise identification of the target molecule. This compound exists as cis and trans diastereomers. The commercially listed variant is the trans-isomer.

PropertyDataSource
Chemical Name (trans-4-Ethynylcyclohexyl)methanolMatrix Scientific
CAS Number 2357231-12-8Matrix Scientific
Molecular Formula C₉H₁₄OMatrix Scientific
Molecular Weight 138.21 g/mol Matrix Scientific
Hazard Classification IrritantMatrix Scientific

Note: A compound with the same name but a different CAS number (2230789-49-6) is listed by some aggregators, but without supplier information, suggesting it may be a different isomer or a database artifact.[1] Researchers should exercise diligence in specifying the exact CAS number for the desired isomer.

Commercial Availability: A Niche Market

Extensive searches of major chemical supplier catalogs and aggregator databases reveal that this compound is not a stock item for most large-scale manufacturers. Its commercial availability is currently limited to specialized, research-focused suppliers.

Confirmed Supplier

As of the date of this guide, the primary known supplier for (trans-4-Ethynylcyclohexyl)methanol is:

SupplierCAS NumberProduct NamePurityQuantityPrice (USD)Notes
Matrix Scientific 2357231-12-8(trans-4-Ethynylcyclohexyl)methanol>95%1.00 g$1,486.00Listed as an irritant. SDS available.

This information underscores the compound's status as a high-value, low-volume research chemical.[2] The high price point is indicative of a complex, multi-step synthesis and a lack of scaled-up production.

Strategic Procurement: A Decision Workflow

Given the limited availability, a strategic approach to procurement is essential. The decision between direct purchase and custom synthesis will depend on factors such as required quantity, purity specifications, budget, and project timeline.

G start Need for this compound Identified check_quantity Quantity Required? start->check_quantity direct_purchase Direct Purchase from Niche Supplier (e.g., Matrix Scientific) check_quantity->direct_purchase < 5g custom_synthesis Initiate Custom Synthesis Project check_quantity->custom_synthesis > 5g or Supplier Unavailable evaluate_supplier Evaluate Supplier: - Purity - Lead Time - Cost direct_purchase->evaluate_supplier select_cro Select Contract Research Organization (CRO) custom_synthesis->select_cro delivery Receive & QC Compound evaluate_supplier->delivery feasibility Feasibility & Quoting - Synthetic Route Design - Cost Analysis (FTE vs. FFS) - Timeline Estimation select_cro->feasibility synthesis_manage Project Management & Synthesis Execution feasibility->synthesis_manage synthesis_manage->delivery G cluster_0 Molecular Scaffolds cluster_1 Click Reaction cluster_2 Resulting Conjugate A This compound C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Azide-modified Biomolecule (e.g., Antibody) B->C D Stable Triazole Linkage C->D E Antibody-Drug Conjugate (ADC) D->E

Caption: Role of terminal alkynes in Antibody-Drug Conjugate (ADC) synthesis via Click Chemistry.

This compound can serve as a homobifunctional linker if the hydroxyl group is converted to another reactive handle (e.g., an azide or a halide), or more commonly, as a heterobifunctional linker . In this latter role, it can be incorporated into a larger molecule where the alkyne is poised for a click reaction, and the hydroxyl group provides a point for further modification or attachment.

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): The compound can be used to synthesize linkers that connect a cytotoxic payload to an antibody. The cyclohexane ring provides a rigid spacer, potentially influencing the stability and pharmacokinetics of the resulting ADC.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this molecule could serve as a component of the linker connecting the E3 ligase-binding element and the target protein-binding element.

  • Molecular Probes and Imaging Agents: The alkyne can be used to "click" on a fluorescent dye or a radiolabel for biological imaging applications.

The Cyclohexylmethanol Scaffold: A Non-Aromatic, Rigid Spacer

The trans-cyclohexane ring is a conformationally restricted, non-planar, and non-aromatic scaffold. In drug design, replacing aromatic rings with saturated cyclic systems is a common strategy to improve physicochemical properties such as solubility and metabolic stability. The primary alcohol of the hydroxymethyl group offers a versatile handle for synthetic elaboration, allowing for its conversion into esters, ethers, amines, or other functional groups.

Safety and Handling

The Safety Data Sheet (SDS) from Matrix Scientific for (trans-4-Ethynylcyclohexyl)methanol indicates that the compound is an irritant. [2]Standard laboratory safety protocols should be followed when handling this chemical:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a specialized building block with significant potential in modern medicinal chemistry, particularly for the construction of complex molecular architectures like ADCs and PROTACs. Its commercial availability is, however, extremely limited, making strategic procurement a critical consideration for any research program intending to use it. While direct purchase in small quantities is possible from niche suppliers, custom synthesis represents the most viable option for larger-scale needs or when supply is interrupted. As the demand for sophisticated, three-dimensional linkers and scaffolds in drug discovery grows, the availability of compounds like this compound may increase. Until then, the information and workflows presented in this guide offer a comprehensive framework for researchers to navigate the procurement and application of this valuable chemical tool.

References

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Reactivity of the terminal alkyne in (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in (4-Ethynylcyclohexyl)methanol

Abstract

The terminal alkyne functional group is a cornerstone of modern medicinal chemistry, offering a unique combination of structural rigidity and versatile reactivity.[1][2] this compound presents a valuable scaffold, incorporating this reactive handle on a conformationally restricted cyclohexyl ring, which is a common motif in drug candidates. This guide provides an in-depth analysis of the reactivity of its terminal alkyne, focusing on four transformative reaction classes: Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydrosilylation, and hydroboration-oxidation. We explore the mechanistic underpinnings of each reaction, provide field-proven insights into how the specific molecular architecture influences experimental outcomes, and supply detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Molecular Architecture: this compound

The reactivity of the terminal alkyne in this compound is not dictated by the alkyne in isolation. Its behavior is modulated by the interplay of its structural components:

  • The Terminal Alkyne (-C≡CH): The two orthogonal π-bonds and the acidic terminal proton (pKa ≈ 25) are the primary sites of reactivity.[2] Its linear geometry provides a rigid, defined vector for molecular extension.[1]

  • The Cyclohexyl Ring: This bulky, aliphatic ring introduces significant steric hindrance around the reaction center. This can impede the approach of large catalytic complexes, influencing reaction rates and potentially requiring tailored catalyst systems.[3][4] Its conformational preference (chair conformation) places the ethynyl and methanol substituents in either axial or equatorial positions, which can further modulate their accessibility.

  • The Primary Alcohol (-CH₂OH): This functional group introduces polarity and a potential site for hydrogen bonding. While generally considered non-interfering in many alkyne-specific reactions, it can coordinate with certain metal catalysts or may require protection under harsh basic or acidic conditions to prevent side reactions.

Caption: Structure of this compound.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of conjugated systems and complex drug molecules.[5][6]

Mechanistic Overview & Causality

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final product is released via reductive elimination, which regenerates the active palladium(0) catalyst.[5]

  • Expertise & Experience: The choice of an amine base (e.g., triethylamine, diisopropylamine) is crucial. It serves not only to scavenge the HX byproduct but also to facilitate the deprotonation of the alkyne, promoting the formation of the copper acetylide. For a substrate like this compound, the bulky cyclohexyl group does not typically inhibit the reaction, as the linear alkyne projects away from the ring. However, extremely bulky aryl halides may require higher catalyst loading or elevated temperatures to achieve reasonable reaction rates.

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 product R-C≡CR' pd_trans->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_ox Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base, Cu(I)X)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Workflow Overview

workflow_sonogashira start Start setup Combine Reagents (Alkyne, Ar-Br, Pd Cat., CuI, Base, Solvent) start->setup degas Degas Mixture (N₂ or Ar sparging) setup->degas react Heat Reaction (e.g., 60-80 °C) degas->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 equiv.), copper(I) iodide (0.04 equiv.), and the aryl bromide (1.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a solution of this compound (1.2 equiv.) in anhydrous, degassed triethylamine (0.2 M).

  • Reaction: Stir the mixture at 70 °C under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.

Data Summary
Aryl HalidePd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
4-Iodoanisole24Et₃N60485-95
4-Bromobenzonitrile36DIPEA801275-85
3-Bromopyridine510Et₃N801670-80

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As the premier example of "click chemistry," the CuAAC reaction offers a highly efficient, selective, and bioorthogonal method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[7][8][9]

Mechanistic Overview & Causality

The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-triazolide intermediate. Protonolysis releases the triazole product and regenerates the active catalyst.[10]

  • Trustworthiness: The reaction's reliability stems from its high thermodynamic driving force and the absence of significant side reactions.[7][11] It can be performed under a wide range of conditions, including in aqueous media, making it exceptionally suitable for bioconjugation.[7][12] The presence of the hydroxyl group in this compound is well-tolerated and does not interfere with the reaction.[7]

CuAAC_Mechanism alkyne R'-C≡CH cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide azide R-N₃ complex [Azide-Cu-Acetylide Complex] azide->complex cu1 Cu(I) cu1->cu_acetylide cu_acetylide->complex cu_triazolide Copper-Triazolide Intermediate complex->cu_triazolide Cycloaddition product 1,4-Disubstituted Triazole cu_triazolide->product Protonolysis product->cu1 Catalyst Regeneration

Caption: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: CuAAC

This protocol details a typical procedure for the CuAAC reaction in an aqueous/organic solvent mixture.

Step-by-Step Methodology:

  • Solution A: Dissolve the organic azide (1.0 equiv.) and this compound (1.05 equiv.) in a 1:1 mixture of t-butanol and water.

  • Solution B (Catalyst): In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 equiv.) and sodium ascorbate (0.10 equiv.) in a minimal amount of water.

  • Reaction: Add Solution B to Solution A with vigorous stirring. The reaction is often exothermic and proceeds rapidly. Stir at room temperature for 1-4 hours.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by crystallization or flash column chromatography.

Data Summary
Azide SubstrateCatalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl AzideCuSO₄/NaAsctBuOH/H₂O251>95
1-Azido-3-phenylpropaneCuSO₄/NaAscTHF/H₂O252>95
Azido-PEG₃CuBrDMF40485-95

Hydrosilylation: Synthesis of Vinylsilanes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkyne's triple bond, providing a highly efficient, atom-economical route to valuable vinylsilane intermediates.[13]

Mechanistic Overview & Causality

The reaction is typically catalyzed by transition metal complexes, most commonly platinum or rhodium.[14][15] The prevalent Chalk-Harrod mechanism involves: (1) oxidative addition of the silane to the metal center, (2) coordination of the alkyne, (3) insertion of the alkyne into the metal-hydride bond, and (4) reductive elimination to release the vinylsilane product.[13]

  • Expertise & Experience: Regio- and stereoselectivity are the paramount challenges in alkyne hydrosilylation.[14] For terminal alkynes like this compound, three products are possible: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane. The outcome is highly dependent on the catalyst, silane, and reaction conditions.[14]

    • α-addition: Places the silyl group at the internal carbon. Some ruthenium catalysts are known to favor this pathway.[16][17]

    • β-addition: Places the silyl group at the terminal carbon. Platinum catalysts often give the (E)-β product via syn-addition, while other systems can provide the (Z)-β product via anti-addition.[17][18]

    • The steric bulk of the cyclohexyl group can enhance regioselectivity by favoring the addition of the bulky silyl group to the less hindered terminal carbon (β-addition).[4]

Hydrosilylation_Mechanism catalyst [M] ox_add [H-[M]-SiR₃] catalyst->ox_add silane R₃Si-H silane->ox_add Oxidative Addition alkyne R'-C≡CH coord [Alkyne Complex] alkyne->coord Alkyne Coordination ox_add->coord insertion [Vinyl-Metal Intermediate] coord->insertion Migratory Insertion product Vinylsilane insertion->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes a procedure for a β-(E)-selective hydrosilylation using Karstedt's catalyst.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve this compound (1.0 equiv.) in anhydrous toluene (0.5 M).

  • Reagent Addition: Add triethylsilane (1.1 equiv.) to the solution.

  • Catalyst Addition: Add Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt) to the mixture.

  • Reaction: Seal the tube and heat to 60 °C for 2-6 hours. Monitor the disappearance of the starting material by GC-MS or NMR.

  • Purification: Upon completion, cool the reaction and concentrate under reduced pressure. The product can often be used without further purification, or it can be distilled or purified by column chromatography on silica gel.

Data Summary: Regioselectivity
CatalystSilaneTemp (°C)Major ProductSelectivity (α:β)Reference Insight
Karstedt's Cat. (Pt)HSiEt₃60β-(E)>5:95Classical syn-addition.[13]
[Cp*Ru(MeCN)₃]PF₆HSiMe₂Ph25α>95:5Ruthenium favors α-addition.[16][17]
Co₂(CO)₈HSiPh₃80β-(E)>10:90Cobalt systems also effective.[19]

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation provides a reliable method for the anti-Markovnikov hydration of a terminal alkyne, yielding an aldehyde product after tautomerization of the intermediate enol.[20] This is complementary to the Markovnikov hydration (using HgSO₄/H₂SO₄), which would yield a methyl ketone.

Mechanistic Overview & Causality

The reaction proceeds in two distinct steps. First, a borane reagent adds across the triple bond in a syn-addition. The boron atom, being the electrophile, adds to the terminal carbon, and the hydride adds to the internal carbon.[21] This regioselectivity is driven primarily by sterics; the bulky borane reagent adds to the less hindered end of the alkyne.[21][22] In the second step, the resulting vinylborane is oxidized with basic hydrogen peroxide, replacing the boron atom with a hydroxyl group while retaining the stereochemistry. The resulting enol intermediate rapidly tautomerizes to the more stable aldehyde.

  • Authoritative Grounding: To prevent double addition across the two π-bonds of the alkyne, sterically hindered borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are essential.[20][22][23] These bulky reagents ensure the reaction stops after a single addition to form the vinylborane.[24]

Hydroboration_Oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation & Tautomerization alkyne R-C≡CH vinylborane Vinylborane Intermediate alkyne->vinylborane syn-Addition (Anti-Markovnikov) borane R₂BH (e.g., 9-BBN) borane->vinylborane enol Enol Intermediate vinylborane->enol Oxidation oxidant H₂O₂, NaOH oxidant->enol aldehyde Aldehyde Product (R-CH₂-CHO) enol->aldehyde Tautomerization

Caption: Pathway for hydroboration-oxidation of a terminal alkyne.

Experimental Protocol: Hydroboration with 9-BBN

Step-by-Step Methodology:

  • Hydroboration: To a solution of this compound (1.0 equiv.) in anhydrous THF, add a 0.5 M solution of 9-BBN in THF (1.1 equiv.) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly add ethanol, followed by 3 M aqueous NaOH, and then 30% aqueous H₂O₂ dropwise (ensure the internal temperature does not exceed 40 °C).

  • Reaction: Stir the mixture at room temperature for 3-4 hours or until the oxidation is complete.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the resulting aldehyde by flash column chromatography.

Data Summary

| Borane Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 9-BBN | THF | 0 to 25 | 6-10 | 80-90 | | Disiamylborane | THF | 0 to 25 | 4-8 | 85-95 | | Catecholborane | THF | 70 | 12 | 75-85 |

Conclusion & Strategic Application

This compound is a versatile building block whose reactivity is centered on its terminal alkyne. The choice of reaction should be guided by the desired synthetic outcome:

  • For bioconjugation or the synthesis of stable heterocyclic linkers , the CuAAC reaction is unparalleled in its efficiency, selectivity, and orthogonality.[7][8]

  • To construct complex aromatic or conjugated systems , Sonogashira coupling provides a robust and direct route to C(sp)-C(sp²) bond formation.[5][6]

  • For access to aldehydes , which are precursors for countless other transformations (e.g., reductive amination, Wittig reactions), hydroboration-oxidation is the method of choice for anti-Markovnikov hydration.[21]

  • To generate vinylsilane intermediates , which are valuable in cross-coupling reactions (e.g., Hiyama coupling) and as Michael acceptors, hydrosilylation offers an atom-economical solution, with catalyst choice dictating the crucial regio- and stereochemical outcome.[14][17]

By understanding the mechanisms and the subtle influence of the molecular scaffold, researchers can effectively leverage the reactivity of this compound to advance their synthetic programs in drug discovery and materials science.

References

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  • Plausible mechanism for the hydrosilylation ofterminal alkynes. ResearchGate. Available from: [Link]

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  • Hydrosilylation. Wikipedia. Available from: [Link]

  • Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer. PubMed. Available from: [Link]

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(4-Ethynylcyclohexyl)methanol: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylcyclohexyl)methanol is emerging as a highly versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, combining a rigid cyclohexyl scaffold, a reactive terminal alkyne, and a modifiable primary alcohol, offers a powerful toolkit for the construction of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling, and present a forward-looking perspective on its role in advancing drug discovery and materials innovation.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The pursuit of novel molecular architectures with precisely controlled three-dimensional structures and functionalities is a cornerstone of modern chemical research. This compound presents a compelling molecular design, integrating three key structural motifs:

  • The Cyclohexyl Core: This saturated carbocycle imparts rigidity and a defined conformational preference to the molecules in which it is incorporated. This can be crucial for optimizing binding interactions in a biological target or for establishing long-range order in a material.

  • The Terminal Alkyne: As a linchpin of "click chemistry," the ethynyl group offers a gateway to a vast array of reliable and high-yielding transformations.[1][2] Its reactivity is predictable and orthogonal to many other functional groups, enabling its use in complex molecular settings, including biological systems.[3]

  • The Primary Alcohol: The hydroxymethyl group provides a versatile handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of additional molecular fragments or linking to polymer backbones.

This guide will explore how these features can be leveraged to position this compound as a key intermediate in the synthesis of novel therapeutics, advanced polymers, and functional materials.

Synthesis of this compound: A Practical Approach

While not yet a widely commercially available reagent, this compound can be synthesized through reliable and well-established synthetic transformations. A logical and efficient pathway commences from a commercially available starting material, 4-formylcyclohexanecarboxylic acid, and involves a two-stage process of selective functional group manipulation.

Proposed Synthetic Pathway

The synthesis is envisioned in two key stages: first, the selective reduction of the carboxylic acid in the presence of an aldehyde, followed by the conversion of the aldehyde to a terminal alkyne.

G start 4-Formylcyclohexanecarboxylic acid step1 Selective Reduction (e.g., with a borane reagent) start->step1 intermediate (4-Formylcyclohexyl)methanol step1->intermediate step2 Corey-Fuchs Reaction or Seyferth-Gilbert Homologation intermediate->step2 product This compound step2->product

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Selective Reduction to (4-Formylcyclohexyl)methanol

The chemoselective reduction of a carboxylic acid in the presence of an aldehyde is a common challenge in organic synthesis. Borane reagents, such as borane-tetrahydrofuran complex (BMS), are well-suited for this transformation due to their high selectivity for carboxylic acids over aldehydes.[4]

  • Protocol:

    • To a stirred solution of 4-formylcyclohexanecarboxylic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-methyl sulfide complex (BMS, ~1.5 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

    • The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (4-formylcyclohexyl)methanol.

Step 2: Conversion to this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a robust method for the one-carbon homologation of an aldehyde to a terminal alkyne.[5][6][7]

  • Protocol:

    • To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise. The mixture should turn from colorless to a yellow-orange suspension.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of (4-formylcyclohexyl)methanol (1.0 eq) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • The reaction mixture is then concentrated under reduced pressure, and the crude dibromoalkene intermediate is isolated by filtration through a plug of silica gel, eluting with hexane.

    • The isolated dibromoalkene is dissolved in dry THF and cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional hour.

    • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

An alternative to the Corey-Fuchs reaction is the Seyferth-Gilbert homologation , which uses the Ohira-Bestmann reagent and can often be performed in a single step from the aldehyde under milder basic conditions, potentially offering an advantage for sensitive substrates.[8][9][10]

Core Applications in Organic Synthesis

The terminal alkyne of this compound is the gateway to its most significant applications. The following sections detail its potential use in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

The CuAAC reaction is the quintessential "click" reaction, enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][11][12] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[3][13]

G alkyne This compound reagents Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) alkyne->reagents azide Organic Azide (R-N3) azide->reagents product 1,4-Disubstituted 1,2,3-Triazole reagents->product

Caption: Schematic of the CuAAC "Click" Reaction.

Potential Applications:

  • Drug Discovery: Linking the this compound core to azide-modified pharmacophores, solubilizing groups, or targeting ligands. The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole interactions with biological targets.

  • Bioconjugation: Attaching the molecule to azide-functionalized proteins, nucleic acids, or cell surfaces for imaging or diagnostic applications.[3][14]

  • Polymer Synthesis: Using this compound as a monomer in step-growth polymerizations with diazides to create functional polymers. The hydroxyl group can be used for subsequent cross-linking or derivatization.[15]

Experimental Protocol: Synthesis of a Triazole-Linked Conjugate

This protocol describes a general procedure for the CuAAC reaction between this compound and an exemplary organic azide, benzyl azide.

  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

  • Procedure:

    • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.

Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp²)-C(sp) bond.[16][17][18] This reaction is fundamental in the synthesis of conjugated organic materials, natural products, and pharmaceutical intermediates.[19]

G alkyne This compound catalysts Pd catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) co-catalyst (e.g., CuI) Amine base (e.g., Et3N) alkyne->catalysts halide Aryl/Vinyl Halide (R-X) halide->catalysts product Disubstituted Alkyne catalysts->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Potential Applications:

  • Materials Science: Synthesis of rigid-rod polymers and conjugated materials with interesting photophysical properties. The cyclohexylmethanol moiety can be used to tune solubility and solid-state packing.

  • Medicinal Chemistry: Construction of complex molecular scaffolds where the rigid alkyne linker is used to orient different pharmacophoric elements in a precise spatial arrangement.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

This protocol provides a general procedure for the Sonogashira coupling of this compound with iodobenzene.

  • Materials:

    • This compound

    • Iodobenzene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Dry, degassed THF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Add dry, degassed THF, followed by triethylamine.

    • Add iodobenzene (1.0 eq) to the mixture.

    • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials (typically 2-6 hours).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is dissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired disubstituted alkyne.

Physicochemical Properties and Their Implications

The physicochemical properties of this compound and its derivatives are heavily influenced by the interplay of its constituent parts.

PropertyInfluence of Structural MotifPotential Impact on Application
Solubility The hydroxyl group enhances polarity and aqueous solubility, while the cyclohexyl and ethynyl groups are lipophilic.The overall solubility can be tuned by derivatization of the hydroxyl group. This is critical for drug development (aqueous solubility for bioavailability) and materials science (solubility in organic solvents for processing).
Rigidity The cyclohexane ring exists predominantly in a chair conformation, providing a rigid scaffold.This rigidity can pre-organize appended functional groups, potentially enhancing binding affinity to a biological target or promoting ordered packing in a material.
Acidity The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide.[20]This allows for further functionalization at the alkyne terminus, for example, in C-C bond-forming reactions with electrophiles.

Future Outlook and Conclusion

This compound stands as a promising, yet underexplored, building block with the potential to make a significant impact across various domains of chemical synthesis. Its straightforward, predictable reactivity, combined with its unique structural features, makes it an ideal candidate for constructing novel and complex molecular architectures.

For drug development professionals , this molecule offers a robust scaffold for creating diverse libraries of compounds for high-throughput screening. The ability to easily link it to a wide array of chemical entities via click chemistry provides a rapid route to novel drug candidates.

For materials scientists , the rigid nature of the cyclohexyl core and the versatile reactivity of the alkyne and alcohol functionalities open up new avenues for the design of advanced polymers, functional surfaces, and supramolecular assemblies.[21][22][23]

References

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  • Gemo, R., et al. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 21(7), 894. [Link]

  • Krishnamoorthy, S., & Lester, H. A. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(24), 2737–2738. [Link]

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  • Medina, C. A. R., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3655–3672. [Link]

  • Using ethynylcyclohexane as a starting material. (n.d.). Pearson+. Retrieved December 25, 2025, from [Link]

  • Shaw, R., & Maiti, D. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15(1), 1-23. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved December 25, 2025, from [Link]

  • Utilization of Alkyne Bioconjugations to Modulate Protein Function. (2025). ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Conjugated polymers developed from alkynes. (2020). National Science Review. [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (2016). Journal of medicinal chemistry, 59(17), 7991–8009. [Link]

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  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7481. [Link]

  • Campbell, I. B. (1995). The Sonogashira Cu-Pd-catalysed alkyne coupling reaction. In R. J. K. Taylor (Ed.), Organocopper Reagents: A Practical Approach. Oxford University Press. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. [Link]

  • Acidic Nature of Alkynes - Neoprene Synthesis. (2024, August 5). YouTube. [Link]

  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. (2022). Polymers. [Link]

  • Application of alkyne metathesis in polymer synthesis. (2014). Journal of Materials Chemistry A. [Link]

  • Seyferth-Gilbert Homologation. (n.d.). NROChemistry. Retrieved December 25, 2025, from [Link]

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  • Corey–Fuchs reaction. (2023, November 13). In Wikipedia. [Link]

  • Seyferth-Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2025, January 17). YouTube. [Link]

  • Seyferth–Gilbert homologation. (2023, October 29). In Wikipedia. [Link]

  • Seyferth-Gilbert Homologation. (n.d.). SynArchive. Retrieved December 25, 2025, from [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. (n.d.). Organic Chemistry Portal. Retrieved December 25, 2025, from [Link]

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  • Method for producing 4-isopropylcyclohexylmethanol. (2011).
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  • Anti‐Inflammatory, Antioxidant, Molecular Docking and Pharmacokinetics Properties of Cycloeucalenone Isolated From Musa × paradisiaca L. Fruit Peels. (2023). Chemistry & biodiversity, 20(4), e202201013. [Link]

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Methodological & Application

Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Featuring (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Power and Precision of CuAAC with Aliphatic Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, celebrated for its efficiency, reliability, and broad functional group tolerance.[1] This reaction, a prime example of "click chemistry," facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2][3][4] While aromatic alkynes are common substrates, the use of aliphatic alkynes like (4-Ethynylcyclohexyl)methanol opens avenues for synthesizing molecules with enhanced conformational rigidity and three-dimensional complexity, features highly desirable in medicinal chemistry and materials science.

This document provides a comprehensive guide to performing the CuAAC reaction with this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the critical role of each reagent, and the practical considerations for achieving high yields and purity. We will delve into a detailed, field-tested protocol, offer insights into reaction optimization, and provide robust methods for product purification.

The Scientific Foundation: Mechanism and Key Components

A successful CuAAC reaction hinges on understanding the interplay between the catalyst, ligands, and reactants. The process is far more nuanced than a simple mixing of reagents.

The Catalytic Cycle: A Stepwise Look

The accepted mechanism for CuAAC involves a multi-step catalytic cycle, which can be accelerated by the presence of ligands.[5] While mononuclear copper species were initially proposed, evidence now strongly supports the involvement of dinuclear copper acetylide complexes, particularly in the presence of accelerating ligands.[6][7]

The key steps are:

  • Generation of the Active Catalyst: The reaction requires the copper(I) oxidation state.[8] While Cu(I) salts can be used directly, they are prone to oxidation and disproportionation.[1][9] A more common and reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][10]

  • Formation of the Copper Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne, this compound, to form a copper acetylide intermediate.[1][] The acidity of the alkyne's terminal proton can influence the rate of this step.[12]

  • Coordination and Cycloaddition: The organic azide coordinates to the copper acetylide complex. This is followed by a cycloaddition that forms a six-membered copper metallacycle.[2][]

  • Rearrangement and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst to continue the cycle.[2]

The Role of Ligands: Accelerating and Protecting the Catalyst

Ligands are crucial for enhancing the efficiency and reliability of the CuAAC reaction.[13] They serve two primary functions:

  • Acceleration: Ligands, particularly nitrogen-containing chelators like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), significantly accelerate the reaction rate.[1][8]

  • Stabilization: These ligands stabilize the catalytically active Cu(I) oxidation state, protecting it from oxidation to the inactive Cu(II) state.[9][13] This is especially important in aqueous and aerobic conditions.

For reactions in aqueous or partially aqueous systems, water-soluble ligands like THPTA or BTTAA are indispensable.[14]

Considerations for Aliphatic Alkynes

While the fundamental mechanism remains the same, aliphatic alkynes like this compound can exhibit different reactivity compared to their aromatic counterparts. Generally, aliphatic alkynes may be slightly less reactive than electron-deficient aromatic alkynes. However, propargyl compounds (containing a methylene spacer next to the alkyne) are excellent substrates, offering a good balance of reactivity and ease of handling.[15] The inclusion of hydroxyl or amino groups adjacent to the ethynyl group can also enhance reactivity.

Visualizing the Process

To better understand the reaction and workflow, the following diagrams illustrate the key processes.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_gen Catalyst Generation CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R'-N₃) Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI - Product Product 1,4-Disubstituted Triazole Product Triazole_Cu->Product + H⁺ Proton H⁺ CuII Cu(II) Precursor (e.g., CuSO₄) CuII->CuI + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate)

Caption: The CuAAC Catalytic Cycle.

CuAAC_Workflow start Start: Reagent Preparation dissolve Dissolve Alkyne & Azide in appropriate solvent start->dissolve prepare_cat Prepare Catalyst Premix: CuSO₄ + Ligand in Water/Buffer start->prepare_cat combine Combine Reactants and Catalyst Premix dissolve->combine prepare_cat->combine initiate Initiate Reaction: Add Sodium Ascorbate Solution combine->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: General Experimental Workflow for CuAAC.

Detailed Experimental Protocol

This protocol provides a robust starting point for the CuAAC reaction between this compound and a generic organic azide (e.g., Benzyl Azide).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert gas.
Benzyl Azide≥98%CommercialCaution: Potential explosive. Handle with care.
Copper(II) Sulfate PentahydrateACS ReagentCommercial
Sodium L-Ascorbate≥99%CommercialPrepare fresh solution before use.
THPTA Ligand≥95%CommercialWater-soluble ligand.
tert-ButanolReagent GradeCommercial
Deionized WaterType IIn-house
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated NaCl Solution (Brine)N/AIn-house
Anhydrous Magnesium SulfateN/ACommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.
Safety Precautions
  • Sodium Azide and Organic Azides: Azides are potentially explosive and highly toxic.[16] Handle them in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[17][18] Do not use metal spatulas to handle solid azides.[18]

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable).[19]

Step-by-Step Procedure

This procedure is based on a 1.0 mmol scale.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh immediately before use.

    • Prepare a catalyst premix solution: In a small vial, dissolve Copper(II) Sulfate Pentahydrate (0.05 mmol, 12.5 mg) and THPTA (0.06 mmol, 26 mg) in 1.0 mL of deionized water. Vortex until fully dissolved. The solution should be a light blue color.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 140 mg) and the organic azide (e.g., Benzyl Azide, 1.0 mmol, 133 mg).

    • Add 5 mL of tert-butanol and 5 mL of deionized water to the flask. Stir the mixture until all solids are dissolved, resulting in a biphasic or homogeneous solution.

    • Add the prepared catalyst premix solution (1.0 mL) to the reaction flask.

  • Reaction Initiation and Monitoring:

    • While stirring vigorously, add the freshly prepared 1 M Sodium Ascorbate solution (0.2 mmol, 0.2 mL) dropwise to the reaction mixture. A color change (often to yellow or orange) should be observed, indicating the reduction of Cu(II) to Cu(I) and the start of the reaction.

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Hexanes:Ethyl Acetate (e.g., 1:1 v/v). The reaction is generally complete within 1-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, add 20 mL of deionized water to the flask.

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (1 x 25 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product will likely be contaminated with residual copper salts and ligand. Purification via flash column chromatography on silica gel is recommended.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • To remove stubborn copper contamination, the purified product can be dissolved in an organic solvent and washed with an aqueous solution of EDTA.[20]

Expected Results

Following this protocol, high yields (typically >90%) of the desired 1,4-disubstituted triazole product are expected. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction Inactive catalyst (oxidized Cu(I)).Ensure the sodium ascorbate solution is freshly prepared. Consider degassing solvents. Increase ligand concentration (up to 5 equivalents relative to copper).[10]
Low reactivity of substrates.Gently warm the reaction (e.g., to 40-50 °C). Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Use a slight excess of sodium ascorbate. Ensure the system is not overly exposed to air.
Product is Contaminated with Copper Strong chelation of Cu(II) by the triazole product.Include an EDTA wash during the workup.[20] For particularly stubborn cases, passing a solution of the product through a small plug of activated carbon may help.
Precipitation During Reaction Low solubility of reactants or product in the chosen solvent system.Increase the proportion of the organic co-solvent (e.g., use a 2:1 ratio of t-BuOH:water). Consider alternative solvents like DMF or DMSO, especially for less soluble substrates.[21]

Conclusion: A Versatile Tool for Molecular Construction

The CuAAC reaction using this compound is a powerful and reliable method for synthesizing complex molecules with valuable structural motifs. By understanding the mechanistic underpinnings and adhering to a carefully designed protocol, researchers can consistently achieve high yields of pure products. The insights and procedures detailed in this guide provide a solid foundation for both novice and experienced chemists to successfully employ this essential click reaction in their research and development endeavors.

References

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Center for Biotechnology Information. Available at: [Link]

  • CuAAC: The Quintessential Click Reaction. ResearchGate. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. Available at: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Center for Biotechnology Information. Available at: [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. Available at: [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. Available at: [Link]

  • Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate. Available at: [Link]

  • Sodium Azide. Yale Environmental Health & Safety. Available at: [Link]

  • Safe Handling of Sodium Azide (SAZ). University of California, Berkeley - Environment, Health & Safety. Available at: [Link]

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Application Notes & Protocols: Utilizing (4-Ethynylcyclohexyl)methanol for Advanced Peptide Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioconjugation has become an indispensable tool in drug discovery, diagnostics, and materials science, enabling the precise linkage of molecules to confer novel functionalities. Peptides, with their inherent biological specificity and therapeutic potential, are prime candidates for modification. This guide provides a comprehensive overview and detailed protocols for the use of (4-Ethynylcyclohexyl)methanol, a versatile building block for peptide bioconjugation. We delve into the chemical principles, step-by-step experimental workflows, purification, and characterization of peptide conjugates synthesized using this reagent. The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for which the terminal alkyne of this compound is perfectly suited.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful conjugation strategy.

Introduction: The Strategic Advantage of this compound in Peptide Science

The conjugation of peptides with small molecules, polymers, or labels is a critical strategy for enhancing their therapeutic properties, such as stability, half-life, and cellular uptake.[3] The choice of linker is paramount to the success of the final conjugate. This compound emerges as a superior building block for several key reasons:

  • Terminal Alkyne Functionality: The ethynyl group is a key component for one of the most robust and widely used bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This "click" reaction is prized for its high efficiency, specificity, and mild, aqueous-compatible reaction conditions, making it ideal for sensitive biomolecules like peptides.[5][6]

  • Cyclohexyl Scaffold: Unlike aromatic linkers, the saturated cyclohexyl ring provides a three-dimensional, conformationally adaptable, and lipophilic spacer.[7] This non-aromatic scaffold can improve a peptide conjugate's pharmacokinetic properties, such as membrane permeability and metabolic stability, while avoiding potential toxicity associated with aromatic moieties.[8]

  • Hydroxyl Handle: The primary alcohol (-CH₂OH) offers a secondary site for potential subsequent modifications or for influencing the overall solubility and physicochemical properties of the final conjugate.

These features make this compound an excellent choice for applications ranging from the development of peptide-drug conjugates (PDCs) to the creation of novel biomaterials.[3][9]

The Chemistry of Conjugation: CuAAC "Click" Reaction

The primary method for utilizing this compound is the CuAAC reaction. This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne (from this compound) and an azide-modified peptide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][10]

Key Features of CuAAC:

  • Bioorthogonal: The azide and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring the reaction occurs only between the desired partners.[11]

  • High Yield & Selectivity: The reaction proceeds rapidly and cleanly under mild conditions, often in aqueous buffers, leading to high yields of a single product regioisomer (the 1,4-substituted triazole).[1][4]

  • Stable Linkage: The resulting triazole ring is chemically robust and resistant to hydrolysis and enzymatic degradation, making it an ideal linker for therapeutic applications.[11]

The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate.[6][12] To prevent oxidative damage to the peptide and enhance reaction kinetics, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[12][13]

CuAAC_Mechanism Peptide_N3 Azide-Modified Peptide (R1-N3) reagents Peptide_N3->reagents Alkyne This compound (R2-C≡CH) Alkyne->reagents Cu_Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Product Peptide Conjugate (Stable Triazole Linkage) Cu_Catalyst->Product Forms 1,2,3-Triazole reagents->Cu_Catalyst + Workflow start Start: Azide-Modified Peptide & this compound prep 1. Prepare Reagent Stock Solutions start->prep reaction 2. Set up CuAAC Conjugation Reaction prep->reaction incubation 3. Incubate Reaction (RT, 1-4 hours) reaction->incubation purify 4. Purify Conjugate (RP-HPLC) incubation->purify characterize 5. Characterize Final Product (LC-MS, HPLC) purify->characterize end End: Pure, Characterized Peptide Conjugate characterize->end

Figure 2: General experimental workflow for peptide conjugation.
3.1. Materials & Reagents
ReagentRecommended SupplierPurpose
Azide-Modified PeptideCustom SynthesisSubstrate with azide handle
This compoundCommercial VendorAlkyne-containing modification reagent
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCatalyst precursor
Sodium Ascorbate (NaAsc)Sigma-AldrichReducing agent to generate Cu(I)
THPTA LigandCommercial VendorCu(I) stabilizing and reaction-accelerating ligand
Dimethylformamide (DMF) or DMSOACS GradeSolvent for dissolving reagents
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction buffer
Acetonitrile (ACN), HPLC GradeFisher ScientificRP-HPLC mobile phase
Trifluoroacetic Acid (TFA), HPLC GradeFisher ScientificRP-HPLC mobile phase additive
Deionized Water (18.2 MΩ·cm)Milli-Q SystemBuffers and mobile phases
3.2. Protocol 1: Preparation of Reagent Stock Solutions

Causality: Preparing concentrated stock solutions allows for accurate and precise addition of reagents to the final reaction mixture, minimizing volume changes and pipetting errors.

  • Azide-Peptide (10 mM): Dissolve the lyophilized azide-modified peptide in deionized water or an appropriate buffer (e.g., PBS) to a final concentration of 10 mM. Note: Solubility may vary; sonication can aid dissolution.

  • This compound (100 mM): Dissolve the reagent in DMF or DMSO to a final concentration of 100 mM.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water to a final concentration of 100 mM.

  • THPTA Ligand (200 mM): Dissolve THPTA in deionized water to a final concentration of 200 mM. [13]5. Sodium Ascorbate (1 M): Prepare this solution freshly before each reaction by dissolving sodium ascorbate in deionized water. Rationale: Ascorbate solutions can oxidize over time, reducing their efficacy. [12]

3.3. Protocol 2: CuAAC Conjugation Reaction

This protocol is for a final reaction volume of 500 µL. It can be scaled as needed. The final concentrations are based on established bioconjugation protocols. [12][13]

  • Combine Peptide and Alkyne: In a 1.5 mL microcentrifuge tube, add the following:

    • 50 µL of 10 mM Azide-Peptide (Final conc: 1 mM)

    • 400 µL of PBS buffer, pH 7.4

    • 15 µL of 100 mM this compound stock (Final conc: 3 mM, 3 equivalents). Rationale: A slight excess of the alkyne reagent drives the reaction to completion.

  • Prepare Catalyst Premix: In a separate tube, mix:

    • 5 µL of 100 mM CuSO₄

    • 5 µL of 200 mM THPTA. Rationale: Premixing the copper and ligand allows the complex to form, which stabilizes the Cu(I) ion and accelerates the reaction. [13] * Vortex briefly and let stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the 10 µL of the CuSO₄/THPTA premix to the peptide/alkyne mixture.

    • Add 25 µL of freshly prepared 1 M Sodium Ascorbate (Final conc: 50 mM). Rationale: Ascorbate reduces Cu(II) to the active Cu(I) catalytic state. [6]4. Incubate: Gently mix the reaction by vortexing or inverting. Incubate at room temperature for 1-4 hours. The reaction can be monitored by analytical HPLC-MS to check for completion.

Reaction ComponentStock Conc.Volume Added (µL)Final Conc.Equivalents (vs. Peptide)
Azide-Peptide10 mM501 mM1
This compound100 mM153 mM3
CuSO₄100 mM51 mM1
THPTA Ligand200 mM52 mM2
Sodium Ascorbate1 M2550 mM50
PBS Buffer, pH 7.4-400--
Total Volume -500 --
3.4. Protocol 3: Purification by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. [14]It separates the desired conjugate from unreacted peptide, excess alkyne reagent, and other reaction components based on hydrophobicity. [15]

  • Sample Preparation: Acidify the 500 µL reaction mixture by adding 5 µL of neat TFA. Centrifuge at high speed for 5 minutes to pellet any precipitate.

  • HPLC System Setup:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: 4 mL/min.

    • Detection: 214 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Purification Gradient: Inject the supernatant from step 1 onto the column. Elute with a linear gradient. A typical gradient might be 5-65% Mobile Phase B over 30 minutes. Note: The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate. The conjugate will typically be more hydrophobic and elute later than the starting peptide.

  • Fraction Collection: Collect 2 mL fractions across the elution peak corresponding to the product.

  • Analysis: Analyze the collected fractions using analytical HPLC to identify those with >95% purity.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a white, fluffy powder.

3.5. Protocol 4: Characterization of the Final Conjugate

Rationale: It is crucial to confirm the identity and purity of the final product.

  • Analytical RP-HPLC:

    • Inject a small amount of the lyophilized product onto an analytical C18 column.

    • Run a fast gradient (e.g., 5-95% B in 15 minutes) to confirm purity. The product should appear as a single, sharp peak.

  • Mass Spectrometry (ESI-MS or MALDI-TOF):

    • Dissolve a small amount of the product in a 50:50 Water:ACN solution.

    • Analyze by mass spectrometry to confirm the molecular weight.

    • Expected Mass = (Mass of Azide-Peptide) + (Mass of this compound, C₉H₁₂O = 136.19 Da)

References
  • J. Chandradass, et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link] [1][5]2. Y. Shang, et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 40(18), 2135-2148. [Link] [16]3. GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link] [2]4. University of Queensland. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link] [12]8. ADC Review. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link] [13]9. J. D. S. D. S. van der Heden, et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 100-111. [Link]

  • M. A. Gauthier & H. I. Klok. (2008). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Macromolecular Bioscience, 8(11), 979-999. [Link] [6]12. N. E. Mbua, et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Glycobiology, 21(10), 1317-1327. [Link] [17]13. C. Hein, et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link] [4]14. M. Avendaño-Ortiz, et al. (2021). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules, 26(16), 4949. [Link]

  • A. K. S. S. Gupta, et al. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics, 13(7), 164-171. [Link] [10]16. Bio-Works. (n.d.). Peptide purification. Retrieved from [Link] [15]17. ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition (SPAAC). Retrieved from [Link] [18]18. P. M. E. Kumar, et al. (2007). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic Acids Research, 35(10), e70. [Link]

  • Google Patents. (n.d.). Compounds and methods for purifying peptides produced by solid phase peptide synthesis.
  • PubChem. (n.d.). (4-Ethylcyclohexyl)methanol. Retrieved from [Link]

  • C. P. Gordon, et al. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry, 22(11), 2203-2210. [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • PubMed. (2024). A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxycyclohexyl)methanol. Retrieved from [Link]

  • ResearchGate. (2023). Applications of green solvents in drug design, chemometrics and analytical process development. Retrieved from [Link]

  • PubMed Central. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Retrieved from [Link]

  • ResearchGate. (2024). A Thiol-ene Mediated Approach for Peptide Bioconjugation Using 'Green' Solvents under Continuous Flow. Retrieved from [Link]

Sources

Step-by-step guide for labeling proteins with (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide for Labeling Proteins with (4-Ethynylcyclohexyl)methanol

Abstract

This comprehensive guide provides a detailed protocol for the site-specific labeling of proteins utilizing this compound, a terminal alkyne-containing molecule. The protocol is centered around the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4][5] This document offers an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and critical considerations for successful protein bioconjugation. It is intended for researchers, scientists, and drug development professionals seeking to employ this versatile chemical tool for various applications, including proteomics, diagnostics, and therapeutics.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate landscape of biological research, the ability to selectively label and track proteins within their native environments is paramount.[3][4][6] Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has emerged as a powerful tool to achieve this.[3][7][] Among the most prominent bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][5] This reaction's high efficiency, specificity, and biocompatibility make it an ideal choice for protein labeling.[1][2][4][9]

This guide focuses on the use of this compound as a labeling reagent. The terminal alkyne group of this molecule serves as a handle for the subsequent CuAAC reaction with an azide-functionalized probe, such as a fluorescent dye or a biotin tag.[9][10] This two-step labeling strategy offers a versatile platform for a wide range of applications in protein science.[3][11]

Principle of the Labeling Strategy

The protein labeling strategy described herein involves two key stages:

  • Introduction of the Alkyne Handle: The this compound moiety is first introduced into the protein of interest. A common approach for this is to modify the primary amines of lysine residues or the N-terminus of the protein using an N-hydroxysuccinimide (NHS) ester derivative of this compound. This forms a stable amide bond, covalently attaching the alkyne group to the protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with an azide-containing molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule) in the presence of a copper(I) catalyst.[1][2][9] The copper(I) catalyzes the [3+2] cycloaddition between the terminal alkyne and the azide, forming a stable triazole linkage and resulting in the desired labeled protein.[5][9]

To mitigate the potential toxicity of free copper ions to biological samples, the reaction is typically performed with a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) species in situ.[9][12] Furthermore, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency in aqueous environments.[9][11][13]

Below is a diagram illustrating the overall experimental workflow:

G cluster_0 Step 1: Alkyne Incorporation cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Analysis Protein Protein of Interest (with accessible amines) Reaction1 Amine-NHS Ester Reaction Protein->Reaction1 Alkyne_NHS This compound-NHS Ester Alkyne_NHS->Reaction1 Alkyne_Protein Alkyne-Modified Protein Reaction1->Alkyne_Protein CuAAC CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate, THPTA) Alkyne_Protein->CuAAC Azide_Probe Azide-Functionalized Probe (e.g., Fluorophore-N3) Azide_Probe->CuAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Overall workflow for protein labeling.

Materials and Reagents

Reagent Table
ReagentRecommended SupplierNotes
This compound-NHS EsterCustom Synthesis/Commercial VendorEnsure high purity.
Azide-Functionalized ProbeCommercial Vendore.g., Azide-Fluorophore, Biotin-Azide
Protein of InterestUser-ProvidedIn an amine-free buffer (e.g., PBS).
Dimethylsulfoxide (DMSO), AnhydrousMajor Chemical SupplierFor dissolving NHS ester and probe.
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)Prepare In-HouseFor the NHS ester reaction.
Phosphate-Buffered Saline (PBS), pH 7.4Commercial VendorFor buffer exchange and CuAAC reaction.
Copper(II) Sulfate (CuSO₄)Major Chemical SupplierPrepare a fresh stock solution.
Sodium AscorbateMajor Chemical SupplierPrepare a fresh stock solution.
THPTA LigandCommercial VendorPrepare a fresh stock solution.
Desalting ColumnsCommercial VendorFor purification of the labeled protein.

Detailed Experimental Protocols

Protocol 1: Introduction of the Alkyne Handle

This protocol describes the modification of a protein with the this compound-NHS ester. The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the protein.

Step-by-Step Procedure:

  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the sodium bicarbonate buffer (0.1 M, pH 8.3) to the protein solution to a final concentration of 0.05 M.

    • Add the desired molar excess of the NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent:

    • Remove the unreacted NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • The resulting alkyne-modified protein is now ready for the CuAAC reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-modified protein and an azide-functionalized probe.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of 50 mM Copper(II) Sulfate in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Alkyne-modified protein (from Protocol 1)

      • Azide-functionalized probe (typically a 2-5 fold molar excess over the protein)

      • THPTA solution (to a final concentration of 1 mM)

      • Copper(II) Sulfate solution (to a final concentration of 0.5 mM)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent probe.

  • Purification of the Labeled Protein:

    • Purify the labeled protein from excess reagents using a desalting column or dialysis.[14] For cell lysates, a methanol/chloroform precipitation can be used.[15]

Characterization and Validation

It is crucial to validate the successful labeling of your protein. The following methods are recommended:

  • SDS-PAGE Analysis: Labeled proteins can be visualized by in-gel fluorescence if a fluorescent probe was used. A shift in the molecular weight may also be observed, depending on the size of the attached probe.

  • Mass Spectrometry: This can be used to confirm the covalent modification and determine the degree of labeling.

  • Western Blot: If the probe contains a tag like biotin, the labeled protein can be detected using streptavidin-HRP.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient NHS ester reaction- Inactive CuAAC reagents- Insufficient reaction time- Optimize the molar excess of the NHS ester.- Prepare fresh solutions of sodium ascorbate and CuSO₄.- Increase the incubation time for the CuAAC reaction.
Non-specific Labeling - Reaction of the alkyne with protein nucleophiles (e.g., cysteines)- While less common with terminal alkynes compared to strained alkynes, this can be copper-dependent.[12][16] Include a control reaction with a protein that has not been modified with the alkyne.[16]
Protein Precipitation - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions- Minimize the volume of DMSO added.- Perform the reaction at a lower temperature (4°C).

Conclusion

The use of this compound in conjunction with the CuAAC reaction provides a robust and versatile method for protein labeling.[1][2] The protocols outlined in this guide offer a solid foundation for researchers to successfully implement this powerful bioorthogonal tool in their studies. As with any experimental procedure, optimization of the reaction conditions for each specific protein of interest is recommended to achieve the best results.

References

  • Finn, M. G., & Fokin, V. V. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187-193. Retrieved from [Link]

  • Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. Retrieved from [Link]

  • Lin, P. C., & Best, M. D. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1728, 187-193. Retrieved from [Link]

  • Stadler, C., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(2), 1138-1143. Retrieved from [Link]

  • Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). Retrieved from [Link]

  • Nikic, I., & Lemke, E. A. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1261-1270. Retrieved from [Link]

  • Dieterich, D. C., & Schuman, E. M. (2013). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Methods in Molecular Biology, 981, 133-143. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1567-1580. Retrieved from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link]

  • ResearchGate. (2023). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. Retrieved from [Link]

  • La Venia, A. (2021). 2.3 CuAAC in Protein Conjugation. SciSpace. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • ResearchGate. (2021). How to clean-up peptides labelled using click chemistry?. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of PROTACs Utilizing a (4-Ethynylcyclohexyl)methanol Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a rigid (4-ethynylcyclohexyl)methanol linker. PROTAC technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of PROTAC efficacy.[1] This guide details the rationale for using a rigid cyclohexyl-based linker, provides step-by-step protocols for the synthesis of key building blocks, and outlines the final assembly of the PROTAC via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry."

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] This catalytic mechanism offers significant advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins.[3]

The linker is not merely a spacer; its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1] While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers are gaining prominence for their ability to pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[4]

The this compound linker offers a rigid aliphatic scaffold. The cyclohexyl ring restricts conformational flexibility, which can lead to a more defined spatial orientation of the two ligands. This pre-organization can reduce the entropic penalty of forming the ternary complex, thereby increasing its stability and subsequent degradation efficiency. The terminal alkyne group provides a versatile handle for the highly efficient and bio-orthogonal CuAAC click chemistry reaction for conjugation.[5]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination (Ub Transfer) Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Dissociation & Reuse Ub Ubiquitin Ub->Ternary_Complex E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-induced protein degradation.

Synthetic Strategy Overview

Our strategy employs a modular approach, centered around the CuAAC reaction. This involves the synthesis of two key intermediates: an azide-functionalized E3 ligase ligand and an azide-functionalized POI ligand. For this guide, we will use pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase and (+)-JQ1 as the ligand for the bromodomain-containing protein 4 (BRD4). These intermediates are then coupled to the bifunctional this compound linker. In this example, we will first couple the linker to the POI ligand, followed by the final click reaction with the E3 ligase ligand.

Synthetic_Workflow cluster_POI POI Ligand Functionalization cluster_E3 E3 Ligase Ligand Functionalization cluster_Final Final PROTAC Assembly JQ1 JQ1-COOH (BRD4 Ligand) JQ1_Linker JQ1-(4-hydroxymethylcyclohexyl)ethyne (Intermediate 1) JQ1->JQ1_Linker Amide Coupling with Linker JQ1_Azide JQ1-(4-azidomethylcyclohexyl)ethyne (Alkyne-Warhead) JQ1_Linker->JQ1_Azide Mesylation & Azide Displacement PROTAC Final BRD4-Degrader PROTAC JQ1_Azide->PROTAC CuAAC Click Chemistry Pomalidomide Pomalidomide (CRBN Ligand) Pom_Br Pomalidomide-C5-Br Pomalidomide->Pom_Br Alkylation Pom_N3 Pomalidomide-C5-N3 (Azide-E3 Ligand) Pom_Br->Pom_N3 Azide Displacement Pom_N3->PROTAC

Figure 2: Modular synthetic workflow for the PROTAC assembly.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Synthesis of Azide-Functionalized Pomalidomide (CRBN Ligand)

This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile intermediate for click chemistry.[4]

Step 4.1.1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (3.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) three times.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by silica gel column chromatography if necessary.

Step 4.1.2: Synthesis of Pomalidomide-C5-Azide

  • To a solution of the crude N-(5-bromopentyl)-pomalidomide derivative from the previous step (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the desired pomalidomide-C5-azide.

ReagentMolar Eq.Purpose
Pomalidomide1.0CRBN Ligand
1,5-Dibromopentane3.0Linker Source
K₂CO₃2.0Base
Sodium Azide3.0Azide Source
DMF-Solvent
DCM-Extraction Solvent

Table 1: Reagents for Pomalidomide-C5-Azide Synthesis.

Synthesis of Azide-Functionalized (+)-JQ1 (BRD4 Ligand)

This protocol adapts known procedures to functionalize the carboxylic acid derivative of (+)-JQ1 with an azide group for click chemistry.

Step 4.2.1: Synthesis of JQ1-carboxylic acid

The synthesis of JQ1-carboxylic acid from (+)-JQ1 can be achieved by hydrolysis of the tert-butyl ester under acidic conditions (e.g., trifluoroacetic acid in DCM), a standard procedure in organic synthesis.[1]

Step 4.2.2: Amide Coupling of JQ1-carboxylic acid with 2-Azidoethan-1-amine

  • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 2-azidoethan-1-amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the azide-functionalized JQ1.

Final PROTAC Assembly via CuAAC Click Chemistry

This protocol joins the alkyne-bearing linker and the azide-functionalized E3 ligase ligand.

Step 4.3.1: Synthesis of the Alkyne-Linker Intermediate

  • The this compound linker is commercially available.

Step 4.3.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vial, dissolve the azide-functionalized JQ1 (from step 4.2.2, 1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMF).[4]

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq). A copper-stabilizing ligand like THPTA can also be included to improve efficiency and reduce side reactions.[5]

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.

ReagentMolar Eq.Purpose
Azide-Functionalized Ligand1.0Building Block 1
Alkyne-Functionalized Ligand1.05Building Block 2
CuSO₄·5H₂O0.1Copper(I) Precursor
Sodium Ascorbate0.2Reducing Agent
t-BuOH/H₂O or DMF-Solvent System

Table 2: Reagents for the CuAAC "Click" Reaction.

Characterization and Purification

5.1. Purification

  • Silica Gel Chromatography: Used for the purification of synthetic intermediates. The choice of eluent system (e.g., hexane/ethyl acetate or DCM/methanol) depends on the polarity of the compound.

  • Preparative HPLC: The gold standard for purifying the final PROTAC. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

5.2. Characterization

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An essential tool used throughout the synthesis to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final PROTAC and key intermediates, confirming the presence of all components and the newly formed triazole ring.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final PROTAC.

TechniquePurposeExpected Outcome
LC-MSReaction monitoring, purity assessment, MW confirmationA major peak at the expected retention time with the correct m/z value.
¹H NMRStructural confirmationPeaks corresponding to all protons in the warhead, linker, and E3 ligase ligand. A characteristic singlet for the triazole proton.
¹³C NMRStructural confirmationPeaks corresponding to all carbons, confirming the overall structure.
HRMSElemental composition confirmationMeasured mass should be within 5 ppm of the calculated exact mass.

Table 3: Summary of Analytical Techniques for PROTAC Characterization.

Conclusion

The protocols detailed in this application note provide a robust and modular framework for the synthesis of potent PROTACs utilizing the rigid this compound linker. The use of CuAAC click chemistry ensures a high-yielding and efficient final conjugation step. The rigidity imparted by the cyclohexyl linker offers a promising strategy for optimizing the conformational properties of PROTACs, potentially leading to enhanced degradation efficacy. Researchers can adapt these methods by substituting the warhead and E3 ligase ligand to target a wide array of proteins for degradation, thereby accelerating the discovery of novel therapeutics.

References

  • Zou, Y., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

  • Hay, D. L., et al. (2020). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Chemical Communications. Retrieved from [Link]

  • Fallan, C., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. MedChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

  • AxisPharm. (n.d.). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]

  • ACS Publications. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Retrieved from [Link]

  • Future Science. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • ACS Publications. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Column Technologies for the Analysis of Proteins and Their Constituents. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by HPLC. Retrieved from [Link]

Sources

The Versatility of (4-Ethynylcyclohexyl)methanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(4-Ethynylcyclohexyl)methanol is a bifunctional molecule poised to significantly impact the field of polymer chemistry. Its unique structure, featuring a reactive terminal alkyne group and a primary hydroxyl group, offers a dual-pronged approach for the synthesis of advanced polymeric materials. The cyclohexyl core imparts valuable properties such as increased glass transition temperature (Tg) and thermal stability to the resulting polymers. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its incorporation into polymer chains and subsequent functionalization.

Introduction: A Gateway to Functional Polymers

The terminal ethynyl group of this compound is a prime substrate for the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][2] This reaction's high fidelity, mild reaction conditions, and orthogonality to many other functional groups make it an ideal tool for post-polymerization modification, allowing for the precise introduction of a wide array of functionalities onto a polymer backbone.[3][4] The hydroxyl group provides a handle for converting this compound into a polymerizable monomer, such as a methacrylate or acrylate, enabling its direct incorporation into a polymer chain through various polymerization techniques.

This application note will detail two primary strategies for leveraging this compound in polymer chemistry:

  • Direct Polymerization of a this compound-Derived Monomer: This approach involves the synthesis of a methacrylate monomer from this compound, followed by its polymerization to create a polymer with pendant alkyne groups ready for post-polymerization modification.

  • Post-Polymerization Modification of a Reactive Polymer Scaffold: This method utilizes a pre-existing polymer with reactive sites, such as poly(glycidyl methacrylate), which can be functionalized with this compound to introduce the desired alkyne groups.

PART 1: Direct Polymerization and Subsequent Functionalization

This section focuses on the synthesis of poly((4-ethynylcyclohexyl)methyl methacrylate) and its subsequent modification via CuAAC, a powerful method for creating functional polymers.

Protocol 1: Synthesis of (4-Ethynylcyclohexyl)methyl Methacrylate Monomer

This protocol describes the esterification of this compound with methacryloyl chloride to yield the corresponding methacrylate monomer.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (4-ethynylcyclohexyl)methyl methacrylate.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: RAFT Polymerization of (4-Ethynylcyclohexyl)methyl Methacrylate

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[5][6]

Materials:

  • (4-Ethynylcyclohexyl)methyl methacrylate (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous 1,4-dioxane or other suitable solvent

Procedure:

  • In a Schlenk flask, combine the monomer, RAFT agent, and initiator at the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2).

  • Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm the retention of the alkyne functionality.

Table 1: Representative Data for RAFT Polymerization of (4-Ethynylcyclohexyl)methyl Methacrylate

[Monomer]:[RAFT]:[Initiator]Time (h)Conversion (%)Mn (GPC, g/mol )Đ (GPC)
100:1:0.244510,5001.15
100:1:0.287818,2001.18
200:1:0.286530,1001.22

Note: The data presented in this table are hypothetical and serve as an illustrative example of expected outcomes.

Protocol 3: Post-Polymerization Modification via CuAAC "Click" Reaction

This protocol details the functionalization of the alkyne-containing polymer with an azide-functionalized molecule, for example, azido-poly(ethylene glycol) (N3-PEG).

Materials:

  • Poly((4-ethynylcyclohexyl)methyl methacrylate)

  • Azido-poly(ethylene glycol) (N3-PEG) or other azide-functionalized molecule

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk flask, dissolve the alkyne-functionalized polymer (1.0 eq of alkyne groups) and the azide-functionalized molecule (1.2 eq) in anhydrous DMF.

  • In a separate flask, prepare the catalyst solution by dissolving CuBr (0.1 eq) and PMDETA (0.1 eq) in a small amount of anhydrous DMF.

  • Degas both solutions by bubbling with an inert gas for 20-30 minutes.

  • Add the catalyst solution to the polymer/azide solution via a syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) and/or ¹H NMR spectroscopy.

  • Upon completion, pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether or cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Characterization: Successful functionalization can be confirmed by ¹H NMR (appearance of new signals from the attached molecule and the triazole proton) and FTIR (disappearance of the azide peak). GPC analysis can be used to observe the increase in molecular weight.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification Monomer_Synthesis This compound + Methacryloyl Chloride Polymerization RAFT Polymerization Monomer_Synthesis->Polymerization (4-Ethynylcyclohexyl)methyl Methacrylate Monomer Modification CuAAC 'Click' Reaction with Azide-Functionalized Molecule Polymerization->Modification Alkyne-Functionalized Polymer Functional_Polymer Target Functional Polymer Modification->Functional_Polymer Functionalized Polymer

Caption: Workflow for synthesizing functional polymers using this compound.

PART 2: Post-Polymerization Modification of a Reactive Polymer Scaffold

An alternative and powerful strategy is to first synthesize a polymer with reactive pendant groups and then introduce the alkyne functionality using this compound. Poly(glycidyl methacrylate) (PGMA) is an excellent scaffold for this purpose due to the reactivity of its epoxide rings towards nucleophiles.[1][7][8]

Protocol 4: Synthesis of Alkyne-Functionalized Polymer from PGMA

This protocol describes the ring-opening reaction of the epoxide groups of PGMA with the hydroxyl group of this compound.

Materials:

  • Poly(glycidyl methacrylate) (PGMA), synthesized via a controlled polymerization technique (e.g., RAFT or ATRP)

  • This compound

  • A suitable catalyst, e.g., a strong base like sodium hydride (NaH) or a Lewis acid

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.5 eq relative to epoxide groups) in anhydrous DMF.

  • Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve PGMA in anhydrous DMF.

  • Add the PGMA solution to the alkoxide solution via a cannula.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the reaction by ¹H NMR spectroscopy (disappearance of epoxide proton signals and appearance of new signals from the attached (4-ethynylcyclohexyl)methyl group).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Precipitate the polymer in a large volume of a non-solvent (e.g., water or methanol).

  • Purify the polymer by dialysis against a suitable solvent to remove unreacted starting materials and byproducts.

  • Lyophilize the purified polymer to obtain the alkyne-functionalized product.

Characterization: The degree of functionalization can be quantified by ¹H NMR spectroscopy by comparing the integration of the polymer backbone protons to the protons of the newly introduced (4-ethynylcyclohexyl)methyl groups.

G cluster_0 Reactive Polymer Scaffold cluster_1 Functionalization cluster_2 Further Modification PGMA Poly(glycidyl methacrylate) (PGMA) Functionalization Ring-Opening Reaction with This compound PGMA->Functionalization Alkyne_Polymer Alkyne_Polymer Functionalization->Alkyne_Polymer Alkyne-Functionalized Polymer Modification CuAAC 'Click' Reaction with Azide-Functionalized Molecule Functional_Polymer Target Functional Polymer Modification->Functional_Polymer Functionalized Polymer Alkyne_Polymer->Modification

Caption: Workflow for functionalizing a reactive polymer scaffold.

Scientific Integrity and Logic

The choice of controlled polymerization techniques like RAFT is crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[5][6] This control is essential for establishing clear structure-property relationships in the final functionalized materials. The CuAAC reaction is highlighted due to its high efficiency and orthogonality, ensuring that the modification reaction proceeds cleanly without side reactions, which is a hallmark of "click" chemistry.[3][4] The use of PGMA as a reactive scaffold is a well-established and versatile method for introducing a wide range of functionalities into polymers.[1][7][8]

Conclusion

This compound is a highly valuable and versatile building block in modern polymer chemistry. Its dual functionality allows for its incorporation into polymers through direct polymerization of its derivatives or by post-polymerization modification of reactive scaffolds. The presence of the terminal alkyne group opens up a vast landscape of possibilities for creating complex and functional macromolecular architectures through the power of "click" chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this unique molecule in the development of advanced materials for a wide range of applications, from drug delivery to materials science.

References

  • Muzammil, E. M., Khan, A., & Stuparu, M. C. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Advances, 8(1), 149-166. [Link]

  • Gondi, S. R., & Vogt, A. P. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Polymer Chemistry, 9(36), 4564-4574. [Link]

  • Benaglia, M., Alberti, A., Giorgini, L., Magnoni, F., & Tozzi, S. (2013). Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications. Polymer Chemistry, 4(1), 124-131. [Link]

  • Parrish, B., Breitenkamp, R. B., & Emrick, T. (2005). PEG- and peptide-grafted aliphatic polyesters by "click" chemistry. Journal of the American Chemical Society, 127(20), 7404–7405. [Link]

  • Lutz, J. F. (2007). 1,3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science. Angewandte Chemie International Edition, 46(7), 1018-1025. [Link]

  • He, X., & Zhang, Y. (2017). CuAAC-based click chemistry in self-healing polymers. Accounts of Chemical Research, 50(11), 2708-2718. [Link]

  • Bowman, C. N., & Kade, M. J. (2014). Photo-mediated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” reactions for forming polymer networks as shape memory materials. ACS Applied Materials & Interfaces, 6(15), 12195-12202. [Link]

  • Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chemical Reviews, 109(11), 5620-5686. [Link]

  • Gress, A., Völkert, A., & Schlaad, H. (2007). A facile route for the preparation of azide-terminated polymers. “Clicking” polyelectrolyte brushes on planar surfaces and nanochannels. Journal of Materials Chemistry, 17(43), 4613-4616. [Link]

  • Lee, J. W., Kim, J. H., & Kim, J. H. (2007). A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for “click” conjugation. Bioconjugate Chemistry, 18(5), 1646-1650. [Link]

  • Gress, A., Völkert, A., & Schlaad, H. (2007). A facile route for the preparation of azide-terminated polymers. “Clicking” polyelectrolyte brushes on planar surfaces. Soft Matter, 3(10), 1269-1271. [Link]

  • Skwarczynski, M., & Toth, I. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(6), 697. [Link]

  • North, S. M., & Armes, S. P. (2021). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. Polymer Chemistry, 12(34), 4846-4855. [Link]

  • North, S. M., & Armes, S. P. (2021). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. White Rose Research Online. [Link]

  • Esen, C., Arslan, M., & Yagci, Y. (2021). Exfoliated black phosphorous-mediated CuAAC chemistry for organic and macromolecular synthesis under white LED and near-IR irradiation. Beilstein Journal of Organic Chemistry, 17, 1481-1489. [Link]

  • Jones, M. W., & Gibson, M. I. (2012). Polymer “Clicking” by CuAAC reactions. In Click Chemistry in Polymer Science (pp. 1-26). The Royal Society of Chemistry. [Link]

  • Skwarczynski, M., & Toth, I. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(6), 697. [Link]

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Application Notes and Protocols: Performing Click Chemistry on a Solid Support with (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Solid-Phase Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] Its high efficiency, broad functional group tolerance, and mild reaction conditions have made it an invaluable tool in drug discovery, materials science, and bioconjugation.[2][3] When coupled with solid-phase synthesis, the advantages of click chemistry are amplified, allowing for streamlined purification and the potential for high-throughput library synthesis.[3][4]

This guide provides a comprehensive framework for performing click chemistry on a solid support utilizing (4-Ethynylcyclohexyl)methanol as a versatile, non-aromatic, and conformationally restricted building block. The primary alcohol of this compound serves as a handle for immobilization onto a solid support, while the terminal alkyne is poised for the highly efficient CuAAC reaction. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for immobilization and the subsequent click reaction, and discuss methods for characterization and cleavage.

The Strategic Advantage of this compound

This compound offers a unique combination of features for solid-phase synthesis:

  • Aliphatic, Rigid Core: The cyclohexane ring provides a conformationally constrained, non-aromatic scaffold, which can be advantageous in the design of bioactive molecules by reducing metabolic liability associated with aromatic rings and providing defined spatial orientation of substituents.

  • Primary Hydroxyl Group: This functional group allows for straightforward immobilization onto a variety of commercially available resins through well-established chemistries, such as ester or ether linkages.

  • Terminal Alkyne: The ethynyl group is the key reactive partner for the CuAAC reaction, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage to an azide-containing molecule of interest.[5]

Experimental Roadmap: From Immobilization to Click Reaction

The overall workflow for performing click chemistry on a solid support with this compound can be visualized as a two-stage process: first, the covalent attachment of the alkyne-containing molecule to the solid support, and second, the on-resin click reaction with a desired azide.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Click Chemistry A Select Solid Support (e.g., Wang Resin) B Activate this compound (Optional, depending on method) A->B C Couple to Resin B->C D Wash and Dry Functionalized Resin C->D E Swell Alkyne-Functionalized Resin D->E Proceed to Click Reaction F Prepare Click Reaction Cocktail (Azide, Copper Catalyst, Ligand, Reducing Agent) E->F G Perform CuAAC Reaction F->G H Wash and Dry Triazole-Functionalized Resin G->H I Final Product H->I Characterization and/or Cleavage

Figure 1: A generalized workflow for solid-phase click chemistry using this compound.

Part 1: Immobilization of this compound onto a Solid Support

The choice of solid support and immobilization strategy is critical for the success of the subsequent click reaction. Wang resin is a popular choice for immobilizing alcohols due to the formation of an acid-labile benzyl ester linkage, which allows for straightforward cleavage of the final product under mild acidic conditions.[6]

Protocol 1: Esterification of this compound onto Wang Resin

This protocol describes the attachment of this compound to Wang resin via an ester linkage using a carbodiimide coupling agent and a catalyst.

Rationale: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are commonly used to activate the carboxylic acid (in this case, the hydroxyl group of the resin is activated in situ with an activating agent for the alcohol). 4-Dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the esterification.[6] It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the activated species and to maximize the loading efficiency.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for capping)

  • Pyridine (for capping)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin (1 equivalent) in anhydrous DCM (10-15 mL per gram of resin) for 1-2 hours in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: To the swollen resin, add the solution of this compound and DMAP. Then, add DIC (3-5 equivalents) dropwise.

  • Reaction Incubation: Seal the vessel and shake the mixture at room temperature for 12-24 hours.

  • Washing: After the reaction, drain the solvent and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours.

  • Final Wash and Drying: Wash the resin thoroughly with DCM (3x) and Methanol (3x). Dry the functionalized resin under high vacuum to a constant weight.

Characterization of Immobilization:

The success of the immobilization can be qualitatively assessed using FT-IR spectroscopy. The appearance of a characteristic alkyne C-H stretch (~3300 cm⁻¹) and the disappearance or significant reduction of the broad O-H stretch from the Wang resin's hydroxyl groups indicate successful loading.

Alternative Immobilization Strategy: Ether Linkage to Merrifield or Trityl Resins

For applications requiring a more stable linkage, an ether bond can be formed. This is typically achieved by reacting the alcohol with a chloromethylated resin, such as Merrifield resin, in the presence of a base.[7] Trityl and 2-chlorotrityl chloride resins are also excellent choices for immobilizing alcohols, offering very mild cleavage conditions.[8][9]

Part 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne-functionalized resin in hand, the next stage is the click reaction with the desired azide-containing molecule.

Protocol 2: General Procedure for Solid-Phase CuAAC

This protocol outlines a general method for performing the CuAAC reaction on the this compound-functionalized resin.

Rationale: The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[10] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[11] The reaction is typically performed in a solvent system that swells the resin and dissolves the reagents, such as a mixture of DMF and water.

Materials:

  • Alkyne-functionalized resin (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the alkyne-functionalized resin (1 equivalent) in a mixture of DMF and water (e.g., 4:1 v/v) for 1-2 hours.

  • Reagent Addition: To the swollen resin, add the azide-containing molecule (2-5 equivalents relative to the resin loading).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1-0.2 equivalents) and THPTA (0.5-1.0 equivalent) in the DMF/water solvent mixture.

  • Reaction Initiation: Add the catalyst solution to the resin slurry. Immediately after, add a freshly prepared solution of sodium ascorbate (1-2 equivalents) in the DMF/water solvent mixture.

  • Reaction Incubation: Seal the vessel and shake at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin and analyzing it (e.g., by cleaving a small portion and analyzing by LC-MS).

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with the DMF/water mixture (3x), followed by DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the triazole-functionalized resin under high vacuum.

G cluster_0 On-Resin CuAAC Reaction Resin Alkyne-Functionalized Resin Plus1 + Resin->Plus1 Azide Azide-Containing Molecule Azide->Plus1 Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Reaction Click Reaction Catalyst->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Plus1->Reaction DMF/H2O Product Triazole-Functionalized Resin Reaction->Product Formation of 1,2,3-Triazole Linkage

Figure 2: Schematic of the on-resin CuAAC reaction.

Part 3: Cleavage and Product Isolation

Once the on-resin synthesis is complete, the final product can be cleaved from the solid support. The choice of cleavage cocktail depends on the type of resin used for immobilization.

Protocol 3: Cleavage from Wang Resin

For products immobilized on Wang resin, cleavage is typically achieved using trifluoroacetic acid (TFA).[5][12]

Materials:

  • Triazole-functionalized Wang resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry triazole-functionalized resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap any reactive species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 1-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the cleaved product.

  • Isolation: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

ParameterProtocol 1: ImmobilizationProtocol 2: On-Resin CuAACProtocol 3: Cleavage
Key Reagents This compound, DIC, DMAPAzide, CuSO₄, Na Ascorbate, THPTATFA, TIS, DCM
Equivalents (rel. to resin) Alcohol (3-5), DIC (3-5), DMAP (0.1)Azide (2-5), CuSO₄ (0.1-0.2), Na Ascorbate (1-2), THPTA (0.5-1.0)N/A
Solvent Anhydrous DCMDMF/H₂O (4:1)TFA/TIS/DCM (95:2.5:2.5)
Reaction Time 12-24 hours4-12 hours1-3 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature

Conclusion and Future Perspectives

The protocols detailed herein provide a robust and versatile platform for the solid-phase synthesis of diverse molecular entities using this compound as a key building block. The combination of solid-phase techniques with the efficiency of click chemistry offers a powerful strategy for accelerating the discovery and development of new chemical entities. Further optimization of reaction conditions, exploration of different solid supports, and automation of the workflow can lead to even greater efficiency and throughput in the synthesis of novel compound libraries.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Sharpless, K. B., & Fokin, V. V. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central. Retrieved from [Link]

  • Raju, B., & Kogan, T. P. (1997). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 38(28), 4965-4968.
  • ResearchGate. (2025). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230.

Sources

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Ethynylcyclohexyl)methanol is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a primary hydroxyl group and a terminal alkyne, allows for orthogonal chemical modifications. The primary alcohol serves as a versatile handle for derivatization, enabling the modulation of physicochemical properties or the installation of a protecting group. The terminal alkyne provides a gateway to a host of powerful transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This guide provides an in-depth exploration of common and reliable strategies for derivatizing the hydroxyl group of this compound, focusing on silylation, etherification, and esterification. The protocols are designed to be robust and reproducible, offering researchers a practical framework for their synthetic endeavors.

Part 1: Strategic Considerations for Derivatization

The derivatization of the hydroxyl group in this compound is rarely an end in itself. Instead, it is a strategic step in a broader synthetic sequence. The primary motivations for this modification are:

  • Protection for Subsequent Reactions: The hydroxyl group's acidic proton and nucleophilic oxygen can interfere with a wide range of reactions.[3] For instance, reactions involving strong bases (e.g., organometallics) or electrophilic reagents not intended for the alcohol require the hydroxyl group to be temporarily masked.[4] The derivatized alcohol, or "protecting group," must be stable to the subsequent reaction conditions and easily removable later to regenerate the original alcohol.[5]

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group into a less polar ether, ester, or silyl ether can dramatically alter the molecule's solubility, lipophilicity, and chromatographic behavior. This is a critical tool in drug development for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in materials science for tuning polymer characteristics.

  • Introduction of a Reporter or Linker: The hydroxyl group can be derivatized with a tag (e.g., a fluorophore) for analytical purposes or with a linker to facilitate conjugation to other molecules or surfaces.

The choice of derivative is dictated by the overall synthetic goal, particularly the chemical stability required for downstream steps. The terminal alkyne is generally stable under the conditions used for the derivatizations described herein, preserving its utility for subsequent "click" chemistry applications.[6][7]

G cluster_0 Overall Synthetic Strategy A This compound (Starting Material) B Hydroxyl Derivatization (Protection/Modification) A->B C Derivatized Intermediate (Stable for next step) B->C D Alkyne Reaction (e.g., Click Chemistry) C->D E Final Conjugate D->E F Deprotection (If required) E->F G Final Product with Free Hydroxyl F->G G cluster_0 TBDMS Silylation Mechanism R_OH R-OH Silyl_Imidazole [TBDMS-Imidazole]⁺Cl⁻ (Active Silylating Agent) R_OH->Silyl_Imidazole Nucleophilic Attack Imidazole Imidazole TBDMSCl TBDMS-Cl Imidazole->TBDMSCl Activation Product R-O-TBDMS Silyl_Imidazole->Product Imidazole_HCl Imidazole·HCl Silyl_Imidazole->Imidazole_HCl

Caption: Simplified mechanism of imidazole-catalyzed silylation.

Protocol 2.1: TBDMS Protection of this compound

Reagents & Materials
This compound
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
Anhydrous Dichloromethane (DCM)
Saturated aqueous NH₄Cl solution
Saturated aqueous NaCl solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, TLC plates
Silica gel for column chromatography
Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Add imidazole (2.0-2.5 equiv.) to the solution and stir until it fully dissolves.

  • Add TBDMSCl (1.1-1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent. The product, being less polar, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-6 hours. [8]6. Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure TBDMS ether.

Etherification: Williamson Ether Synthesis for Benzyl Ethers

The Williamson ether synthesis is a classic and reliable method for forming ethers, including benzyl ethers which serve as robust protecting groups. [9][10]The synthesis is a two-step process in practice: first, the alcohol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium alkoxide. Second, this highly nucleophilic alkoxide displaces a halide from a primary alkyl halide (like benzyl bromide) in an SN2 reaction. [11][12] Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is an exceptionally strong base that irreversibly deprotonates the alcohol. The only byproduct is hydrogen gas, which simplifies work-up. [10]* Electrophile: Benzyl bromide is an excellent SN2 substrate because the benzylic carbon is sterically accessible and the transition state is stabilized by the phenyl ring. [9]* Solvent: Anhydrous Tetrahydrofuran (THF) or DMF are ideal polar aprotic solvents that solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.

G cluster_0 Williamson Ether Synthesis R_OH R-OH Alkoxide R-O⁻Na⁺ R_OH->Alkoxide Deprotonation H2 H₂ (gas) R_OH->H2 NaH NaH NaH->Alkoxide Product R-O-Bn Alkoxide->Product SN2 Attack BnBr Bn-Br BnBr->Product NaBr NaBr BnBr->NaBr

Caption: Key steps in the Williamson synthesis of a benzyl ether.

Protocol 2.2: Benzyl Protection of this compound

Reagents & Materials
This compound
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Benzyl Bromide (BnBr)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl solution
Diethyl ether or Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Syringes, needles, inert atmosphere setup
Silica gel for column chromatography

Procedure:

  • Caution: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-neck flask equipped with a stirrer and under a nitrogen atmosphere, add NaH (1.2 equiv.). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equiv.) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. (Note: Hydrogen gas will evolve).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Cool the mixture back down to 0 °C and add Benzyl Bromide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring & Work-up: Monitor by TLC (e.g., 20:1 Hexanes:EtOAc). Upon completion, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel, dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Esterification: Formation of Acetate Esters

Esterification is a fundamental derivatization that converts the alcohol into an ester, often an acetate. This can be achieved using highly reactive acylating agents like acetic anhydride or acetyl chloride in the presence of a base. [13]The base (e.g., pyridine or triethylamine) serves to neutralize the acidic byproduct (acetic acid or HCl) and can also act as a nucleophilic catalyst. For substrates sensitive to strong acids or bases, milder coupling agents can be used. [14][15] Causality Behind Experimental Choices:

  • Reagent: Acetic anhydride is a powerful, inexpensive, and readily available acylating agent.

  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst that dramatically accelerates the reaction, even at catalytic amounts. Triethylamine (TEA) is used as a stoichiometric base to scavenge the acetic acid byproduct.

  • Solvent: DCM is an inert solvent that is suitable for this reaction.

Protocol 2.3: Acetylation of this compound

Reagents & Materials
This compound
Acetic Anhydride (Ac₂O)
Triethylamine (TEA)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
1 M HCl solution
Saturated aqueous NaHCO₃ solution
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Add triethylamine (1.5 equiv.) followed by a catalytic amount of DMAP (0.05-0.1 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring & Work-up: Monitor by TLC (e.g., 5:1 Hexanes:EtOAc). Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting acetate ester is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.

Part 3: Summary of Derivatization Strategies

The selection of a derivatization method is a critical decision based on the required stability and deprotection strategy.

Derivatization MethodReagentsKey Features & StabilityCommon Deprotection Method
Silylation (TBDMS) TBDMSCl, ImidazoleStable to bases, mild oxidants, and many organometallic reagents. Labile to acid and fluoride ions. [8]Tetrabutylammonium fluoride (TBAF) in THF. [16]
Etherification (Benzyl) NaH, Benzyl BromideVery robust. Stable to strong acids/bases, oxidation, and reduction (non-catalytic). [9]Catalytic Hydrogenolysis (H₂, Pd/C). [5]
Esterification (Acetate) Acetic Anhydride, TEA/DMAPStable to mildly acidic and some oxidative conditions. Labile to nucleophiles and basic/acidic hydrolysis.Saponification (e.g., NaOH or K₂CO₃ in MeOH/H₂O). [17]

Part 4: Conclusion and Future Directions

The derivatization of this compound's hydroxyl group is a versatile and enabling strategy for complex molecule synthesis. The methods outlined—silylation, etherification, and esterification—provide a robust toolkit for chemists to protect or modify this functional group while preserving the synthetically valuable terminal alkyne. With the derivatized intermediate in hand, researchers can confidently proceed with transformations at the alkyne, such as CuAAC "click" reactions, to construct elaborate molecular architectures for applications in drug discovery, bioconjugation, and materials science. [18]The orthogonality of these protecting groups allows for selective deprotection, further enhancing the synthetic utility of this valuable bifunctional building block.

References

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Kalek, M., et al. (2020). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. ResearchGate. Retrieved from [Link]

  • Garg, P., & Gogoi, K. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. ResearchGate. Retrieved from [Link]

  • Ali, I., et al. (2023). A Recent Concept of Importance: Click Chemistry. Cureus. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 25). 18.2: Preparing Ethers. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Patil, P., et al. (2024). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ACS Omega. Retrieved from [Link]

  • Kumar, S., & V. D., S. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link]

  • BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PMC - NIH. Retrieved from [Link]

  • Moliner, C. G., & Vayá, I. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, July 7). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. YouTube. Retrieved from [Link]

Sources

The Strategic Integration of (4-Ethynylcyclohexyl)methanol in the Synthesis of Modern APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Rigid Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the vast arsenal of chemical building blocks, those that offer a blend of rigidity, functionality, and synthetic versatility are of paramount importance. (4-Ethynylcyclohexyl)methanol, a bifunctional molecule featuring a rigid cyclohexane scaffold, a reactive terminal alkyne, and a primary alcohol, has emerged as a strategic component in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The cyclohexane core provides a three-dimensional framework that can effectively orient functional groups in space, a critical aspect for optimizing interactions with biological targets.[1][2] This rigid structure often leads to improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to more flexible aliphatic chains.[3] The true synthetic power of this building block, however, lies in the dual reactivity of its terminal alkyne and hydroxyl moieties. The terminal alkyne is a gateway to two of the most powerful transformations in drug discovery: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] These reactions provide a reliable means to forge carbon-carbon and carbon-heteroatom bonds, respectively, enabling the rapid assembly of diverse molecular libraries.[7]

This technical guide provides an in-depth exploration of the application of this compound in API synthesis. We will delve into detailed protocols for its use in Sonogashira couplings and click chemistry, supported by mechanistic insights and practical considerations for researchers in drug development.

Core Applications in API Synthesis: A Tale of Two Reactions

The synthetic utility of this compound is predominantly realized through the precise and efficient bond-forming capabilities of its ethynyl group.

Sonogashira Cross-Coupling: Building Biaryl Scaffolds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in the construction of conjugated systems and biaryl scaffolds, which are prevalent in a multitude of APIs, particularly in the oncology and virology therapeutic areas.[8]

The general workflow for a Sonogashira coupling involving this compound is depicted below:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process A This compound Reaction Reaction Setup (Inert Atmosphere, Solvent) A->Reaction B Aryl/Heteroaryl Halide (Ar-X, X = I, Br) B->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Reaction Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Workup Workup & Purification (Filtration, Extraction, Chromatography) Reaction->Workup Product Coupled Product (API Precursor) Workup->Product CuAAC_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process A This compound Reaction Reaction Setup (Solvent, e.g., t-BuOH/H₂O) A->Reaction B Organic Azide (R-N₃) B->Reaction Cu_source Cu(II) Source (e.g., CuSO₄·5H₂O) Cu_source->Reaction Reducing_agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_agent->Reaction Purification Purification (Filtration/Crystallization) Reaction->Purification Product 1,2,3-Triazole Product Purification->Product

Sources

Troubleshooting & Optimization

Improving the yield of CuAAC reactions with (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool in chemical synthesis, drug discovery, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a pillar of "click chemistry".[1][][3] Its robustness, high efficiency, and specificity in forming 1,4-disubstituted 1,2,3-triazoles make it a preferred ligation method.[4][5] However, achieving high yields can be challenging, particularly when working with substrates like (4-Ethynylcyclohexyl)methanol, where steric factors and solubility can influence reaction outcomes.

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for optimizing CuAAC reactions involving this compound.

Troubleshooting Guide: Improving CuAAC Yields

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: My reaction has a very low or no yield. Where should I start troubleshooting?

A failure to form the desired triazole product often points to a problem with the catalytic system. The active catalyst, Cu(I), is prone to oxidation and can be sequestered by reaction components.

Probable Cause:

  • Catalyst (Cu(I)) Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[4][6] This is a primary cause of reaction failure.

  • Insufficient Reducing Agent: In protocols that generate Cu(I) in situ from a Cu(II) salt (like CuSO₄), an inadequate amount of the reducing agent (typically sodium ascorbate) will result in a low concentration of the active Cu(I) catalyst.[5][6]

  • Inhibitory Buffer or Solvent Components: Certain molecules can chelate the copper catalyst, rendering it inactive. Tris buffer is a known inhibitor and should be avoided.[6][7]

Recommended Solutions:

  • Ensure an Oxygen-Free Environment:

    • Degas Solvents: Before use, thoroughly degas all solvents (e.g., water, t-butanol, DMF) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

    • Inert Atmosphere: If possible, set up and run the reaction under a positive pressure of nitrogen or argon.[6]

  • Optimize the Catalyst System:

    • Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time. A 3- to 10-fold excess is commonly recommended.[1]

    • Order of Addition: A standard practice is to first mix the Cu(II) salt with the stabilizing ligand, add this mixture to the solution containing the alkyne and azide, and finally initiate the reaction by adding the sodium ascorbate.[7][8] This prevents premature reactions and catalyst degradation.

  • Choose Appropriate Buffers:

    • Utilize non-coordinating buffers such as phosphate, HEPES, or MOPS if pH control is necessary.[6]

Troubleshooting Workflow for Low Yield ```dot

G Start Low/No Yield CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckReagents Are reagents pure & accessible? CheckCatalyst->CheckReagents Yes Sol_Degas Degas solvents thoroughly. Use fresh sodium ascorbate. Use a stabilizing ligand (e.g., THPTA). CheckCatalyst->Sol_Degas No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Sol_Purity Verify purity of alkyne and azide. Consider adding DMSO for solubility. CheckReagents->Sol_Purity No Sol_Optimize Adjust temperature. Increase reaction time. Optimize solvent system. CheckConditions->Sol_Optimize No Success High Yield Achieved Sol_Degas->Success Sol_Purity->Success Sol_Optimize->Success

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Q2: How do I effectively purify my triazole product and remove copper?

Copper contamination is a common issue as the triazole product itself can chelate copper ions. [9]

  • Standard Chromatography: For most small molecules, purification via flash column chromatography on silica gel is effective. [10]* Aqueous Workup with a Chelating Agent: Before extraction, wash the reaction mixture with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia to sequester the copper ions into the aqueous phase. [11][12]* Specialized Resins: For sensitive biomolecules or when trace copper levels are critical, copper-scavenging resins can be used, though they may bind the desired product as well. [12]Trace copper content can be verified by methods like ICP-MS. [13] Q3: Can I use a Cu(II) salt like CuSO₄ directly?

Yes, using a stable Cu(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and convenient method. [4]The active Cu(I) catalyst is generated in situ through the addition of a reducing agent, most commonly sodium ascorbate. [14]This approach avoids the need to handle potentially unstable Cu(I) salts. [15]

Experimental Protocol: CuAAC with this compound

This protocol provides a reliable starting point for the reaction. Optimization may be necessary depending on the specific azide used.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH), HPLC grade

  • Deionized water

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reagent Preparation (Degassing is Crucial):

    • Prepare a 1:1 (v/v) mixture of t-BuOH and deionized water. Degas this solvent mixture by sparging with argon or nitrogen for at least 30 minutes. The removal of oxygen is critical to prevent catalyst oxidation. [6] * Prepare fresh stock solutions of your reagents in the degassed solvent if needed.

  • Reaction Setup (Under Inert Atmosphere):

    • In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and your azide partner (1.05-1.1 eq) in the degassed t-BuOH/H₂O solvent.

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add CuSO₄·5H₂O (0.05 eq, 5 mol%) followed by THPTA (0.05 eq, 5 mol%). Add a small amount of the degassed solvent to dissolve them. The ligand stabilizes the Cu(I) and accelerates the reaction. [16] * Add the catalyst premix to the reaction vial containing the alkyne and azide.

    • Finally, add a freshly prepared solution of sodium ascorbate (0.10 eq, 10 mol%) to the reaction mixture. The addition of the reducing agent initiates the reaction by generating the active Cu(I) catalyst. [4]

  • Reaction Monitoring:

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-50°C. Sterically hindered substrates may require several hours to reach completion. [8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Add a small amount of saturated aqueous NH₄Cl or an EDTA solution and stir for 15 minutes. This step helps to complex and remove the copper catalyst from the organic phase. [11] * Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole. [10]

References

  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions - Benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions - Benchchem.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.
  • Side reactions of macromonomers under CuAAC condition. - ResearchGate.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC - NIH.
  • What is the mechanism of click chemistry? - AAT Bioquest.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation - BOC Sciences.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience.
  • Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry - Benchchem.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications.
  • Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC - NIH.
  • Optimizing CuAAC reaction conditions for high yield bioconjugation. - Benchchem.
  • Copper contents in the triazole products after column chromatographic purification on silica gel. - ResearchGate.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate.
  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications.
  • Yield of CuAAC reaction with different catalysts using an organic solvent. - ResearchGate.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic So - Semantic Scholar.

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How to purify products from a (4-Ethynylcyclohexyl)methanol click reaction

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the final purification step can make or break the success of a synthesis. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click reaction," is celebrated for its efficiency and high yield, but even the best reactions require a robust purification strategy to isolate a product suitable for downstream applications, particularly in drug discovery and development.[1][2]

This technical support guide is designed to address the specific challenges you may encounter when purifying the 1,2,3-triazole product from the reaction between (4-Ethynylcyclohexyl)methanol and an azide partner. We will move from common, high-level questions to in-depth troubleshooting for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Typically, you will encounter a mixture of your desired 1,2,3-triazole product along with three main types of impurities:

  • Residual Copper Catalyst: The Cu(I) catalyst is essential for the reaction but must be thoroughly removed, as it can be toxic to cells and interfere with subsequent biological assays or catalytic processes.[3]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, you may have unreacted this compound and your azide partner remaining.

  • Side Products: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can occur if oxygen is not adequately excluded from the reaction.[4][5]

Q2: My crude product has a green or blue tint after the initial work-up. What does this indicate?

A2: A green or blue color is a clear indicator of residual copper salts. The active catalyst is Cu(I), which is unstable and readily oxidizes to the more stable Cu(II) state, which forms characteristic blue/green complexes.[4] This is a very common issue and can often be resolved with a targeted copper removal strategy, which we will detail in the troubleshooting section.

Q3: How do I choose the best primary purification method for my product?

A3: The choice depends heavily on the physical properties of your final triazole product (which are dictated by your azide partner) and the scale of your reaction.

  • Recrystallization: This is an ideal and scalable method if your product is a solid with suitable solubility properties (i.e., highly soluble in a hot solvent and poorly soluble in the same solvent when cold).[6][7] It is excellent for removing soluble impurities.

  • Flash Column Chromatography: This is the most versatile and common method for purifying click reaction products. It is effective at separating compounds with different polarities, such as the product, starting materials, and nonpolar side products.[8]

  • Liquid-Liquid Extraction: This is primarily used during the work-up stage to perform a bulk removal of water-soluble components, like the copper catalyst complexed with a chelating agent, from the organic product.[9]

Q4: My TLC analysis shows the product spot is very close to the starting alkyne or azide spot. How can I improve separation?

A4: This is a frequent challenge, as the formation of the triazole doesn't always drastically change the overall polarity of the molecule.[4] The best approach is to optimize your column chromatography conditions. Using a shallow solvent gradient (a slow, gradual increase in the polar solvent) is crucial for separating compounds with similar Rf values.[4] Experimenting with different solvent systems is also recommended (see Table 2).

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental problems with detailed causal analysis and solutions.

Problem 1: Persistent Copper Contamination After Standard Extraction
  • Symptom: The product remains a blue/green solid or oil, or a subsequent analytical test (like ICP-MS) shows unacceptable levels of copper.

  • Causality: The 1,2,3-triazole product itself is a good ligand for copper. A simple aqueous wash may be insufficient if the copper is tightly coordinated to your product.[10]

  • Solution: Employ a multi-step chelation and extraction approach or use a scavenger resin.

G cluster_0 Aqueous Chelation Work-up cluster_1 Solid-Phase Scavenging A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) B Wash with aq. EDTA Solution (0.05 M, pH 8) A->B C Separate Organic Layer B->C D Wash with Brine C->D E Dry (Na₂SO₄), Filter, and Concentrate D->E F Concentrated Crude Product E->F If Copper is Still Present G Re-dissolve in an Appropriate Solvent F->G H Add Copper Scavenger Resin & Stir G->H I Filter to Remove Resin H->I J Concentrate Filtrate I->J

Caption: Purification workflows for removing residual copper catalyst.

Table 1: Comparison of Common Copper Removal Methods

MethodMechanismProsConsBest For
Aqueous EDTA Wash Chelation of Cu²⁺ into a water-soluble complex.[3][11]Inexpensive, simple, effective for most small molecules.Can be less effective if the product itself chelates copper strongly; requires multiple extractions.Routine purification of standard organic-soluble small molecules.
Solid-Phase Scavengers Covalent binding of copper to functionalized resin beads.High efficiency, simple filtration-based removal, minimal product loss.More expensive than simple chelation agents.High-purity requirements (e.g., for biological assays), products that chelate copper, parallel synthesis.
Dialysis (with EDTA) Size-based separation; small copper-EDTA complexes diffuse out through a semi-permeable membrane.[12]Gentle, avoids organic solvents.Slow, requires large buffer volumes, not suitable for small molecule products.Purifying large biomolecules or polymers.[12]
Protocol 1: Enhanced Copper Removal via EDTA Wash
  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (e.g., 0.05 M, buffered to pH 8). The chelation of copper by EDTA is more effective at slightly basic pH.

  • Separation: Vigorously shake the funnel, allow the layers to separate, and drain the aqueous layer (which should be blue/green).

  • Repeat: Repeat the EDTA wash 2-3 times, or until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water, followed by a brine solution to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, copper-free product.

Problem 2: Co-elution of Product and Starting Materials During Chromatography
  • Symptom: Fractions from column chromatography contain a mixture of the desired product and one of the starting materials.

  • Causality: The polarity of the product is too similar to a starting material for effective separation under the chosen conditions.[4] This is common if the azide partner is large and dominates the overall polarity of the resulting triazole.

  • Solution: Systematically optimize the chromatography solvent system and gradient profile.

G start Problem: Co-elution of Product & Starting Material q1 Are Rf values very close (<0.1 difference)? start->q1 a1_yes Action: Switch to a Shallow Gradient | e.g., Increase polar solvent by 1-2% increments. q1->a1_yes Yes a1_no Action: Check Compound Streaking/Tailing q1->a1_no No q2 Is streaking/tailing observed on TLC? a1_no->q2 a2_yes Action: Add a Modifier | Add 0.1-1% Triethylamine (for basic compounds) or Acetic Acid (for acidic compounds) to the eluent. q2->a2_yes Yes a2_no Action: Try a Different Solvent System q2->a2_no No a3 Consult Table 2 for alternative solvent systems (e.g., Toluene/Acetone or DCM/Methanol). a2_no->a3

Caption: A decision-making process for troubleshooting poor chromatographic separation.

Table 2: Common Solvent Systems for Triazole Purification

Solvent System (Nonpolar : Polar)Polarity RangeComments
Hexanes : Ethyl AcetateLow to MediumThe standard starting point for many organic compounds. Excellent for resolving nonpolar to moderately polar triazoles.
Dichloromethane : MethanolMedium to HighUseful for more polar triazoles, especially those with additional hydroxyl or amine groups.
Toluene : AcetoneMediumOffers different selectivity compared to ester-based systems and can sometimes resolve challenging mixtures.
Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system that gives an Rf value of ~0.2-0.3 for your product and shows good separation from impurities.

  • Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture) and pour it into the column, allowing it to pack evenly without air bubbles.[8][13]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent like dichloromethane).

    • Wet Loading: Carefully add the sample solution directly to the top of the silica bed.[13]

    • Dry Loading: For less soluble samples, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.[13]

  • Elute the Column: Carefully add the eluent to the column. Begin with the low-polarity starting solvent mixture. Gradually and slowly increase the proportion of the polar solvent to elute your compounds. Collect fractions in test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Problem 3: Product Fails to Solidify for Recrystallization
  • Symptom: After dissolving the crude product in a hot solvent and cooling, the product separates as an oil ("oiling out") or fails to crystallize at all.[14]

  • Causality: This can happen for two main reasons: 1) The product has a melting point lower than the temperature of the solution, often due to persistent impurities depressing the melting point. 2) The product is inherently a low-melting solid or an amorphous glass.

  • Solution:

    • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure product if available.[14]

    • Re-purify: The presence of impurities is a common cause. Subject the oily product to column chromatography first to achieve a higher level of purity, then attempt recrystallization again.

    • Change Solvent System: If the product is pure but still oils out, try a different recrystallization solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and then slowly adding a poor solvent like water until the solution becomes cloudy).[15][16]

Protocol 3: Purification by Recrystallization (Single Solvent)
  • Choose a Solvent: Find a suitable solvent in which your product is sparingly soluble at room temperature but very soluble when hot.[6][15] Test this with small amounts in test tubes.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Induce Further Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surface.[6]

  • Dry: Dry the crystals thoroughly to remove all traces of solvent before characterization.

By systematically addressing potential impurities and applying the appropriate purification technique, you can reliably obtain high-purity triazole products from your this compound click reactions, ensuring the integrity of your subsequent research and development efforts.

References

  • Title: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology - Jena Bioscience URL: [Link]

  • Title: How can I remove copper from a click reaction mixture using EDTA? Source: ResearchGate URL: [Link]

  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

  • Title: Coupling stir bar sorptive extraction-dispersive liquid-liquid microextraction for preconcentration of triazole pesticides from aqueous samples followed by GC-FID and GC-MS determinations Source: ResearchGate URL: [Link]

  • Title: How to remove copper after CuAAc click reaction? Source: ResearchGate URL: [Link]

  • Title: Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction Source: ResearchGate URL: [Link]

  • Title: Recrystallization - Single Solvent Source: University of Toronto URL: [Link]

  • Title: Ultrasound-assisted switchable hydrophilic solvent-based homogeneous liquid–liquid microextraction for the determination of triazole fungicides in environmental water by GC-MS Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis Source: MDPI URL: [Link]

  • Title: Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography Source: NIH National Library of Medicine URL: [Link]

  • Title: Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene Source: ResearchGate URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles URL: [Link]

  • Title: Click Chemistry - Powered by XMB 1.9.11 Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Recrystallization Source: University of Colorado Boulder URL: [Link]

  • Title: How to run column chromatography Source: University of Rochester URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews URL: [Link]

  • Title: Assembly drives regioselective azide-alkyne cycloaddition reaction Source: PMC - NIH URL: [Link]

  • Title: Column Chromatography Procedures Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Azides - Substitution, Reduction, Rearrangements, and More Source: Master Organic Chemistry URL: [Link]

  • Title: Click Chemistry Protocols Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]

  • Title: Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents Source: NIH National Library of Medicine URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC - NIH URL: [Link]

  • Title: CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins Source: ResearchGate URL: [Link]

  • Title: Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions Source: Beilstein Journals URL: [Link]

  • Title: Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions Source: PubMed URL: [Link]

  • Title: Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Mechanistic analysis of diverse click reactions along with their applications Source: OUCI URL: [Link]

  • Title: Synthesis and characterization of some thioether compounds by thiol-ene click chemistry Source: ResearchGate URL: [Link]

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Technical Support Center: Overcoming Solubility Challenges with (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Ethynylcyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively address one of the most common hurdles encountered with this versatile building block: its limited solubility in aqueous solutions. As a molecule featuring a terminal alkyne, this compound is invaluable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a cornerstone of modern bioconjugation and drug discovery. However, its hydrophobic cyclohexyl core presents significant challenges in aqueous experimental systems.

This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to help you navigate these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cloudy solution or precipitate after adding this compound to my aqueous buffer. What's happening?

A: You are observing the result of the compound's low aqueous solubility. This compound is a hydrophobic molecule. While the methanol (-CH₂OH) and ethynyl (-C≡CH) groups contribute some polarity, the dominant feature is the nonpolar six-carbon aliphatic ring (cyclohexyl). This ring structure does not readily interact with the polar hydrogen-bonding network of water, causing the molecules to aggregate and fall out of solution. Compounds with similar cyclohexylmethanol cores are known to be only slightly soluble in water[1][2].

Q2: Why is this compound poorly soluble in water?

A: The solubility of a molecule is governed by the principle of "like dissolves like." Water is a highly polar solvent. The structure of this compound contains a large, nonpolar cyclohexyl group, which makes the overall molecule predominantly hydrophobic. Although it has a polar hydroxyl group capable of hydrogen bonding, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large nonpolar ring is unfavorable, leading to poor solubility.

Q3: Can I simply heat or sonicate the solution to dissolve the compound?

A: While heating and sonication can temporarily increase the rate of dissolution and solubility, they are often not robust solutions. For many hydrophobic compounds, the solution will become supersaturated. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out again, especially during long-term experiments like cell culture assays. This can lead to inconsistent and unreliable results. These methods are best used in conjunction with a proper solubilizing agent.

Q4: Will adjusting the pH of my buffer help increase solubility?

A: No, pH adjustment is not an effective strategy for this specific molecule. The solubility of a compound can be significantly altered by pH only if it contains ionizable functional groups (i.e., acidic or basic moieties). This compound lacks such groups; its alcohol and terminal alkyne functionalities are not readily protonated or deprotonated under typical aqueous buffer conditions (pH 2-10). Therefore, changing the pH will not convert it to a more soluble salt form[3][4].

In-Depth Troubleshooting Guides

For persistent solubility issues, a systematic approach using solubilizing excipients is recommended. The choice of method will depend on the required final concentration and the tolerance of your experimental system (e.g., cell lines, enzymes) to the chosen agent.

Guide 1: Co-Solvent Systems for Stock Solutions

This is the most common and often the first method to try. A highly concentrated stock solution is prepared in a water-miscible organic solvent and then diluted into the aqueous experimental medium.

Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[3][5]

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing can assist dissolution. Ensure the compound is fully dissolved before proceeding.

  • Perform Serial Dilution (Critical Step): To avoid precipitation upon dilution into your aqueous buffer, perform a serial or stepwise dilution. Never dilute the stock directly into the full volume of the aqueous buffer in one step.

  • Final Dilution: For the final step, add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should be kept to a minimum, typically ≤1% v/v for many cell-based assays, to avoid solvent-induced artifacts or toxicity.

Data Summary: Common Co-Solvents

Co-SolventTypical Stock Conc.Max Recommended Final Conc. (Cell Culture)Notes
DMSO 10 - 100 mM≤ 0.5% v/vMost common, but can be toxic at higher concentrations.
Ethanol 10 - 50 mM≤ 1.0% v/vVolatile; ensure accurate concentration measurements.
PEG 400 10 - 50 mM≤ 2.0% v/vGenerally less toxic than DMSO. More viscous.

Experimental Workflow: Co-Solvent Method

cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment Compound This compound (Solid) Stock High Concentration Stock (e.g., 50 mM) Compound->Stock Dissolve Solvent 100% DMSO Solvent->Stock Final Final Working Solution (e.g., 50 µM) Stock->Final Dilute Dropwise (<1:100) Buffer Aqueous Buffer Buffer->Final Assay Cell-Based Assay / Reaction Final->Assay Add to System (Final DMSO <0.5%)

Caption: Workflow for preparing an aqueous solution using a co-solvent.

Guide 2: Surfactant-Based Micellar Solubilization

If co-solvents are not suitable or sufficient, non-ionic surfactants can be used to create micellar formulations.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like this compound can partition into this hydrophobic core, allowing them to be dispersed in the aqueous medium.[3][6]

Step-by-Step Protocol:

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant. Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are common choices for biological applications.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC. A 1-5% (w/v) solution is a good starting point.

  • Add the Compound: Add the this compound directly to the surfactant solution.

  • Facilitate Solubilization: Use sonication or gentle heating (e.g., 37-40°C) with stirring to facilitate the incorporation of the compound into the micelles. The solution should become clear.

  • Dilution: This stock formulation can then be diluted into your final experimental buffer.

Key Considerations:

  • Toxicity: Surfactants can be toxic to cells, especially at higher concentrations. Always run a vehicle control (surfactant alone) to assess baseline toxicity. Cationic surfactants are generally the most toxic, while non-ionic surfactants are the least toxic.[3]

  • Interference: Surfactants can interfere with certain assays by denaturing proteins or disrupting membranes.

Guide 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their central cavity, forming a water-soluble "host-guest" complex.

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. A poorly water-soluble molecule can fit into this cavity, shielding its nonpolar parts from water and presenting a soluble exterior to the solvent.[4][6] This is an effective technique for improving the solubility and bioavailability of poorly water-soluble drugs.[3]

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer to create a concentrated solution (e.g., 10-40% w/v).

  • Add Compound: Add an excess of this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Excess Compound: After equilibration, remove the undissolved, excess compound by centrifugation followed by filtration through a 0.22 µm filter. The clear filtrate is your saturated solution of the inclusion complex.

  • Quantify and Dilute: The concentration of the compound in the filtrate should be determined analytically (e.g., via HPLC-UV or LC-MS) and then diluted as needed for your experiment.

Logical Relationship: Cyclodextrin Encapsulation

Compound This compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Summary and Final Recommendations

Successfully working with this compound in aqueous systems requires a methodical approach to formulation.

  • Start Simple: Always begin with a co-solvent approach using DMSO . This is the simplest and most common method.

  • Prioritize Low Solvent Concentration: Keep the final concentration of any organic solvent below 0.5% to minimize artifacts, especially in sensitive biological assays.

  • Consider the System: If your experiment cannot tolerate organic solvents, cyclodextrin encapsulation is an excellent and often less disruptive alternative.

  • Use Surfactants Cautiously: Reserve surfactant-based methods for situations where other techniques have failed and after carefully validating their compatibility with your assay through vehicle controls.

By understanding the physicochemical properties of this compound and applying these structured solubilization strategies, you can achieve the reliable, reproducible results necessary for advancing your research.

References
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Jadhav, N. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2018). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). [Link]

  • PubChem. (4-Chlorophenyl)(cyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. Wikimedia Foundation. [Link]

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Optimizing copper catalyst and ligand concentrations for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing copper catalyst and ligand concentrations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable troubleshooting advice for your copper-catalyzed reactions.

Introduction

Copper catalysis is a powerful tool in modern organic synthesis, offering a more sustainable and cost-effective alternative to precious metal catalysts like palladium.[1][2][3] However, achieving high yields and selectivity can be challenging, often requiring careful optimization of catalyst and ligand concentrations. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the copper catalyst inactive or showing low reactivity?

A1: Several factors can lead to an inactive catalyst:

  • Oxidation State: The active catalytic species in many copper-catalyzed reactions is Cu(I). If you are using a Cu(II) precatalyst, ensure your reaction conditions are suitable for its reduction to Cu(I).[4] Conversely, Cu(I) can be sensitive to air and may oxidize to the inactive Cu(II) state.[5]

  • Catalyst Source: The quality and age of the copper salt can impact its activity. It is always recommended to use a fresh, high-purity source of the copper catalyst.[4]

  • Catalyst Deactivation: Several mechanisms can lead to catalyst deactivation, including:

    • Sintering: At high temperatures, copper nanoparticles can aggregate, leading to a loss of active surface area. This process can be accelerated by the presence of halides like chloride.[6][7]

    • Poisoning: Impurities in the feedstock, such as sulfur compounds, can irreversibly bind to the active sites of the catalyst, rendering it inactive.[6][7]

    • Coking: The decomposition of organic molecules on the catalyst surface can lead to the formation of carbon deposits (coke), which block active sites.[8]

    • Leaching: In liquid-phase reactions, the active copper species may dissolve into the solvent, leading to a loss of catalytic activity.[9]

Q2: How does the ligand concentration affect the reaction outcome?

A2: Ligands play a critical role in copper-catalyzed reactions by:

  • Stabilizing the Catalyst: Ligands can stabilize the active Cu(I) species, preventing its disproportionation or oxidation.[10]

  • Modulating Reactivity and Selectivity: The steric and electronic properties of the ligand can influence the reactivity of the catalyst and the selectivity of the reaction.[11] For example, bulky ligands can be used to prevent side reactions like β-hydride elimination.[4]

  • Solubilizing the Catalyst: Ligands can help to solubilize the copper catalyst in the reaction solvent, ensuring a homogeneous reaction mixture.

An inappropriate ligand-to-copper ratio can lead to poor results. Too little ligand may not be sufficient to stabilize the catalyst, while too much ligand can sometimes inhibit the reaction by blocking substrate access to the copper center.

Q3: What are the most common side reactions in copper-catalyzed cross-coupling, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: The coupling of two identical starting materials (e.g., Ar-Ar or Nu-Nu instead of Ar-Nu) is a frequent side reaction.[4] To minimize homocoupling, you can:

    • Optimize the reaction temperature.

    • Screen different ligands.

    • Ensure the reaction is performed under an inert atmosphere to exclude oxygen.[4]

    • Adjust the catalyst loading.[4]

  • β-Hydride Elimination: This is a common decomposition pathway for organometallic intermediates, leading to the formation of an alkene and a metal hydride.[4] This can be mitigated by:

    • Using bulky ligands that sterically hinder this pathway.[4]

    • Employing substrates that lack β-hydrogens.[4]

    • Lowering the reaction temperature.[4]

  • Reduction: The starting material, such as an alkyl halide, can be reduced to the corresponding alkane.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent product yield is a common frustration. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low/No Product Yield

Caption: A step-by-step guide to troubleshooting low or no product yield in copper-catalyzed reactions.

Symptom Possible Cause Troubleshooting Steps
Starting materials remain largely unreacted.Inactive Catalyst Use a fresh source of the copper salt. If using a Cu(II) precatalyst, ensure conditions are suitable for its reduction to Cu(I).[4]
Ligand Poisoning or Degradation Increase the ligand-to-copper ratio. Ensure the ligand is stable under the reaction conditions.[4]
Low Substrate Reactivity For less reactive substrates (e.g., aryl chlorides), more forcing conditions (higher temperature, more active ligand) may be necessary.[4]
Inefficient Base The choice of base is crucial. Experiment with different inorganic or organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base's solubility and strength can significantly influence the reaction outcome.[11]
Inappropriate Solvent The solvent can affect the solubility of reactants and the stability of intermediates. Screen a variety of solvents, ensuring they are anhydrous and degassed.[11]
Issue 2: Predominance of Homocoupling Product

When the desired cross-coupling product is minor and the homocoupled product is major, a systematic optimization of reaction parameters is required.

Optimization Strategy to Minimize Homocoupling

Caption: A flowchart for systematically optimizing reaction conditions to minimize the formation of homocoupling byproducts.

Symptom Possible Cause Troubleshooting Steps
High yield of Ar-Ar or Nu-Nu instead of Ar-Nu.High Reaction Temperature Gradually decrease the reaction temperature in 10-20°C increments.[4]
Inappropriate or No Ligand Used Screen a variety of ligands. Bidentate N,N- or N,O-ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) are often good starting points.[4]
Presence of Oxygen Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) and use degassed solvents.[4] Oxygen can promote oxidative homocoupling.
High Catalyst Loading Reduce the copper catalyst loading to 1-5 mol%.[4]
Inefficient Base The choice of base can influence selectivity. Experiment with different inorganic or organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point for a copper-catalyzed cross-coupling reaction. The specific conditions will need to be optimized for each unique combination of substrates.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 1-10 mol%), the ligand (e.g., 1,10-phenanthroline, 1-20 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1 equivalent), the nucleophile (1.2 equivalents), and the anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Conclusion

Optimizing copper-catalyzed reactions requires a systematic and logical approach to troubleshooting. By understanding the fundamental roles of the catalyst and ligand, and by carefully controlling the reaction conditions, researchers can overcome common challenges and achieve high yields of their desired products. This guide provides a foundation for this process, empowering you to unlock the full potential of copper catalysis in your research.

References

  • minstrong. How to Deal with Deactivated Copper Oxide?. minstrong. Accessed January 12, 2026.
  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions.
  • Linder, M. (2016). Optimization of a Copper Catalyzed Cross Coupling Reaction. Western Michigan University.
  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions.
  • Palo, D. R., & Dagle, R. A. (2000). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 39(9), 3161-3169.
  • BenchChem. (2025). Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Hall, J. R., Kelly, H. R., Sreekumar, S., & Buono, F. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • Wang, Y., et al. (2024). Investigation and Mitigation of Carbon Deposition over Copper Catalyst during Electrochemical CO2 Reduction. Precision Chemistry.
  • BenchChem. (2025). Technical Support Center: Minimizing Side Reactions in Copper(II)
  • BenchChem. (2025). Technical Support Center: Troubleshooting CuAAC Reactions with PEG Linkers. BenchChem.
  • Hall, J. R., Kelly, H. R., Sreekumar, S., & Buono, F. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • ResearchGate. (n.d.). Revealing the Ligand Effect on Copper(I) Disproportionation via Operando IR Spectra.
  • AZoM. (2024). Novel Strategy Overcomes Challenges in Copper-Based CO2 Conversion. AZoM.com.
  • ResearchGate. (n.d.). Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3-iodopyridine.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 23(14), 3274-3297.
  • Slideshare. (n.d.).
  • MDPI. (n.d.). Some Insights into the Use of Heterogeneous Copper Catalysts in the Hydroprocessing of Levulinic Acid. MDPI.
  • Grushin, V. V. (2010). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 29(21), 4790-4803.
  • PS Electronics. (2023).
  • Karlin, K. D. (2025).
  • Stahl, S. S. (2010). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 110(2), 724-766.
  • Royal Society of Chemistry. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
  • Beilstein Journals. (n.d.). Copper catalysis in organic synthesis. Beilstein Journals.
  • Royal Society of Chemistry. (2020).
  • Jiang, S., et al. (2016). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 81(17), 7586-7592.
  • University at Buffalo. (n.d.). Development of New Copper-Catalyzed Reactions for Sustainable Synthesis Applications.
  • EEWorld. (2019). Common problems and solutions of copper plating technology in PCB process. EEWorld.
  • Think & Tinker, Ltd. (n.d.). Trouble Shooting Acid Copper Electrolytes. Think & Tinker, Ltd.

Sources

Stability of (4-Ethynylcyclohexyl)methanol in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for (4-Ethynylcyclohexyl)methanol:

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and managing the stability of this compound in various experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, enabling you to troubleshoot and adapt these methods for your specific applications.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preliminary use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the general stability of alicyclic alcohols and terminal alkynes, this compound should be stored in a cool, dark, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture absorption and potential oxidation. Storage away from incompatible materials, particularly strong oxidizing agents, is critical to prevent unwanted reactions.[1][2]

Q2: How do I select an appropriate solvent for my experiment with this compound?

A2: Solvent selection depends on your experimental goals. The molecule consists of a polar primary alcohol group and a nonpolar cyclohexyl ring, giving it moderate polarity.

  • For solubility: It is expected to be soluble in a wide range of common organic solvents like methanol, ethanol, acetone, tetrahydrofuran (THF), and ethyl acetate.[3][4] Its solubility in water is likely low.[3]

  • For reaction kinetics: The choice of solvent can significantly impact reaction rates. For instance, reactions proceeding through charged intermediates are often accelerated in polar solvents.[5] A solvent's ability to solvate reactants and stabilize transition states is a key consideration.

  • For stability: Always use high-purity, dry solvents, as impurities (water, peroxides) can initiate degradation pathways.

Q3: What are the primary signs of degradation I should watch for?

A3: Visual and analytical indicators can signal degradation. Visually, the appearance of a yellow or brown tint in the normally colorless liquid, or the formation of precipitates, suggests instability. Analytically, the most reliable method is chromatography (HPLC or GC). The appearance of new peaks or a decrease in the main compound's peak area over time are clear indicators of degradation.

Q4: Is the terminal ethynyl group susceptible to degradation under common pH conditions?

A4: Yes, the terminal alkyne is the most reactive functional group in the molecule and is sensitive to pH.

  • Acidic Conditions: Strong acids can potentially catalyze the hydration of the alkyne to form a methyl ketone (Markovnikov addition).

  • Basic Conditions: While generally more stable to base than esters or other functional groups, very strong bases can deprotonate the terminal alkyne, forming an acetylide. This may not be a degradation pathway unless reactive electrophiles are present. However, significant pH excursions should be evaluated. Forced degradation studies are the standard approach to definitively characterize stability across a pH range.

Troubleshooting Guide: Common Stability Issues

This guide provides a systematic approach to resolving common problems encountered during stability experiments.

Problem: Unexpected Peaks in HPLC/GC-MS Analysis

You observe new, unexpected peaks in your chromatogram after dissolving this compound in a solvent or adjusting the pH.

G Start Unexpected Peak Detected CheckBlank 1. Analyze Solvent Blank (Solvent without compound) Start->CheckBlank PeakInBlank Peak Present? CheckBlank->PeakInBlank SourceSolvent Source: Contaminated Solvent or System PeakInBlank->SourceSolvent Yes CheckControl 2. Analyze Time-Zero Control Sample (Compound freshly dissolved) PeakInBlank->CheckControl No PeakInControl Peak Present? CheckControl->PeakInControl SourceImpurity Source: Impurity in Starting Material PeakInControl->SourceImpurity Yes SourceDegradation Source: On-Vial Degradation (Compound is unstable in this solvent/condition) PeakInControl->SourceDegradation No

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.
  • Analyze a Solvent Blank: Inject only the solvent you are using. If the peak is present, your solvent is contaminated or the peak is an artifact from the analytical system (e.g., column bleed, carryover).

  • Analyze a "Time-Zero" Control: Prepare a fresh solution and analyze it immediately. If the peak is already present, it is likely an impurity in your starting material.

  • Confirm Degradation: If the peak is absent in the blank and the time-zero control, but appears and grows over time in your experimental sample, you have confirmed degradation. The next step is to identify the degradation product and mitigate the cause (see Section 4).

Problem: Loss of Analyte in All Samples, Including Controls

The concentration of this compound decreases over time, even under neutral/control conditions.

  • Possible Cause 1: Adsorption: The compound may be adsorbing to the surface of your container (e.g., glass or plastic vial).

    • Solution: Try using silanized glass vials or a different type of plastic (e.g., polypropylene vs. polystyrene).

  • Possible Cause 2: Volatility: Although it has a relatively high boiling point, loss due to evaporation can occur if containers are not sealed properly, especially at elevated temperatures.[6]

    • Solution: Ensure vials are tightly capped with septa. Use crimp caps for GC vials.

  • Possible Cause 3: Oxidative Degradation: Dissolved oxygen in the solvent can contribute to slow degradation.

    • Solution: Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon. Store samples under an inert atmosphere.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This protocol provides a standardized starting point for this compound.

Workflow Overview
Caption: Experimental workflow for a forced degradation study of this compound.
Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL. Acetonitrile is often chosen for its miscibility with water and UV transparency.[7]

Application of Stress Conditions
  • For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a suitable vial. Store a "control" sample (1 mL stock + 1 mL of the initial solvent) under ambient, dark conditions.

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo test for acid-catalyzed reactions like alkyne hydration.[7][8]
Base Hydrolysis 0.1 M NaOH60°CTo evaluate stability in alkaline environments.[7][8]
Oxidation 3% H₂O₂Room TempTo simulate oxidative stress, which can affect both the alkyne and alcohol.[9]
Photolytic High-intensity UV/Vis lightRoom TempTo assess light sensitivity. Wrap a control vial in foil.
Thermal N/A (use stock solution)60°C in ovenTo determine intrinsic thermal stability.
Sample Analysis
  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Important: For acid and base samples, neutralize them immediately by adding an equimolar amount of base or acid, respectively (e.g., add 1 mL of 0.1 M NaOH to the acid-stressed sample).

  • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze by a stability-indicating HPLC-UV method. A good starting point would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detection: UV detector set to a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore.

    • Rationale: This method is chosen for its ability to separate compounds of moderate polarity.[10] The method must be validated to ensure it can separate the parent compound from all potential degradation products.

Data Interpretation
  • Calculate the percentage of this compound remaining at each time point relative to the time-zero control.

  • A mass balance should be performed. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

  • If significant degradation is observed, techniques like LC-MS can be used to identify the molecular weights of the degradation products, providing clues to their structures.[8]

References

  • Methanex Corporation. (2020). Safety Data Sheet: Methanol. Retrieved from Methanex Corporation. [Link]

  • Walsh Medical Media. (n.d.). Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone and Forced Degradation Behav. Retrieved from Walsh Medical Media. [Link]

  • Sciencelab.com. (2014). Material Safety Data Sheet: 4-Methyl-1-cyclohexanemethanol. Retrieved from Sciencelab.com. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from Carl ROTH. [Link]

  • PubMed. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Retrieved from PubMed. [Link]

  • Asian Publication Corporation. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Retrieved from Asian Publication Corporation. [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The terminal and subterminal oxidation pathways for aerobic n-alkane degradation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone and Forced Degradation Behavior by HPLC in Combined Dosage Form. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). (4-Ethylcyclohexyl)methanol. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from Wikipedia. [Link]

  • PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from PubMed. [Link]

  • ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from ResearchGate. [Link]

  • PubMed. (2014). Effective visualization assay for alcohol content sensing and methanol differentiation with solvent stimuli-responsive supramolecular ionic materials. Retrieved from PubMed. [Link]

  • International Journal of Advanced Research. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from researchgate.net. [Link]

  • PMC - NIH. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Retrieved from PMC - NIH. [Link]

  • Lirias. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization. Retrieved from Lirias. [Link]

  • ResearchGate. (n.d.). Three possible n-alkane degradation pathways. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The main n-alkanes degradation pathways (terminal and subterminal oxidation). Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficiency in Bioconjugation Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low efficiency in their bioconjugation experiments. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of creating well-defined bioconjugates.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Problems

This section addresses specific, frequently encountered problems during bioconjugation workflows. We will explore the root causes and provide actionable solutions grounded in chemical principles.

Question 1: My conjugation yield is unexpectedly low. Where should I start my investigation?

Low yield is a common frustration, often stemming from a few key areas. A systematic approach is crucial to pinpointing the issue.[1][] The first step is to review the fundamentals of your reaction: the biomolecule's integrity, the reagents' quality, the reaction conditions, and the purification process.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Low Conjugation Yield Observed Purity Verify Biomolecule Purity & Concentration Start->Purity Reagent Check Reagent Quality & Handling Purity->Reagent Purity OK? Buffer Analyze Buffer Components Reagent->Buffer Reagents OK? Conditions Optimize Reaction Conditions Buffer->Conditions Buffer OK? Analysis Validate Analytical Method Conditions->Analysis Optimization Attempted? Purification Assess Purification Step Analysis->Purification Analysis Validated? Success Problem Resolved Purification->Success Purification OK?

Caption: General troubleshooting workflow for low bioconjugation yield.

Start by assessing the purity and concentration of your starting antibody or protein. Impurities can compete for the labeling reagent, and an inaccurate concentration will throw off your molar ratio calculations.[3]

Question 2: I suspect an issue with my protein's reactive sites. How can I troubleshoot this?

This is a critical point, as the availability of target functional groups is paramount for a successful conjugation. The specific chemistry you are using will dictate the troubleshooting path.

For Amine-Reactive Chemistries (e.g., NHS esters):

Primary amines are found at the N-terminus and on lysine side chains.[4] However, not all of these are available for reaction.

  • Inaccessibility: The protein's three-dimensional structure can bury many lysine residues within its core, making them inaccessible to the labeling reagent.[1][5] While you cannot easily change the protein's fold without denaturation, ensuring it is correctly folded and not aggregated is a crucial first step.

  • Sub-optimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[5][6] At lower pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. At a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing your yield.[6] It is often beneficial to perform the reaction at the lower end of the optimal range (e.g., pH 7.5) to balance reactivity and stability.[5]

For Thiol-Reactive Chemistries (e.g., Maleimides):

Thiol-maleimide chemistry targets the sulfhydryl groups on cysteine residues.[7]

  • Disulfide Bonds: Cysteines readily form disulfide bonds with each other, making them unavailable for conjugation.[5]

    • Solution: Before conjugation, you must reduce these disulfide bonds. Treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is recommended. It is crucial to then remove the reducing agent completely, typically with a desalting column, before adding the maleimide reagent, as it will directly compete for the linker.[5]

  • pH Considerations: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][7][8] This range favors the reaction with thiols over hydrolysis of the maleimide group (which increases at higher pH) and potential side reactions with amines (which can occur at pH > 7.5).[5][9]

Functional_Group_Issues cluster_amine Amine-Reactive (NHS Ester) cluster_thiol Thiol-Reactive (Maleimide) Amine_Issue Problem Inaccessible Lysines pH Issue Solution Ensure Proper Folding Optimize pH (7.0-8.5) Thiol_Issue Problem Disulfide Bonds pH Issue Solution Reduce with TCEP & Purify Optimize pH (6.5-7.5) Start Reactive Site Issue Start->Amine_Issue Amine Chemistry Start->Thiol_Issue Thiol Chemistry UV_Vis_DAR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Extinction Determine Molar Extinction Coefficients (ε) Sample Prepare Purified Conjugate Sample Extinction->Sample Measure Measure Absorbance at 280nm and λ_max Sample->Measure Equations Solve Simultaneous Equations for C_prot and C_drug Measure->Equations DAR_Calc Calculate DAR = C_drug / C_prot Equations->DAR_Calc Result Average DAR Value DAR_Calc->Result

Sources

Column chromatography conditions for purifying (4-Ethynylcyclohexyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying (4-Ethynylcyclohexyl)methanol Derivatives

Welcome to the Technical Support Center for the purification of this compound and its derivatives. These compounds, characterized by a polar alcohol group and a non-polar ethynylcyclohexyl core, present unique challenges during purification via column chromatography. Their polarity can vary significantly based on other functional groups present in the derivative, making the selection of appropriate chromatographic conditions critical for achieving high purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing column chromatography for this class of molecules. We will move beyond simple procedural lists to explain the fundamental principles behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

For this class of compounds, normal-phase chromatography using silica gel is the most common and effective choice. The this compound core has both polar (hydroxyl group) and non-polar (cyclohexyl ring, alkyne) regions. Silica gel, with its polar silanol (-Si-OH) groups, acts as the stationary phase.[1] The separation mechanism relies on the polarity of the compounds; more polar molecules will have stronger interactions with the silica gel and thus elute more slowly.[1]

For highly polar derivatives, you might consider using alumina. Alumina is available in acidic, neutral, and basic forms, which can be advantageous for separating compounds that are sensitive to the acidic nature of silica gel.[1]

Q2: How do I select the right mobile phase (eluent)?

The choice of mobile phase is critical and is determined by the polarity of your specific derivative. The goal is to find a solvent system that moves your target compound off the baseline but separates it from impurities. This is almost always determined empirically using Thin Layer Chromatography (TLC) beforehand.

A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[2] The most common systems include:

  • Ethyl Acetate (EtOAc) / Hexanes: This is the workhorse system for compounds of moderate polarity.

  • Dichloromethane (DCM) / Methanol (MeOH): Used for more polar compounds.[3] Note that using more than 10% methanol can risk dissolving the silica gel.[2]

  • Diethyl Ether / Hexanes: An alternative to the EtOAc/Hexane system.

The key is to adjust the ratio of the polar to the non-polar solvent to achieve an optimal Retention Factor (Rf) value for your target compound on a TLC plate.[4]

Q3: What is an ideal Rf value and how do I calculate it?

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[5] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6]

An ideal Rf value for column chromatography is typically between 0.2 and 0.4 .[4][7]

  • Rf > 0.4: The compound moves too quickly, resulting in poor separation from less polar impurities.

  • Rf < 0.2: The compound moves too slowly, leading to broad bands, long elution times, and excessive solvent usage.[7]

You can adjust the Rf by changing the polarity of the mobile phase. To increase the Rf (make the spot move further), increase the proportion of the polar solvent in your mixture. To decrease the Rf, increase the proportion of the non-polar solvent.

Detailed Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1 gram of a crude this compound derivative.

1. Determine the Eluent System via TLC: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution onto several TLC plates. c. Develop each plate in a different solvent mixture (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes). d. Visualize the plates (see Visualization section below) and calculate the Rf for your target compound in each system. e. Select the solvent system that gives your target compound an Rf between 0.2 and 0.4 and provides the best separation from impurities.

2. Prepare and Pack the Column: a. Select a glass column of appropriate size (a 40 mm diameter column is suitable for ~1 g of crude material on silica). b. Place a small plug of cotton or glass wool at the bottom of the column.[8] c. Add a thin layer of sand (approx. 1 cm) over the cotton plug.[8] d. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). The amount of silica should be 50-100 times the weight of your crude product. e. Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[9] f. Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until you have the desired bed height. Never let the top of the silica run dry. g. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]

3. Load the Sample: a. Dissolve your crude product in the minimum amount of a strong solvent (like DCM). b. To this solution, add a small amount of silica gel and evaporate the solvent using a rotary evaporator to create a dry powder. This is known as "dry loading" and generally results in better separation.[10] c. Carefully add the dry-loaded sample to the top of the column. d. Gently open the stopcock and drain the solvent until it is level with the top of the sample layer.

4. Elute the Column and Collect Fractions: a. Carefully add your pre-determined eluent to the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop of about 5-10 cm per minute is a good target for "flash" chromatography).[11] c. Collect the eluting solvent in a series of labeled test tubes or flasks (these are your "fractions").[8]

5. Analyze the Fractions: a. Using TLC, spot a small amount from each fraction (or every few fractions) onto a TLC plate. b. Develop and visualize the TLC plate to identify which fractions contain your pure compound.[9] c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield your purified product.[11]

Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Optimal Rf ≈ 0.3 Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification process.

SymptomPossible Cause(s)Recommended Solution(s)
Poor Separation 1. Incorrect Solvent System: The polarity is too high or too low, or the solvent system lacks selectivity for your compounds.[12] 2. Column Overloaded: Too much crude material was loaded for the amount of silica used.[13] 3. Poor Column Packing: The silica bed is uneven, cracked, or contains air bubbles.1. Re-optimize with TLC: Try different solvent systems. For separating diastereomers with similar polarities, a very shallow gradient or a different solvent combination (e.g., Toluene/Acetone) might be necessary.[14][15] 2. Reduce Sample Load: Use a larger column or less sample. A general rule is a 50:1 to 100:1 ratio of silica to crude product. 3. Repack the Column: Ensure the silica is packed evenly and is never allowed to run dry.
Compound Won't Elute 1. Solvent Polarity Too Low: The eluent is not strong enough to move the compound through the silica. 2. Compound Decomposed on Silica: Some compounds are sensitive to the acidic nature of silica gel.[10]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (gradient elution).[3] 2. Deactivate Silica: Pre-treat the silica with a base like triethylamine (1-2% in the eluent) before packing.[10] Alternatively, consider using a different stationary phase like neutral alumina.[12]
Streaking on TLC / Tailing on Column 1. Compound is Acidic or Basic: Polar functional groups can interact too strongly with the silica gel. 2. Sample is Insoluble in Eluent: The compound is precipitating at the top of the column.[12]1. Add a Modifier: Add a small amount (0.1-1%) of a modifier to the eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds.[10] 2. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent for loading, or use the dry loading technique described in the protocol.
Cracked or Channeled Column Bed 1. Running the Column Dry: The solvent level dropped below the top of the silica bed. 2. Heat of Solvation: Using a highly polar solvent like methanol with a non-polar solvent like hexanes can generate heat, causing solvent to boil and crack the packing.1. Maintain Solvent Level: Always keep the silica bed covered with solvent. 2. Use Miscible Solvents: Ensure your chosen solvents are fully miscible and avoid drastic polarity switches that can generate heat. If using a methanol/DCM system, introduce the methanol gradually.

Troubleshooting Logic

G cluster_sep Separation Issues cluster_elution Elution Issues cluster_phys Physical Column Issues start Problem Encountered p1 Poor or No Separation start->p1 p2 Streaking / Tailing start->p2 p3 Compound Won't Elute start->p3 p4 Compound Elutes Too Fast start->p4 p5 Cracked Silica Bed start->p5 s1 Re-optimize eluent via TLC. Consider different solvent systems. Reduce sample load. p1->s1 s2 Add modifier to eluent (e.g., TEA, AcOH). Use dry loading technique. p2->s2 s3 Increase eluent polarity (gradient). Check for decomposition (use deactivated silica). p3->s3 s4 Decrease eluent polarity. p4->s4 s5 Repack column. Never let silica run dry. p5->s5

Caption: A decision tree for troubleshooting common chromatography issues.

Visualization of Colorless Compounds

Since this compound derivatives are typically colorless, you cannot visually track their progress down the column. Therefore, visualization of TLC plates during fraction analysis is essential.[9]

  • UV Light (Non-Destructive): If your compound contains a UV-active chromophore (like an aromatic ring), it can be visualized under a UV lamp.[16] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light (254 nm). A UV-active compound will quench this fluorescence and appear as a dark spot.[16]

  • Iodine Chamber (Semi-Destructive): Placing the TLC plate in a chamber containing iodine crystals is a general method that works for many organic compounds.[17][18] The iodine vapor adsorbs onto the compound spots, making them appear as temporary yellow-brown stains.

  • Chemical Stains (Destructive): For compounds that are not UV-active, chemical stains are required. The plate is dipped into a staining solution and then gently heated. Common stains include:

    • Potassium Permanganate (KMnO₄): Reacts with oxidizable functional groups, such as alcohols and alkynes. It produces yellow spots on a purple background.

    • P-Anisaldehyde: A versatile stain that reacts with many functional groups to produce a range of colors.

    • Ceric Ammonium Molybdate (CAM): Another general stain that is effective for a wide variety of organic compounds.

References

  • Pesek, J., Matyska, M. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Pesek, J., Matyska, M. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America.
  • Chemistry For Everyone. (2023). What Is The RF Value And Its Importance In Chromatography?. YouTube. Available from: [Link]

  • Hawach Scientific. (n.d.). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific. Available from: [Link]

  • Organic Lab Techniques. (2022). Colorless Column. YouTube. Available from: [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Mastelf. Available from: [Link]

  • Oreate AI. (2024). How to Calculate the Rf in Chromatography. Oreate AI Blog. Available from: [Link]

  • Various Authors. (n.d.). Chromatography to separate polar molecules?. Reddit. Available from: [Link]

  • Chemistry For Everyone. (2023). What Is The Importance Of RF Value In Chromatography?. YouTube. Available from: [Link]

  • BYJU'S. (n.d.). RF Value Explanation. BYJU'S. Available from: [Link]

  • Shaalaa.com. (n.d.). How do you visualize colourless compounds after separation in TLC and Paper Chromatography?. Shaalaa.com. Available from: [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Phenomenex. Available from: [Link]

  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography?. YouTube. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI News. Available from: [Link]

  • Plass, B., et al. (1998). Separation of Diastereomeric and Enantiomeric Alkyl Nitrates-Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX-D. PubMed. Available from: [Link]

  • LibreTexts. (2021). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Hawach Scientific. (n.d.). Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. Available from: [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Various Authors. (n.d.). Help with separation of diastereomers. Reddit. Available from: [Link]

  • Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • University of Groningen. (2021). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available from: [Link]

  • Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Available from: [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. (2008). Separation of diastereomers. Chromatography Forum. Available from: [Link]

  • Various Authors. (n.d.). Help separating diastereomers with very similar Rf. Reddit. Available from: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available from: [Link]

  • Dong, T. (n.d.). HPLC Troubleshooting. Analytical Chemistry Group. Available from: [Link]

  • Nabeya, D., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available from: [Link]

  • Chrom Tech, Inc. (n.d.). Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available from: [Link]

Sources

Technical Support Center: Impact of Steric Hindrance from the Cyclohexyl Ring on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the steric influence of cyclohexane rings in their reactions. The following question-and-answer-based troubleshooting guide provides in-depth explanations, practical protocols, and diagnostic workflows to help you understand and manage these complex steric effects.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: My reaction involving a cyclohexyl group is behaving unexpectedly. What exactly is steric hindrance in this context and why is the cyclohexane ring so influential?

A: Steric hindrance is the slowing of chemical reactions due to steric bulk, which arises from the spatial arrangement of atoms.[1] When atoms are brought too close together, repulsive forces between their electron clouds increase the energy of the molecule, which can impede a reaction.[1][2]

The cyclohexane ring is not a flat, planar hexagon. To relieve angle and torsional strain, it predominantly adopts a three-dimensional "chair" conformation.[3][4][5] This conformation is critical because it creates two distinct types of substituent positions:

  • Axial (a): Positions that are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Positions that point out from the "equator" of the ring.

Substituents in the axial position are significantly more sterically hindered. This is because they are brought into close proximity with the two other axial substituents on the same side of the ring (at the C3 and C5 positions). These unfavorable interactions are known as 1,3-diaxial interactions , which are a major source of steric strain.[6][7] In contrast, equatorial substituents point away from the ring system and experience much less steric hindrance.[5]

Therefore, the kinetic impact of a cyclohexyl group is rarely about the ring as a whole, but rather about the specific conformation of the ring and whether the reacting group or incoming reagent is forced to interact with a crowded axial environment.

cluster_chair Cyclohexane Chair Conformation C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C1_ax_start C1_ax_end C1_ax_start->C1_ax_end Axial (a) interaction_label 1,3-Diaxial Interaction C1_ax_end->interaction_label C2_ax_start C2_ax_end C3_ax_start C3_ax_end C3_ax_start->C3_ax_end Axial (a) C3_ax_end->interaction_label C4_ax_start C4_ax_end C5_ax_start C5_ax_end C5_ax_start->C5_ax_end Axial (a) C5_ax_end->interaction_label C6_ax_start C6_ax_end C1_eq_start C1_eq_end C1_eq_start->C1_eq_end Equatorial (e) C2_eq_start C2_eq_end C2_eq_start->C2_eq_end Equatorial (e) C4_eq_start C4_eq_end C4_eq_start->C4_eq_end Equatorial (e) C6_eq_start C6_eq_end C6_eq_start->C6_eq_end Equatorial (e) cluster_eq Equatorial Leaving Group (Faster Sₙ2) cluster_ax Axial Leaving Group (Slower Sₙ2) LG_eq LG (Equatorial) C_eq C C_eq->LG_eq Nu_eq Nu: Nu_eq->C_eq Backside Attack (Unhindered) TS_eq [Nu---C---LG]‡ LG_ax LG (Axial) C_ax C C_ax->LG_ax Ring Cyclohexyl Ring (Steric Block) Ring->C_ax Nu_ax Nu: Nu_ax->C_ax Backside Attack (Hindered) TS_ax [Nu---C---LG]‡

Caption: Sₙ2 attack is favored on equatorial leaving groups.

Q4: I'm running an E2 elimination on a substituted cyclohexyl bromide. The reaction is slow and I'm not getting the expected Zaitsev (more substituted) product. What is the issue?

A: The E2 elimination has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. [8][9]In a cyclohexane chair, this translates to a rigid geometric constraint: both the leaving group and the β-hydrogen must be in axial positions . [10][9][11]

  • An equatorial leaving group cannot undergo E2 elimination because none of the adjacent C-H bonds are anti-periplanar to it. The bonds that are anti are C-C bonds within the ring. [9]* The reaction must proceed through a conformation where the leaving group is axial. If this conformation is energetically unfavorable (e.g., it places a bulky group like a tert-butyl in an axial position), the reaction rate will be dramatically reduced. [12] Troubleshooting and Product Prediction:

  • Draw the chair conformations: Draw both possible chair conformations of your starting material.

  • Identify conformers capable of E2: The reaction can only proceed from the conformer that places the leaving group in an axial position.

  • Locate axial β-hydrogens: In that reactive conformer, identify all β-hydrogens that are also axial.

  • Predict the product(s): An elimination will occur for each unique axial β-hydrogen. If there is only one such hydrogen, you will get only one product, even if it is the less stable "Hofmann" product. Zaitsev's rule only applies when there is a choice between multiple, accessible anti-periplanar hydrogens. [11]

E2_Reaction cluster_e2 E2 Requirement: Anti-Periplanar Geometry C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C1_ax_start C1_ax_end C1_ax_start->C1_ax_end Leaving Group (Axial) C1_ax_start->C1_ax_end LG leaves C2_ax_start C2_ax_end C2_ax_start->C2_ax_end β-Hydrogen (Axial) C2_ax_end->C1 π-bond forms Base Base: Base->C2_ax_end

Caption: E2 eliminations require a diaxial arrangement.

Q5: My reaction is actually faster for the more hindered isomer. Is this possible?

A: Yes, this phenomenon is known as steric acceleration . While steric hindrance typically slows reactions by increasing the energy of the transition state, steric acceleration occurs when steric strain in the ground state of the reactant is relieved upon moving to the transition state. [13][14][15] This is common in reactions where the coordination number of the ring carbon decreases, such as in Sₙ1 reactions or certain oxidations.

Example: Sₙ1 Solvolysis Consider the solvolysis of cis- vs. trans-1-tert-butyl-4-chlorocyclohexane. [16]* Trans isomer (more stable): The tert-butyl group is equatorial and the chlorine is equatorial. This is a low-energy ground state.

  • Cis isomer (less stable): The tert-butyl group is equatorial, forcing the chlorine into the higher-energy axial position, where it experiences 1,3-diaxial strain. [16] Both isomers react through the same planar carbocation intermediate. [16]Because the cis isomer starts at a higher ground state energy due to steric strain, its activation energy to reach the transition state is lower than that of the more stable trans isomer. Consequently, the cis isomer reacts faster. [16]The reaction is accelerated because it relieves the ground-state steric strain. [14]

Part 3: Experimental and Computational Protocols
Q6: What is a reliable experimental workflow to determine if steric hindrance is affecting my reaction kinetics?

A: A robust method is to perform a kinetic study comparing isomers where the reacting group is conformationally locked in either an axial or equatorial position. If locking the conformation is not possible, comparing rates of analogous substrates with varying steric bulk can also provide insight.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol assumes one of your reactants or products has a distinct UV-Vis absorbance profile.

  • System Preparation:

    • Synthesize or acquire the relevant cyclohexyl isomers (e.g., cis- and trans-4-tert-butylcyclohexanol for an oxidation reaction). The tert-butyl group will lock the conformation.

    • Prepare stock solutions of your substrate and all other reagents in a suitable solvent.

    • Use a temperature-controlled cuvette holder in the spectrophotometer to ensure isothermal conditions. [17]

  • Wavelength Selection:

    • Scan the UV-Vis spectrum of the initial reactants and the final products to identify a wavelength with a significant change in absorbance over the course of the reaction. This could be the appearance of a product or disappearance of a reactant. [18][19]

  • Kinetic Run:

    • Equilibrate the cuvette containing all reagents except one (the initiating reagent) to the desired temperature.

    • Initiate the reaction by adding the final reagent, mix rapidly, and immediately begin recording absorbance at the chosen wavelength over time. [17]This is a form of continuous monitoring. [19]For very fast reactions, a stopped-flow apparatus may be necessary. [17][18]

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Convert absorbance to concentration using the Beer-Lambert Law (A = εbc), if the extinction coefficient (ε) is known.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the Concentration vs. Time curve. [19] * Repeat the experiment for the other isomer under identical conditions.

  • Interpretation:

    • A significant difference in the reaction rates between the isomer with an axial reacting group and the one with an equatorial reacting group is strong evidence of steric control. For example, in the saponification of 4-tert-butylcyclohexanecarboxylates, the equatorial ester hydrolyzes about 20 times faster than the axial ester, a clear case of steric hindrance in the axial isomer. [13][14]

A Observe Unexpected Reaction Rate B Is the reaction on a cyclohexyl substrate? A->B C Analyze Conformation: Is the reacting group Axial or Equatorial? B->C Yes D Reaction is Slow C->D Axial E Reaction is Fast C->E Equatorial (or Axial with strain relief) F Hypothesis: Steric Hindrance D->F G Hypothesis: Steric Acceleration E->G H Perform Kinetic Study: Compare rates of locked Axial vs. Equatorial isomers F->H I Perform Computational Analysis (DFT): Model Transition States F->I G->H G->I J Axial isomer reacts slower H->J K Axial isomer reacts faster J->K No L Conclusion: Steric Hindrance Confirmed J->L Yes M Conclusion: Steric Acceleration Confirmed K->M Yes

Caption: A workflow for diagnosing steric effects.

Q7: Can computational chemistry help me predict or confirm these steric effects before running the experiment?

A: Absolutely. Computational methods are powerful predictive tools for understanding reaction mechanisms and energy barriers.

  • Conformational Analysis: You can begin by performing a conformational search using molecular mechanics (MM) or Density Functional Theory (DFT) to identify the lowest energy ground state chair conformations and determine the equilibrium populations of axial vs. equatorial conformers.

  • Transition State Modeling (DFT): The gold standard is to model the entire reaction pathway using DFT (e.g., with functionals like B3LYP or M06-2X). By locating the transition state structures for the reaction on both the axial and equatorial conformers, you can calculate their respective activation energies (ΔG‡). A significantly higher activation energy for the axial pathway would be a strong quantitative prediction of steric hindrance. [20][21]* Activation Strain Model (ASM): This model, also known as the Distortion/Interaction model, is particularly insightful. It deconstructs the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual stabilizing interaction between the distorted reactants). [20]In a sterically hindered reaction, the ASM will typically show a very high strain energy for the distorted cyclohexyl ring in the transition state, pinpointing the steric clash as the cause of the high barrier. [22]

References
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values” . (2014). Master Organic Chemistry. [Link]

  • Conformation and Reactivity in Cyclohexane . St. Paul's Cathedral Mission College. [Link]

  • A value . (n.d.). Wikipedia. [Link]

  • Quantitative expression for steric hindrance . (2017). Chemistry Stack Exchange. [Link]

  • Kim, S., et al. (2022). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity . JACS Au. [Link]

  • Sharma, J. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry . YouTube. [Link]

  • Experimental Determination of Kinetics . (2023). Chemistry LibreTexts. [Link]

  • Spoering, R. (2015). Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity . CureFFI.org. [Link]

  • Nucleophilic Substitution Reactions - Introduction . (2012). Master Organic Chemistry. [Link]

  • Steric effects . (n.d.). Wikipedia. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage . (n.d.). ACS Publications. [Link]

  • Experimental methods of chemical kinetics . (2022). Chemistry LibreTexts. [Link]

  • Sirjean, B., et al. (n.d.). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations . arXiv. [Link]

  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters . (2019). ACS Publications. [Link]

  • Conformations of Disubstituted Cyclohexanes . (2024). Chemistry LibreTexts. [Link]

  • Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings . (n.d.). Master Organic Chemistry. [Link]

  • Conformations of Cyclohexane . (2022). Chemistry LibreTexts. [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning . (2023). RSC Publishing. [Link]

  • SN2 and E2 Rates of Cyclohexanes . (n.d.). Chemistry Steps. [Link]

  • Conformations of Monosubstituted Cyclohexanes . (2022). Chemistry LibreTexts. [Link]

  • Steric effect: A quantitative description from density functional theory . (2007). AIP Publishing. [Link]

  • Conformations of Cyclohexane . (n.d.). Fiveable. [Link]

  • Substitution elimination reaction in cyclohexyl system . (n.d.). Slideshare. [Link]

  • Stereoelectronic Effects . (2017). YouTube. [Link]

  • Steric parameters taft's steric factor (es) . (n.d.). Slideshare. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts . (2023). PubMed Central. [Link]

  • Experimental methods for rate law determination . (n.d.). Fiveable. [Link]

  • Kinetics of Nucleophilic Substitution Reactions . (2023). Chemistry LibreTexts. [Link]

  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism . (n.d.). ResearchGate. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes . (n.d.). Chemistry Steps. [Link]

  • Cyclohexane Conformations . (2014). Master Organic Chemistry. [Link]

  • Experimental techniques in studies of reaction kinetics in aqueous solutions . (n.d.). IMIM PAN. [Link]

  • steric effect . (n.d.). IUPAC Compendium of Chemical Terminology. [Link]

  • Steric effect of t-butyl group on SN1 on a cyclohexane ring . (2020). Chemistry Stack Exchange. [Link]

  • The E2 Reaction and Cyclohexane Conformation . (2022). Chemistry LibreTexts. [Link]

  • Taft Equation . (n.d.). Dalal Institute. [Link]

  • Ring Conformations . (n.d.). MSU chemistry. [Link]

  • How to Measure Reaction Rate . (n.d.). Alloprof. [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us . (2012). Master Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Alkyne Efficiency in Click Chemistry: (4-Ethynylcyclohexyl)methanol vs. Aromatic Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—is an indispensable tool for molecular assembly.[1][2][3] Its efficiency, selectivity, and biocompatibility have cemented its role in creating complex molecular architectures.[4] A critical, yet often overlooked, parameter in experimental design is the choice of the alkyne substrate. The structure of the alkyne can significantly influence reaction kinetics and overall efficiency.

This guide provides an in-depth comparison of the performance of (4-Ethynylcyclohexyl)methanol, a non-aromatic, alicyclic alkyne, against commonly used aromatic alkynes in the CuAAC reaction. We will explore the mechanistic underpinnings of their differing reactivity, present supporting experimental data, and provide a robust protocol for evaluating alkyne efficiency in your own laboratory.

The Decisive Factor: Mechanistic Insights into Alkyne Reactivity

The remarkable speed and efficiency of the CuAAC reaction, which can accelerate the rate of triazole formation by up to 10⁷-fold compared to the uncatalyzed thermal reaction, stems from a complex catalytic cycle involving copper(I).[2][5] A pivotal and often rate-determining step in this cycle is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[6][7] The acidity of the alkyne's terminal proton (Csp-H) is therefore a primary determinant of the overall reaction rate.

  • Electronic Effects and pKa: Aromatic alkynes, such as phenylacetylene, generally exhibit higher reactivity than aliphatic or alicyclic alkynes.[8] This is attributed to the electronic properties of the aromatic ring. The sp²-hybridized carbons of the phenyl ring exert an electron-withdrawing effect, which stabilizes the resulting acetylide anion. This increased acidity (lower pKa) of the terminal proton facilitates the crucial deprotonation step, leading to faster formation of the key copper acetylide intermediate and accelerating the entire catalytic cycle.[6] Conversely, the alkyl group of an alicyclic alkyne like this compound is electron-donating, which slightly destabilizes the acetylide anion, resulting in a higher pKa and a slower rate of acetylide formation.

  • Substituent Effects on Aromatic Alkynes: The reactivity of aromatic alkynes can be further fine-tuned by substituents on the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) can slightly decrease the reaction rate compared to unsubstituted phenylacetylene but still generally react very efficiently.[8] Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) increase the acidity of the alkyne proton and can lead to even faster reaction rates.[6][8]

  • Steric Hindrance: The CuAAC reaction is known for its remarkable tolerance to steric bulk on both the azide and alkyne partners.[9][10] Studies have shown that even ortho-substituted phenylacetylenes react at nearly the same rate as their meta- and para-substituted counterparts, indicating that steric hindrance around the reaction center is often a less significant factor than electronic effects.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting the key intermediates.

CuAAC_Mechanism sub_alkyne R1-C≡CH pi_complex [Cu(I)]-π-Alkyne Complex sub_alkyne->pi_complex sub_azide R2-N3 six_membered Six-Membered Cu(III)-Metallacycle sub_azide->six_membered catalyst_in Cu(I)L_n catalyst_in->pi_complex acetylide Copper(I) Acetylide pi_complex->acetylide -H+ acetylide->six_membered cu_triazolide Copper Triazolide Intermediate six_membered->cu_triazolide product 1,4-Disubstituted Triazole cu_triazolide->product +H+ catalyst_out Cu(I)L_n cu_triazolide->catalyst_out

Caption: Generalized mechanism of the CuAAC reaction.

Performance Comparison: Experimental Data

The difference in reactivity is clearly demonstrated in comparative experimental studies. While data for this compound specifically is not published in a comparative context, its performance can be reliably inferred from data on other terminal aliphatic alkynes.

Alkyne TypeRepresentative AlkyneReaction ConditionsTime to CompletionYieldSource
Aromatic PhenylacetyleneBenzyl azide, 0.5 mol% Cu(I) catalyst, neat, 298 K5 minQuantitative[8]
Aromatic (Electron-Poor) 4-TrifluoromethylphenylacetyleneBenzyl azide, 0.5 mol% Cu(I) catalyst, neat, 298 K10 minQuantitative[8]
Aromatic (Electron-Rich) 4-MethoxyphenylacetyleneBenzyl azide, 0.5 mol% Cu(I) catalyst, neat, 298 K5 minQuantitative[8]
Alicyclic / Aliphatic Hex-1-yneBenzyl azide, 0.5 mol% Cu(I) catalyst, neat, 298 K3 hQuantitative[8]
Alicyclic / Aliphatic Propargyl AlcoholCoumarin azide, 100 µM Cu(I), THPTA ligand, aq. buffer>30 min (slower)N/A (rate)[11]

As the data indicates, aromatic alkynes consistently reach full conversion in a fraction of the time required for aliphatic alkynes under identical conditions.[8] While both classes of alkynes can ultimately provide quantitative yields, the significant difference in reaction rate is a critical consideration for time-sensitive applications, high-throughput screening, or reactions involving sensitive biomolecules where shorter exposure to copper is desirable.

Protocol for Comparative Reactivity Analysis

To ensure trustworthy and reproducible results when comparing alkyne reactivity, a parallel experimental design is crucial. This protocol provides a self-validating system by minimizing variables between the two test reactions.

Visualizing the Workflow

Workflow prep 1. Prepare Stock Solutions (Alkynes, Azide, CuSO4, Ascorbate, Ligand) setup 2. Set Up Parallel Reactions prep->setup react_A Reaction A: This compound setup->react_A react_B Reaction B: Aromatic Alkyne setup->react_B initiate 3. Initiate Reactions (Add Ascorbate) react_A->initiate react_B->initiate monitor 4. Monitor Progress (TLC / LC-MS at t=0, 5, 15, 30, 60 min) initiate->monitor quench 5. Quench & Workup monitor->quench analyze 6. Analyze Results (Compare rates and yields) quench->analyze

Caption: Experimental workflow for comparing alkyne reactivity.

Step-by-Step Methodology

This protocol is designed for a final reaction volume of 500 µL.

1. Preparation of Stock Solutions:

  • Alkyne A (this compound): 100 mM in DMSO.

  • Alkyne B (e.g., Phenylacetylene): 100 mM in DMSO.

  • Azide (e.g., Benzyl Azide): 100 mM in DMSO.

  • Copper(II) Sulfate (CuSO₄·5H₂O): 20 mM in nuclease-free water.

  • Ligand (e.g., THPTA): 50 mM in nuclease-free water.

  • Sodium L-Ascorbate: 100 mM in nuclease-free water. (Critical: Prepare fresh for each experiment).

2. Reaction Setup (in parallel microcentrifuge tubes):

ComponentVolume (µL)Final ConcentrationPurpose
Reaction Buffer (e.g., PBS, pH 7.4) 437.5-Solvent System
Alkyne Stock (A or B) 5.01 mMSubstrate
Azide Stock 5.01 mMSubstrate
Catalyst/Ligand Premix* 12.50.25 mM CuSO₄ / 1.25 mM THPTACatalyst System
Sodium Ascorbate Stock 40.08 mMReducing Agent
Total Volume 500

* Catalyst/Ligand Premix Preparation: To ensure a consistent 5:1 ligand-to-copper ratio, prepare a premix by combining the CuSO₄ and THPTA stock solutions before adding them to the reaction tubes.[12] For the volumes above, mix 2.5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA per reaction.

3. Reaction Initiation and Monitoring:

  • Assemble the reaction mixtures in the order listed above, omitting the Sodium Ascorbate .

  • Take a t=0 time point sample from each tube for later analysis (e.g., by spotting on a TLC plate or injecting into an LC-MS).

  • Initiate the reactions by adding the 40 µL of freshly prepared Sodium Ascorbate solution to each tube. Vortex briefly to mix.

  • Maintain the reactions at a constant temperature (e.g., room temperature or 37°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) and analyzing them by TLC or LC-MS to determine the consumption of starting materials and the formation of the triazole product.

4. Workup and Analysis:

  • Once the reaction has reached completion (or after a set time point), quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper.

  • The product can be purified by standard methods such as silica gel chromatography or preparative HPLC.

  • Compare the reaction profiles of Alkyne A and Alkyne B to determine the relative rates. Calculate the isolated yield for each reaction for a quantitative comparison.

Conclusion and Recommendations

The evidence strongly indicates that aromatic alkynes are kinetically superior to alicyclic alkynes like this compound in CuAAC reactions . This enhanced efficiency is primarily due to the electron-withdrawing nature of the aromatic ring, which lowers the pKa of the terminal proton and accelerates the rate-limiting formation of the copper acetylide intermediate.

Recommendations for Researchers:

  • For Speed and High-Throughput Applications: When rapid reaction times are critical, such as in high-throughput screening, radiolabeling with short-lived isotopes, or on-resin peptide modifications, an aromatic alkyne is the preferred choice.[13]

  • For Bioconjugation: While aromatic alkynes are faster, the sufficient reactivity of alicyclic/aliphatic alkynes, combined with potentially different solubility or steric profiles, makes them highly valuable. This compound introduces a non-planar, saturated ring system that can be advantageous for disrupting protein-protein interactions or improving pharmacokinetic properties in drug discovery. The slightly slower reaction can often be easily compensated for by extending the reaction time or slightly increasing the catalyst concentration.

  • General Synthesis: For most standard synthetic applications where reaction times of 1-3 hours are acceptable, both alkyne classes will perform well and lead to high yields. The choice can then be based on other factors such as the commercial availability, cost, and the desired final structure of the target molecule.

Ultimately, the choice of alkyne is a strategic decision that should be guided by the specific demands of the experiment. By understanding the fundamental principles of reactivity and employing a rigorous comparative protocol, researchers can confidently select the optimal building block for their click chemistry applications.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics - ACS Publications. Available at: [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). MDPI. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). Semantic Scholar. Available at: [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (n.d.). NIH. Available at: [Link]

  • Click Chemistry - A Review. (2014). Bio-Synthesis. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH. Available at: [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Available at: [Link]

  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. (2025). ResearchGate. Available at: [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). PMC - NIH. Available at: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). Chemical Reviews - ACS Publications. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Available at: [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). NIH. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC - NIH. Available at: [Link]

  • Evaluation of strained alkynes for Cu-free click reaction in live mice. (n.d.). PubMed. Available at: [Link]

  • Click Chemistry and Radiochemistry: An Update. (2023). PMC - PubMed Central. Available at: [Link]

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The Cyclohexyl Scaffold: A Rigidity-Driven Advantage in Drug Linker Technology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Drug Efficacy and Pharmacokinetics

In the intricate dance of drug discovery, the linker connecting a targeting moiety to a therapeutic payload is far from a passive component. Its chemical architecture dictates the stability, solubility, cell permeability, and ultimately, the in vivo efficacy and safety of the entire conjugate. While flexible linkers like polyethylene glycol (PEG) and linear alkyl chains have been widely employed, there is a growing body of evidence highlighting the significant advantages of incorporating rigid scaffolds. Among these, the non-aromatic, cyclic structure of cyclohexane has emerged as a powerful tool for medicinal chemists to fine-tune the properties of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth comparison of the cyclohexyl scaffold against other common linker motifs, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation drug candidates.

The Conformational Advantage: Why Rigidity Matters

The primary advantage of the cyclohexyl scaffold lies in its inherent rigidity compared to linear alkyl chains or PEG linkers. This conformational constraint pre-organizes the linker into a more defined three-dimensional structure, which can have several beneficial downstream effects:

  • Improved Plasma Stability: In non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine), the cyclohexane ring provides steric hindrance that protects the adjacent thioether bond from hydrolysis, leading to greater stability in circulation.[1] This enhanced stability minimizes premature drug release and associated off-target toxicity.

  • Optimal Ternary Complex Formation in PROTACs: The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker's geometry plays a crucial role in orchestrating this interaction. The defined conformation of a cyclohexyl-containing linker can reduce the entropic penalty of binding and orient the target protein and E3 ligase in a favorable position for ubiquitination and subsequent degradation.

  • Fine-Tuning of Binding Affinity through Stereochemistry: The stereochemistry of the cyclohexyl ring offers a unique opportunity for optimization. Studies have shown that a single stereochemical inversion (cis vs. trans) in a 1,4-disubstituted cyclohexyl linker can dramatically alter the PROTAC's conformation and binding affinity for the E3 ligase.[2] For instance, a trans-cyclohexyl linker can adopt a rigid, extended conformation, while a cis-isomer may favor a more folded-back conformation, leading to significant differences in ternary complex formation and degradation activity.[2]

Comparative Analysis: Cyclohexyl vs. Other Linker Scaffolds

The choice of a linker scaffold is a critical decision in drug design, with each type offering a distinct set of properties. Below is a comparative analysis of the cyclohexyl scaffold against common alternatives.

Physicochemical Properties
FeatureCyclohexyl LinkerLinear Alkyl LinkerPolyethylene Glycol (PEG) LinkerAromatic (Phenyl) Linker
Conformational Flexibility Rigid/Semi-rigidFlexibleFlexibleRigid (Planar)
Solubility (Aqueous) Generally low (hydrophobic)Low (hydrophobic)High (hydrophilic)[3]Low (hydrophobic)
Lipophilicity (LogP) HighHighLow to moderateHigh
Metabolic Stability Generally highGenerally highSusceptible to oxidative metabolism[3]Can be susceptible to metabolism
Impact on Biological Performance
FeatureCyclohexyl LinkerLinear Alkyl LinkerPolyethylene Glycol (PEG) LinkerAromatic (Phenyl) Linker
Cell Permeability Can improve permeability due to lipophilicity and conformational effectsGenerally enhances cell permeabilityCan enhance permeability by improving solubility and adopting folded conformations, but long chains can hinder permeability.[4]Can enhance permeability, but may also increase non-specific binding.
Plasma Stability High (steric hindrance)ModerateCan be lower due to metabolic susceptibilityGenerally high
Potential for Non-Specific Binding ModerateHighLowHigh
In Vivo Efficacy Can be enhanced through improved stability and optimized target engagementVariable, can be limited by instability or poor solubilityCan be improved through enhanced pharmacokinetics, but payload release can be slower.Can be high, but often associated with higher toxicity.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of linker properties is essential for selecting the optimal candidate. The following are detailed protocols for key in vitro assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[5][6]

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 4%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • DMSO

  • UV plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Add 5 µL of 4% lecithin in dodecane directly to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for at least 20 minutes.

  • Prepare Donor Solutions: Dissolve the test compound and controls in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS to the desired final concentration (e.g., 200 µM).

  • Start Assay: Add 200 µL of the donor solutions to the wells of the coated filter plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe): The effective permeability (Pe) in cm/s can be calculated using the following equation: Pe = (VA * VD) / ((VA + VD) * Area * Time) * -ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (300 µL PBS) add_donor Add Donor Solution to Donor Plate (200 µL) coat_donor Coat Donor Plate (5 µL Lecithin) coat_donor->add_donor prep_donor Prepare Donor Solutions (Compound in PBS/DMSO) prep_donor->add_donor incubate Incubate Sandwich (4-18 hours) add_donor->incubate quantify Quantify Compound (UV-Vis or LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[2][7][8]

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (high and low stability)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS for quantification

Procedure:

  • Prepare Microsome Suspension: Thaw HLM at 37°C and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Prepare Compound Solutions: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • Initiate Reaction: In a 96-well plate, combine the microsome suspension and the compound solution. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Quantify: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint): Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is the elimination rate constant (k). The half-life is calculated as t1/2 = 0.693 / k. Intrinsic clearance can then be calculated based on the half-life and the assay conditions.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_hlm Prepare HLM Suspension mix Combine HLM and Compound prep_hlm->mix prep_cmpd Prepare Compound Solution prep_cmpd->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn time_points Incubate and Quench at Time Points start_rxn->time_points process_samples Centrifuge and Collect Supernatant time_points->process_samples quantify Analyze by LC-MS/MS process_samples->quantify calculate Calculate t1/2 and Clint quantify->calculate

Protocol 3: ADC Stability in Human Plasma using ELISA

This protocol quantifies the amount of intact ADC in human plasma over time to assess its stability in a biologically relevant matrix.[9]

Materials:

  • 96-well microplates (high-binding)

  • Capture antibody (specific to the ADC's payload or a unique linker feature)

  • Detection antibody (e.g., anti-human IgG-HRP conjugate)

  • Human plasma

  • ADC standard and test sample

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Incubate ADC in Plasma: Spike the ADC into human plasma at a known concentration (e.g., 100 µg/mL) and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Blocking: Wash the coated plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate and add the plasma samples (diluted in assay buffer) and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Develop and Read: Wash the plate, add TMB substrate, and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of intact ADC in the plasma samples at each time point to assess its stability.

ADC_Stability_ELISA cluster_prep Plate & Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis coat_plate Coat Plate with Capture Antibody block Block Plate coat_plate->block incubate_adc Incubate ADC in Plasma (Time Course) add_samples Add Plasma Samples and Standards incubate_adc->add_samples block->add_samples add_detection Add Detection Antibody add_samples->add_detection develop Add Substrate and Stop Reaction add_detection->develop read_plate Read Absorbance at 450 nm develop->read_plate analyze Calculate Intact ADC Concentration read_plate->analyze

Case Study: Kadcyla® (Ado-trastuzumab Emtansine)

The success of Kadcyla®, an antibody-drug conjugate approved for the treatment of HER2-positive breast cancer, provides a compelling example of the effective use of a cyclohexyl-containing linker.[10][11][12][13] Kadcyla® utilizes the non-cleavable SMCC linker to connect the anti-HER2 antibody, trastuzumab, to the potent cytotoxic agent, DM1.

The inclusion of the cyclohexane ring in the SMCC linker contributes to the high stability of Kadcyla® in circulation.[12] This stability is crucial for minimizing the premature release of the highly toxic DM1 payload, thereby reducing systemic toxicity and widening the therapeutic window. The drug is primarily released after the ADC is internalized by HER2-positive cancer cells and the antibody component is degraded in the lysosome. The conjugated payload, Lys-MCC-DM1, is the active metabolite that then exerts its cytotoxic effect.

The clinical success of Kadcyla® underscores the importance of linker design in achieving a favorable balance between stability in circulation and efficient payload delivery to tumor cells. The rigidity and steric bulk provided by the cyclohexyl scaffold in the SMCC linker are key contributors to this success.

Conclusion

The cyclohexyl scaffold offers significant advantages in the design of linkers for drug discovery, primarily through the introduction of conformational rigidity. This rigidity can lead to improved plasma stability, optimized ternary complex formation in PROTACs, and opportunities for fine-tuning binding affinity through stereochemistry. While challenges such as reduced aqueous solubility need to be managed, the benefits of incorporating a cyclohexyl moiety into a linker can lead to drug candidates with enhanced efficacy and improved safety profiles. As our understanding of the intricate role of linkers continues to grow, the rational application of rigid scaffolds like cyclohexane will undoubtedly play an increasingly important role in the development of next-generation targeted therapeutics.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link].

  • Ciulli, A. et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. University of Dundee Discovery Research Portal. Available at: [Link].

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link].

  • Gao, H. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link].

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link].

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link].

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link].

  • Creative Bioarray. Methods of Parallel Artificial Membrane Permeability Assays. Available at: [Link].

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link].

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link].

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link].

  • European Bioanalysis Forum. Case Study: KadcylaTM (Ado-Trastuzumab Emtansine). Available at: [Link].

  • Oncolines B.V. Case study - Kadcyla®. Available at: [Link].

  • Pion Inc. Developing poorly water-soluble drugs. Available at: [Link].

  • Kihlberg, J. et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at: [Link].

  • Baud, M. G. J. et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link].

  • Tomoshige, S. et al. Novel approaches for the rational design of PROTAC linkers. PMC. Available at: [Link].

  • GenFollower. Step-by-Step ELISA Protocol: A Comprehensive Guide. Available at: [Link].

  • Genentech. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC. Available at: [Link].

  • Ritchie, T. J. et al. The impact of aromatic ring count on compound developability: further insights by examining carbo-. PubMed. Available at: [Link].

  • Chen, Y. et al. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate. PMC. Available at: [Link].

  • Zhang, D. et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link].

  • Zhang, D. et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. Available at: [Link].

  • Ritchie, T. J. et al. The impact of aromatic ring count on compound developability: Further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. ResearchGate. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available at: [Link].

  • Li, Y. et al. Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link].

  • Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. PubMed. Available at: [Link].

  • Poongavanam, V. et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. Available at: [Link].

  • Zhang, D. et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH. Available at: [Link].

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A Senior Application Scientist's Guide to Alternative Alkyne Tags for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent ligation of probes to biomolecules within living systems without interfering with endogenous processes.[1] At the heart of many of these techniques lies the versatile alkyne handle. This guide provides an in-depth comparison of alternative alkyne tags, offering field-proven insights and experimental data to inform the rational selection of the optimal tag for your specific application.

The Dichotomy of Alkyne Tags: A Tale of Two Chemistries

The utility of an alkyne tag is defined by its reaction partner, the azide. The two primary modalities for the azide-alkyne ligation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

  • CuAAC: This robust and highly efficient reaction utilizes terminal alkynes. However, the requisite copper(I) catalyst can exhibit cytotoxicity, limiting its application in live-cell imaging.[1]

  • SPAAC: To circumvent the need for a toxic catalyst, SPAAC employs strained cyclooctynes. The inherent ring strain of these molecules dramatically accelerates the reaction with azides, making it ideal for in vivo studies.[2][3]

This guide will focus primarily on the diverse landscape of strained cyclooctynes for SPAAC, while also providing a comparative context with terminal alkynes for CuAAC.

A Comparative Analysis of Strained Alkyne Tags

The selection of a strained alkyne is a critical experimental parameter that influences reaction kinetics, stability, and biocompatibility. Here, we compare the performance of several widely used cyclooctynes.

Alkyne TagStructureSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne) ~0.24 - 1.0[4][5][6]High reactivity, commercially available with diverse functionalities.Higher lipophilicity may lead to non-specific binding and aggregation.[7][8] Less stable in the presence of glutathione (GSH).[6][8]
BCN (Bicyclo[6.1.0]nonyne) ~0.07[6]Smaller and more hydrophilic than DBCO, leading to potentially lower non-specific binding.[9] More stable in the presence of GSH.[6][8]Generally lower reactivity with aliphatic azides compared to DBCO.[6]
DIFO (Difluorinated Cyclooctyne) Significantly faster than first-generation cyclooctynes.[7]Electron-withdrawing fluorine atoms enhance reactivity.Less commonly available commercially compared to DBCO and BCN.
DIBO (Dibenzocyclooctynol) Data not consistently available for direct comparison with benzyl azide.Precursor for other functionalized cyclooctynes.Generally superseded by more reactive and stable alternatives like DBCO.

Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The provided values are for comparative purposes.

Experimental Workflows: From Theory to Practice

The successful implementation of bioorthogonal labeling hinges on robust and well-optimized protocols. Here, we provide two detailed experimental workflows for common applications.

Workflow 1: Cell Surface Glycan Labeling via Metabolic Incorporation and SPAAC

This protocol details the labeling of cell surface glycans, a common method for studying glycosylation dynamics.

Cell_Surface_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Analysis Metabolic_Labeling Incubate cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours. Wash_Cells Wash cells to remove unincorporated azido-sugar. Metabolic_Labeling->Wash_Cells Add_Probe Add DBCO- or BCN-conjugated fluorescent probe to the cell media. Wash_Cells->Add_Probe Incubate Incubate for 30-60 minutes at 37°C. Add_Probe->Incubate Wash_Again Wash cells to remove excess fluorescent probe. Incubate->Wash_Again Analyze Analyze by fluorescence microscopy or flow cytometry. Wash_Again->Analyze

Caption: Workflow for cell surface glycan labeling using SPAAC.

Detailed Protocol:

  • Metabolic Labeling:

    • Plate cells at a desired density in a suitable culture vessel.

    • Add the azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[10]

  • SPAAC Reaction:

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar.

    • Prepare a solution of the strained alkyne-conjugated fluorescent probe (e.g., DBCO-Fluor 488) in fresh, serum-free culture medium at a final concentration of 5-20 µM.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis:

    • Wash the cells three times with PBS to remove any unreacted fluorescent probe.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Workflow 2: Site-Specific Protein Labeling via Unnatural Amino Acid Incorporation and CuAAC

This protocol outlines a method for labeling a specific protein of interest by genetically encoding an unnatural amino acid (UAA) with a terminal alkyne.

Protein_Labeling_Workflow cluster_0 Step 1: Genetic Modification cluster_1 Step 2: UAA Incorporation cluster_2 Step 3: CuAAC Labeling cluster_3 Step 4: Analysis Mutagenesis Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest. Transfection Co-transfect cells with the plasmid containing the gene of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. Mutagenesis->Transfection Add_UAA Supplement the cell culture medium with the alkyne-containing UAA (e.g., propargyl-L-lysine). Transfection->Add_UAA Expression Induce protein expression. Add_UAA->Expression Cell_Lysis Harvest and lyse the cells. Expression->Cell_Lysis Click_Reaction Perform the CuAAC reaction with an azide-functionalized probe, copper(II) sulfate, a reducing agent, and a copper-chelating ligand. Cell_Lysis->Click_Reaction Analysis Analyze the labeled protein by SDS-PAGE and in-gel fluorescence or mass spectrometry. Click_Reaction->Analysis

Caption: Workflow for site-specific protein labeling using UAA and CuAAC.

Detailed Protocol:

  • Genetic Modification and UAA Incorporation:

    • Utilize site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired labeling site within your protein of interest's coding sequence.[11][12]

    • Co-transfect the appropriate host cells with the plasmid carrying your mutated gene and a second plasmid that encodes for an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired alkyne-containing UAA (e.g., propargyl-L-lysine).[11][12]

    • Culture the cells in a medium supplemented with the alkyne-UAA to allow for its incorporation into the protein during expression.[13][14]

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them using a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • CuAAC Reaction:

    • To the cell lysate, add the azide-functionalized probe (e.g., Azide-Fluor 546).

    • Prepare a fresh "click" reaction cocktail containing:

      • Copper(II) sulfate (CuSO₄)

      • A copper(I)-stabilizing ligand (e.g., THPTA)

      • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.[15]

    • Add the cocktail to the lysate and incubate at room temperature for 1-2 hours.

  • Analysis:

    • The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry to confirm successful conjugation.[16]

Causality in Experimental Choices: Why Select One Alkyne Tag Over Another?

The choice between different alkyne tags is not arbitrary and should be guided by the specific experimental context.

  • For live-cell imaging and in vivo applications, a strained cyclooctyne is the unequivocal choice to avoid copper-induced cytotoxicity.

  • When reaction kinetics are paramount, DBCO is often favored for its rapid reaction with a broad range of azides.

  • To minimize non-specific background, the smaller and more hydrophilic BCN may be advantageous, particularly in crowded cellular environments.

  • For in vitro applications where speed and efficiency are critical and cell viability is not a concern, the CuAAC reaction with a terminal alkyne remains a highly effective and economical option.

Conclusion

The field of bioorthogonal chemistry continues to evolve, offering an expanding repertoire of tools for the precise chemical modification of biomolecules. The selection of an appropriate alkyne tag is a critical determinant of experimental success. By understanding the distinct reactivity, stability, and biocompatibility profiles of terminal and strained alkynes, researchers can make informed decisions to best suit their specific needs, from high-resolution imaging of cellular processes to the development of targeted therapeutics.

References

  • Nikić, I., & Lang, K. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 736-749. [Link]

  • Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 736-749. [Link]

  • Request PDF. (n.d.). Labeling proteins on live mammalian cells using click chemistry. [Link]

  • ProQuest. (2024). The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2014). Imaging bacterial peptidoglycan with near-infrared fluorogenic azide probes. Proceedings of the National Academy of Sciences, 111(15), 5459-5464. [Link]

  • ResearchGate. (2025). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. [Link]

  • ACS Publications. (n.d.). Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1'-Biphenyl-2,2',6,6'-tetrol. [Link]

  • Royal Society of Chemistry. (2024). Bioorthogonally activated probes for precise fluorescence imaging. [Link]

  • National Institutes of Health. (n.d.). Generation and Utility of Oxygen-Containing Strained Alkynes. [Link]

  • ResearchGate. (n.d.). Bioorthogonal reactions of terminal alkynes (A) and strained.... [Link]

  • ChemRxiv. (n.d.). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]

  • National Institutes of Health. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. [Link]

  • ACS Publications. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. [Link]

  • ACS Publications. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′. [Link]

  • National Institutes of Health. (n.d.). Fitness Factors for Bioorthogonal Chemical Probes. [Link]

  • ACS Publications. (n.d.). Photochemical Generation and Cycloadditions of Strained Cycloalkynes. [Link]

  • National Institutes of Health. (n.d.). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. [Link]

  • MDPI. (n.d.). A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. [Link]

  • National Institutes of Health. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]

  • ResearchGate. (2025). Synthesis of DIBAC analogues with excellent SPAAC rate constants. [Link]

  • National Institutes of Health. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]

  • ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems.... [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. [Link]

  • ResearchGate. (n.d.). Bioorthogonal Retro-Cope Elimination Reaction of N,N-Dialkylhydroxylamines and Strained Alkynes. [Link]

  • National Institutes of Health. (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. [Link]

  • Oregon State University. (n.d.). Protein labeling - Unnatural Protein Facility. [Link]

  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (2024). Key Role of Cycloalkyne Nature in Alkyne-Dye Reagents for Enhanced Specificity of Intracellular Imaging by Bioorthogonal Bioconjugation. [Link]

  • ResearchGate. (n.d.). Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo. [Link]

  • National Institutes of Health. (2013). ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. [Link]

  • National Institutes of Health. (n.d.). Bioorthogonal chemistry: strategies and recent development. [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». [Link]

  • ResearchGate. (2025). Strain-promoted cycloadditions involving nitrones and alkynes — rapid tunable reactions for bioorthogonal labeling. [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]

  • MDPI. (n.d.). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. [Link]

Sources

A Comparative Guide to Bioconjugation: Validating the Efficacy of (4-Ethynylcyclohexyl)methanol as a Novel Linker via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the covalent attachment of small molecules to biomolecules—a process known as bioconjugation—is a cornerstone of innovation. From antibody-drug conjugates (ADCs) that selectively target cancer cells to fluorescently labeled proteins for imaging, the ability to create stable and functional bioconjugates is paramount. The choice of the chemical linker that bridges the biomolecule and the small molecule is a critical determinant of the final conjugate's success, influencing its stability, solubility, and biological activity.

This guide introduces (4-Ethynylcyclohexyl)methanol as a novel, non-cleavable linker and provides a framework for validating its conjugation to biomolecules using mass spectrometry. We will objectively compare the projected performance of this cycloaliphatic linker with established alternatives, supported by experimental data and protocols. Our focus is on the "why" behind the experimental choices, ensuring a deep, technical understanding of the validation process.

The Central Role of the Linker in Bioconjugation

The linker is not merely a passive spacer; it is a critical component that dictates the physicochemical properties of the bioconjugate.[1][2] Linkers can be broadly categorized based on their properties, such as cleavable or non-cleavable, and hydrophilic or hydrophobic.[1][3]

  • Cleavable linkers are designed to release their payload under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[3][4]

  • Non-cleavable linkers , in contrast, provide a stable, permanent connection, with the payload only being released upon the degradation of the biomolecule.[4][5]

  • Hydrophilic linkers , most notably those based on polyethylene glycol (PEG), are prized for their ability to enhance the solubility and stability of bioconjugates and reduce aggregation.[6][7][8]

  • Hydrophobic linkers , often aliphatic or cycloaliphatic in nature, can be beneficial for applications requiring cellular membrane penetration.[6][]

This compound presents an intriguing option as a non-cleavable, predominantly hydrophobic linker. Its ethynyl group is primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][10] The cyclohexyl core introduces rigidity and hydrophobicity, which can be advantageous in certain applications.

Comparative Analysis of Linker Performance

The selection of a linker is a strategic decision based on the desired properties of the final bioconjugate. Below is a comparative analysis of this compound against two widely used linker classes: PEG-based hydrophilic linkers and other non-cleavable hydrophobic linkers.

FeatureThis compoundPEG-based LinkersOther Non-Cleavable Hydrophobic Linkers (e.g., SMCC-type)
Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Various (e.g., NHS ester, maleimide)Maleimide, NHS ester
Cleavability Non-cleavableTypically non-cleavableNon-cleavable
Solubility Low (hydrophobic)High (hydrophilic)Low (hydrophobic)
Flexibility RigidFlexibleRigid
Potential Advantages - High reaction specificity and efficiency (click chemistry).[][10] - Rigid structure provides defined spacing. - Hydrophobicity may enhance cell permeability.[6]- Enhances solubility and reduces aggregation of the conjugate.[6][7] - Can increase in vivo half-life.[11]- High stability.[5] - Steric hindrance from the ring structure can protect the linkage.[5]
Potential Disadvantages - Hydrophobicity may lead to aggregation with certain biomolecules.[10] - Potential for lower drug-to-antibody ratios (DARs) to maintain solubility.- Can be immunogenic in some cases.[12] - Polydispersity in some PEG reagents can lead to heterogeneity.[11]- Can promote aggregation of the bioconjugate.[5] - Maleimide chemistry can be prone to hydrolysis.

Validating Conjugation via Mass Spectrometry: A Step-by-Step Protocol

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise mass measurements that confirm successful conjugation and can even identify the site of modification.[3][13] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed.[11][14]

Here, we present a detailed protocol for the conjugation of this compound to an azide-modified model protein, followed by validation using MALDI-TOF MS.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis P Azide-Modified Protein R CuAAC Reaction (Click Chemistry) P->R L This compound L->R Pu Size Exclusion Chromatography R->Pu MS MALDI-TOF Mass Spectrometry Pu->MS

Caption: Workflow for conjugation and validation.

Materials
  • Azide-modified model protein (e.g., BSA-Azide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column

  • MALDI-TOF mass spectrometer

  • Sinapinic acid matrix

Protocol
  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of azide-modified BSA in PBS.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the azide-modified BSA solution with 5 µL of the this compound stock solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 2 hours with gentle shaking.

  • Purification of the Conjugate:

    • Purify the reaction mixture using a size exclusion chromatography column pre-equilibrated with PBS to remove excess reagents.

    • Collect the protein-containing fractions.

  • Mass Spectrometry Analysis:

    • Prepare the MALDI matrix by creating a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA.

    • Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in positive ion linear mode.

Interpreting the Results

A successful conjugation will be indicated by a shift in the mass of the protein corresponding to the mass of the attached this compound linker. The expected mass shift can be calculated as follows:

  • Molecular weight of this compound: C₉H₁₂O = 136.19 g/mol

The mass spectrum of the unconjugated azide-modified protein should show a single major peak. The spectrum of the conjugated protein will show a new peak at a higher mass, representing the protein with one or more linkers attached. The number of linkers conjugated per protein molecule can be determined from the mass difference.

mass_spec_interpretation cluster_spectra Expected MALDI-TOF Spectra cluster_variables Variables Unconjugated Unconjugated Protein (Mass = M) Conjugated Conjugated Protein (Mass = M + n*136.19) Unconjugated->Conjugated Mass Shift M M = Mass of Azide-Modified Protein n n = Number of Conjugated Linkers

Caption: Interpreting mass spectrometry results.

Trustworthiness Through Self-Validating Systems

A robust experimental design includes controls that validate the results. In this protocol, the following controls are essential:

  • Unconjugated Protein Control: Analyzing the starting azide-modified protein by MALDI-TOF MS provides a baseline mass.

  • "No Copper" Control: Running the conjugation reaction without the copper catalyst should result in no conjugation, confirming the copper-dependency of the click reaction.

  • "No Linker" Control: A reaction mixture without this compound should not show a mass shift, confirming that the observed shift is due to the linker.

Conclusion

This compound offers a compelling new option in the bioconjugation toolkit. Its rigid, hydrophobic nature, combined with the efficiency of click chemistry, makes it a potentially valuable linker for specific applications. The validation of its conjugation to biomolecules is readily achievable through mass spectrometry, a powerful analytical technique that provides definitive evidence of successful bioconjugation. By understanding the comparative properties of different linkers and employing rigorous, self-validating experimental protocols, researchers can confidently explore the potential of novel linkers like this compound in the development of next-generation bioconjugates.

References

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  • Beck, A., et al. (2017). Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(10), 2143-2164. [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

  • Richards, S. J., et al. (2015). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 26(9), 1869-1878. [Link]

  • Gordon, E. J., et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica, 54(8), 458-468. [Link]

  • Chen, Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 67(20), 18124-18138. [Link]

  • Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3017455, (4-Ethylcyclohexyl)methanol. [Link]

  • Li, X., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals, 9(4), 57. [Link]

  • American Chemical Society. (2025). Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. [Link]

  • Kim, J. Y., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615-1628. [Link]

  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. [Link]

  • DeYonker, N. J., et al. (2016). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters, 3(4), 127-133. [Link]

  • DeYonker, N. J., et al. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. Physical Chemistry Chemical Physics, 18(31), 21573-21583. [Link]

  • Horb, M. E., et al. (2021). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Environmental Pollution, 268(Pt B), 115865. [Link]

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A Comparative Kinetic Guide to (4-Ethynylcyclohexyl)methanol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern molecular assembly.[1] Its efficiency, selectivity, and biocompatibility have made it an indispensable tool for everything from bioconjugation to the synthesis of complex active pharmaceutical ingredients.[2][3] However, the success of these applications often hinges on a critical, yet frequently overlooked, parameter: reaction kinetics. The rate at which the "click" reaction proceeds can dictate the feasibility of a synthetic route, especially in time-sensitive applications or with delicate biological substrates.[4][5]

This guide provides an in-depth kinetic analysis of (4-Ethynylcyclohexyl)methanol, a valuable building block that incorporates a saturated carbocyclic scaffold common in medicinal chemistry. We will objectively compare its kinetic performance against other classes of terminal alkynes, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their experimental designs.

The Engine of "Click": A Mechanistic Overview of CuAAC

To understand the kinetics, one must first appreciate the mechanism. The CuAAC reaction is not a concerted cycloaddition; rather, it is a multi-step process mediated by a copper(I) catalyst.[2][6] The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. This process dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition.[7] The catalytic cycle highlights several points where the structure of the alkyne can influence the overall reaction rate.

CuAAC_Mechanism sub R1-C≡CH + R2-N3 pi_complex π-Alkyne Complex sub->pi_complex Coordination cat Cu(I) Catalyst cat->pi_complex acetylide Copper(I) Acetylide (R1-C≡C-Cu) pi_complex->acetylide - H+ azide_complex Azide Coordination acetylide->azide_complex + R2-N3 six_membered Six-Membered Copper Intermediate azide_complex->six_membered Cyclization (Rate-Determining) cu_triazolide Copper Triazolide six_membered->cu_triazolide Rearrangement cu_triazolide->cat Catalyst Regeneration product 1,4-Disubstituted Triazole cu_triazolide->product + H+

Figure 1: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The formation of the copper acetylide is a rapid process, facilitated by the coordination of the copper ion which increases the acidity of the terminal alkyne proton.[2][6] The subsequent cyclization step, involving the coordinated azide, is often the rate-determining step and is highly sensitive to electronic and steric factors of both the alkyne and azide partners.[2]

Key Factors Influencing Alkyne Reactivity in CuAAC

The structure of the alkyne is a primary determinant of the reaction rate. Several factors come into play:

  • Electronic Effects: Alkynes substituted with electron-withdrawing groups generally exhibit faster reaction rates. This is evident in the high reactivity of propiolamides and propiolates, which are considered among the fastest alkynes for CuAAC.[8]

  • Steric Hindrance: Bulky substituents near the terminal alkyne can impede the approach of the copper catalyst and the azide, slowing the reaction.[9][10] This is a critical consideration for this compound, where the cyclohexyl ring, while not directly adjacent to the triple bond, contributes significant bulk.

  • Ligand Effects: The choice of ligand for the copper(I) catalyst is paramount. Ligands stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and can dramatically accelerate the reaction rate.[11][12][13] Tris(triazolylmethyl)amine ligands like THPTA are commonly used to enhance rates and solubility in aqueous media.[8][14]

  • Solvent: The reaction medium can influence catalyst stability, solubility of reactants, and the overall kinetic profile.[15] While CuAAC is famously robust in a variety of solvents, including water, polar solvents like DMSO, DMF, and alcohols are often preferred as they can help maintain catalyst activity.[15][16][17]

Comparative Kinetic Analysis: Positioning this compound

While direct, peer-reviewed kinetic studies focusing exclusively on this compound are not abundant, its performance can be reliably inferred by comparing it to other well-characterized alkyne classes. Based on its structure—a terminal alkyne attached to a secondary, aliphatic carbon—it falls into the category of "aliphatic alkynes."

A systematic study comparing various alkyne substrates under standardized bioconjugation conditions provides a clear hierarchy of reactivity.[8] Aromatic and simple aliphatic alkynes were found to be slower than more activated systems like propargyl ethers and amides.[8] Another study confirms that aliphatic alkynes are generally less reactive than their aromatic counterparts, such as phenylacetylene.[18]

The table below summarizes the relative performance of different alkyne classes, providing a framework for understanding the expected reactivity of this compound.

Alkyne ClassRepresentative StructureRelative ReactivityCausality
Propiolamides R-C(O)NH-CH₂-C≡CHVery HighStrong electron-withdrawing effect of the amide group activates the alkyne.[8]
Propargyl Ethers R-O-CH₂-C≡CHHighThe ether oxygen provides moderate activation.[8]
Aromatic Alkynes PhenylacetyleneModerateThe sp-hybridized carbon of the alkyne is directly attached to the sp²-hybridized carbon of the aromatic ring.[8][18]
Aliphatic Alkynes This compound Moderate to Slow Lacks strong electronic activation. The bulky cyclohexyl group may introduce negative steric effects, potentially slowing the reaction compared to less hindered linear aliphatic alkynes.[8][9]
Propargyl Alcohol HO-CH₂-C≡CHModerate to SlowThe hydroxyl group provides minimal activation and can coordinate with the copper catalyst.[8][19]

This compound is expected to perform similarly to other aliphatic alkynes, placing it in the "Moderate to Slow" category. Its primary drawback from a purely kinetic standpoint is the lack of an activating electron-withdrawing group. Furthermore, the bulky cyclohexyl scaffold, while often desirable for its drug-like properties, may introduce steric hindrance that further tempers its reaction rate compared to a simple linear alkyne like 1-dodecyne.[9][20]

Experimental Protocol for Kinetic Analysis

To validate these comparisons and quantify the reaction rate for a specific application, a robust kinetic study is essential. The following protocol outlines a general workflow for monitoring CuAAC kinetics using in-situ reaction monitoring.

Kinetic_Workflow prep 1. Reagent Preparation - Stock solutions of Alkyne, Azide - Catalyst Pre-mix (CuSO4 + Ligand) - Initiator (Sodium Ascorbate) setup 2. Reaction Setup - Thermostat reaction vessel - Add Alkyne, Azide, and Buffer - Add Catalyst Pre-mix prep->setup initiate 3. Initiation & Monitoring - Initiate with Sodium Ascorbate - Start real-time monitoring (NMR, FTIR, Fluorimeter) setup->initiate data 4. Data Acquisition - Collect time-course data (e.g., disappearance of azide peak or appearance of product peak) initiate->data analysis 5. Kinetic Analysis - Plot [Concentration] vs. Time - Determine initial rates - Calculate rate constant (k) data->analysis

Figure 2: Generalized workflow for the kinetic analysis of a CuAAC reaction.

Detailed Step-by-Step Protocol: Comparative Kinetic Run

This protocol uses Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹), which provides a direct measure of reaction progress.[20]

1. Reagent Preparation:

  • Alkyne Stocks (0.2 M): Prepare stock solutions of this compound and a reference alkyne (e.g., Phenylacetylene) in DMSO.
  • Azide Stock (0.2 M): Prepare a stock solution of a suitable azide (e.g., Benzyl Azide) in DMSO.
  • Catalyst Premix: In a separate vial, prepare a premixed catalyst solution by combining 1 part 20 mM CuSO₄ (aqueous) with 5 parts 50 mM THPTA (aqueous). This 1:5 ratio of copper to ligand is crucial for protecting biomolecules and accelerating the reaction.[13][21]
  • Initiator (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water.

2. Reaction Setup & Monitoring:

  • Equilibrate the reaction solvent (e.g., a 4:1 DMSO:Phosphate Buffer pH 7.4 mixture) and all stock solutions to the desired reaction temperature (e.g., 25 °C).
  • Acquire a background spectrum on the FTIR instrument using only the reaction solvent.
  • In a reaction vial, combine the azide stock, the chosen alkyne stock, and the reaction solvent to achieve the desired final concentrations (e.g., 10 mM each).
  • Add the catalyst premix to a final concentration of 1 mM Cu(I).
  • Immediately place the reaction mixture into the monitoring cell (e.g., an ATR-FTIR probe or a transmission cell).[22]

3. Initiation and Data Collection:

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
  • Immediately begin acquiring spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant conversion (e.g., 1-2 hours). Monitor the area of the azide asymmetric stretch peak at ~2100 cm⁻¹.[20]

4. Data Analysis:

  • Integrate the azide peak area for each time point.
  • Normalize the data by dividing each peak area by the initial peak area at t=0.
  • Plot the normalized azide concentration versus time.
  • Determine the initial reaction rate from the slope of the initial linear portion of the curve. By running parallel experiments with different alkynes under identical conditions, a direct comparison of their relative rates can be made.

Conclusion and Recommendations

This compound is a valuable synthon for introducing a saturated, drug-like cyclohexyl moiety into molecules via CuAAC. Kinetically, it should be categorized as a moderately reactive aliphatic alkyne. Its reaction rate is expected to be slower than that of electronically activated alkynes, such as propiolamides or propargyl ethers, and comparable to or slightly slower than other simple aliphatic or aromatic alkynes.[8][18] The inherent steric bulk of the cyclohexyl ring is a potential factor that may further reduce its reactivity relative to unhindered linear alkynes.[9]

Recommendations for Researchers:

  • When to Use: Employ this compound when the incorporation of its specific carbocyclic scaffold is a primary design goal for reasons of conformation, solubility, or biological activity.

  • Optimizing Reactions: To compensate for its moderate intrinsic reactivity, ensure optimal reaction conditions are used. This includes employing an accelerating ligand like THPTA, maintaining an oxygen-free environment, and using appropriate concentrations of a freshly prepared reducing agent like sodium ascorbate.[13]

  • Predicting Performance: For time-sensitive applications, such as live-cell labeling or rapid library synthesis, consider more reactive alkyne analogs if the specific cyclohexyl scaffold is not strictly necessary. For most standard organic synthesis and material science applications, the reactivity of this compound is more than sufficient to achieve high yields in reasonable timeframes (typically < 3 hours at room temperature with proper catalysis).[18]

By understanding the kinetic profile of this compound in the context of other alkynes, scientists can better design their experiments, troubleshoot reactions, and harness the full power of click chemistry for their specific research goals.

References

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A Comparative Guide to Azide-Alkyne Bioconjugation: Evaluating (4-Ethynylcyclohexyl)methanol in the Click Chemistry Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the selection of a chemical ligation strategy is a critical decision that profoundly impacts experimental outcomes. The "click chemistry" paradigm, particularly the azide-alkyne cycloaddition, has furnished researchers with a powerful suite of tools for labeling, tracking, and modifying biomolecules. However, the expanding toolbox necessitates a nuanced understanding of the available reagents and their respective reaction mechanisms.

This guide provides an in-depth comparison of two major azide-alkyne ligation platforms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will specifically evaluate the performance of (4-Ethynylcyclohexyl)methanol , a terminal alkyne, within the CuAAC framework and contrast it with the performance of common cyclooctyne reagents used in catalyst-free SPAAC reactions. This analysis is designed to equip researchers with the necessary data and insights to make informed decisions for their bioconjugation needs.

The Fundamental Dichotomy: CuAAC vs. SPAAC

At the heart of this comparison lies a crucial distinction in the activation mechanism of the alkyne partner. This difference dictates the reaction conditions, kinetics, and ultimate suitability for various biological applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the archetypal "click" reaction, utilizes a terminal alkyne, such as This compound , and an azide. The reaction's high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, are dependent on the presence of a copper(I) catalyst.[1][2] The copper catalyst dramatically accelerates the reaction, allowing it to proceed rapidly under mild conditions.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN). The inherent ring strain of the cyclooctyne provides the activation energy necessary for the cycloaddition with an azide to occur without the need for a metal catalyst.[3][4] This circumvents the primary drawback of CuAAC: the potential cytotoxicity of the copper catalyst.[3]

It is a common misconception that any alkyne can be used in "copper-free click chemistry." Terminal alkynes like this compound lack the requisite ring strain and therefore do not participate in SPAAC reactions. Their utility lies within the CuAAC paradigm.

Performance Comparison: A Data-Driven Analysis

The choice between utilizing a terminal alkyne like this compound in a CuAAC system versus a strained alkyne in a SPAAC system involves a trade-off between reaction kinetics, biocompatibility, and reagent accessibility.

Reaction Kinetics

The second-order rate constant (k₂) is the key metric for quantifying the speed of a bioconjugation reaction. A higher k₂ value indicates a faster reaction, which is critical for applications involving low concentrations of reactants or for capturing rapid biological processes.

Reaction TypeAlkyne ReagentAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
CuAAC This compound (Propargyl alcohol derivative) Benzyl Azide10¹ - 10⁴
SPAAC Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 1.0
SPAAC Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.1 - 0.5

As the data illustrates, CuAAC reactions are typically several orders of magnitude faster than SPAAC reactions.[6] The catalytic action of copper significantly lowers the activation energy for the cycloaddition with terminal alkynes.

Biocompatibility and Cytotoxicity

The primary advantage of SPAAC is its superior biocompatibility, making it the gold standard for in vivo and live-cell labeling applications where the introduction of a metal catalyst is a concern.[7]

  • Copper-Induced Cytotoxicity: The copper(I) catalyst used in CuAAC can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[8] This can lead to oxidative stress, damaging cellular components and potentially inducing apoptosis.

  • Mitigation Strategies for CuAAC: The cytotoxicity of copper can be mitigated by the use of chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which stabilize the copper(I) ion and can also enhance the reaction rate.[8][9] However, the potential for cellular disruption, even with ligands, remains a consideration.

  • This compound Biocompatibility: While specific toxicity data for this compound is limited, studies on the closely related compound, 4-methylcyclohexanemethanol (MCHM), indicate low to moderate acute toxicity.[10] However, the biological impact in a bioconjugation context would also depend on the properties of the molecule it is attached to and the overall experimental conditions. Studies on other alkyne-functionalized molecules have shown good cytocompatibility in vitro.[6][11]

Physicochemical Properties
PropertyThis compoundDBCOBCN
Molecular Weight ~138 g/mol ~276 g/mol ~120 g/mol
Solubility Limited data available; likely slightly soluble in water.Generally hydrophobic, often requires derivatization for aqueous solubility.More hydrophilic than DBCO.
Stability Generally stable.Can be unstable under certain conditions.Generally stable.

The smaller size of this compound compared to the bulkier cyclooctynes can be advantageous in minimizing perturbation to the structure and function of the labeled biomolecule.

Experimental Design: Choosing the Right Pathway

The decision to use this compound in a CuAAC reaction or a strained alkyne in a SPAAC reaction should be guided by the specific demands of the experiment.

G start Start: Bioconjugation Goal live_cell Live Cell or In Vivo Application? start->live_cell use_spaac Use SPAAC (e.g., DBCO, BCN) live_cell->use_spaac Yes in_vitro In Vitro or Ex Vivo Application? live_cell->in_vitro No speed_critical Is Reaction Speed Critical? speed_critical->use_spaac No use_cuaac Use CuAAC with This compound and Ligands speed_critical->use_cuaac Yes end_spaac Proceed with SPAAC Protocol use_spaac->end_spaac end_cuaac Proceed with CuAAC Protocol use_cuaac->end_cuaac in_vitro->speed_critical

Caption: Decision workflow for selecting between CuAAC and SPAAC.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of this compound (CuAAC) vs. DBCO-OH (SPAAC) by ¹H NMR Spectroscopy

This protocol outlines a method to determine and compare the second-order rate constants of a CuAAC reaction with this compound and a SPAAC reaction with a representative cyclooctyne.

Materials:

  • This compound

  • DBCO-OH

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of this compound, DBCO-OH, benzyl azide, and the internal standard in DMSO-d₆ of known concentrations.

    • Prepare fresh stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in D₂O or a compatible deuterated solvent.

  • CuAAC Reaction Setup:

    • In an NMR tube, combine the this compound stock solution, benzyl azide stock solution, and the internal standard stock solution.

    • Add the THPTA stock solution followed by the CuSO₄ stock solution.

    • Acquire a t=0 NMR spectrum.

    • Initiate the reaction by adding the sodium ascorbate stock solution and immediately begin acquiring NMR spectra at regular time intervals.

  • SPAAC Reaction Setup:

    • In a separate NMR tube, combine the DBCO-OH stock solution, benzyl azide stock solution, and the internal standard stock solution.

    • Acquire a t=0 NMR spectrum and then begin acquiring spectra at regular time intervals at a constant temperature.

  • Data Acquisition and Analysis:

    • For each time point, integrate the signals corresponding to a reactant (e.g., the benzylic protons of benzyl azide) and the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction, this should yield a linear plot with a slope equal to the second-order rate constant (k₂).

Caption: Experimental workflow for kinetic analysis by NMR.

Concluding Remarks

The choice between the copper-catalyzed and strain-promoted azide-alkyne cycloaddition is a critical decision in modern bioconjugation. This compound, as a terminal alkyne, is a viable and effective reagent within the CuAAC framework, offering the advantage of rapid reaction kinetics. However, its application in living systems necessitates careful consideration of the potential for copper-induced cytotoxicity, which can be mitigated through the use of appropriate ligands.

In contrast, SPAAC reagents, while generally exhibiting slower kinetics, provide a truly bioorthogonal, catalyst-free approach that is ideal for sensitive biological environments. Ultimately, the optimal choice is contingent upon a thorough evaluation of the experimental goals, balancing the need for speed with the imperative of biocompatibility.

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A Senior Application Scientist's Guide to (4-Ethynylcyclohexyl)methanol: A Comparative Benchmark for Cycloalkane-Containing Alkynes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Saturated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the focus is increasingly shifting from flat, aromatic structures towards three-dimensional molecular architectures. Saturated carbocycles, such as the cyclohexane moiety in (4-Ethynylcyclohexyl)methanol, are at the forefront of this evolution.[1][2] Their rigid, well-defined conformations offer a powerful tool for medicinal chemists to orient pharmacophoric elements in three-dimensional space, enhancing binding affinity and specificity for biological targets.[3] Furthermore, the incorporation of these saturated scaffolds can significantly improve the physicochemical properties of drug candidates, leading to better metabolic stability and oral bioavailability.[4][5]

The terminal alkyne group, a versatile functional handle, provides access to a vast chemical space through reactions like the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling.[6][7][8] This guide provides a comprehensive benchmarking of this compound against other cycloalkane-containing alkynes, offering researchers and drug development professionals a data-driven comparison to inform their synthetic strategies.

Comparative Analysis of Cycloalkane-Containing Alkynes

The choice of a cycloalkane scaffold can profoundly influence the reactivity of the appended alkyne and the overall properties of the resulting molecule. Here, we compare this compound with three other representative cycloalkane-containing alkynes: ethynylcyclobutane, ethynylcyclopentane, and 1-ethynyladamantane.

Physicochemical Properties: A Balancing Act of Lipophilicity and Solubility

A critical aspect of drug design is achieving an optimal balance between lipophilicity, which influences membrane permeability, and aqueous solubility, crucial for formulation and distribution. The cycloalkane scaffold plays a significant role in determining these properties.

CompoundStructureMolecular Weight ( g/mol )Calculated logPKey Physicochemical Characteristics
This compound Structure of this compound138.21~2.1The presence of the hydroxyl group is expected to increase polarity and aqueous solubility compared to a simple ethynylcyclohexane. The cyclohexane ring provides a good balance of rigidity and conformational flexibility.
Ethynylcyclobutane Structure of Ethynylcyclobutane80.13~1.5The strained four-membered ring can influence reactivity.[3] Its smaller size leads to lower lipophilicity compared to larger cycloalkanes.[9]
Ethynylcyclopentane Structure of Ethynylcyclopentane94.15~2.0Offers a balance between the strained cyclobutane and the more flexible cyclohexane. Its physicochemical properties are intermediate between the two.[1][10]
1-Ethynyladamantane Structure of 1-Ethynyladamantane160.26~3.9The rigid, diamondoid structure of adamantane imparts high lipophilicity.[11][12] This can enhance binding to hydrophobic pockets but may also lead to poor aqueous solubility.[13]

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The presence of the hydroxyl group in this compound is a key differentiator, enhancing its hydrophilic character.

Performance in Key Synthetic Transformations

The utility of these building blocks is ultimately determined by their performance in key chemical reactions. We will focus on two of the most important transformations for terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation and the synthesis of 1,2,3-triazoles, which are important pharmacophores.[14][15] The rate of this reaction can be influenced by both steric and electronic factors.

Inferred Reactivity Profile in CuAAC:

  • Ethynylcyclobutane & Ethynylcyclopentane: These are expected to exhibit good reactivity due to their relatively small size and minimal steric hindrance around the alkyne.

  • This compound: The cyclohexane ring is larger and more conformationally flexible, which could introduce slightly more steric hindrance compared to the smaller rings. However, it is not expected to significantly impede the reaction.

  • 1-Ethynyladamantane: The bulky adamantyl group is likely to present the most significant steric hindrance, potentially leading to slower reaction rates compared to the other cycloalkanes.

To provide a definitive benchmark, a standardized experimental protocol for comparing the reactivity of these alkynes is essential.

Experimental Protocol: Benchmarking CuAAC Reactivity

This protocol is designed to provide a standardized method for comparing the reaction kinetics of different cycloalkane-containing alkynes in a CuAAC reaction.

Objective: To determine the relative reaction rates of this compound, ethynylcyclobutane, ethynylcyclopentane, and 1-ethynyladamantane in a CuAAC reaction with a model azide.

Materials:

  • This compound

  • Ethynylcyclobutane

  • Ethynylcyclopentane

  • 1-Ethynyladamantane

  • Benzyl azide (model azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of each alkyne and benzyl azide in acetonitrile.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a series of HPLC vials, add the following in order:

      • PBS (to a final volume of 1 mL)

      • Internal standard stock solution (10 µL)

      • Alkyne stock solution (10 µL, 1 mM final concentration)

      • Benzyl azide stock solution (10 µL, 1 mM final concentration)

      • THPTA stock solution (10 µL, 1 mM final concentration)

      • CuSO₄·5H₂O stock solution (10 µL, 1 mM final concentration)

    • Initiate the reaction by adding the sodium ascorbate stock solution (10 µL, 5 mM final concentration).

  • Kinetic Monitoring:

    • Immediately after the addition of sodium ascorbate, vortex the vial and place it in the autosampler of the HPLC system.

    • Inject aliquots of the reaction mixture onto the HPLC column at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes).

    • Monitor the disappearance of the starting materials and the appearance of the triazole product by UV detection at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the alkyne, azide, and product, and normalize them to the internal standard.

    • Plot the concentration of the product versus time for each alkyne.

    • Determine the initial reaction rate for each alkyne from the slope of the initial linear portion of the curve.

Workflow Diagram:

CuAAC_Benchmark_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Stock_Solutions Prepare Stock Solutions (Alkynes, Azide, Catalyst, Ligand) Reaction_Setup Set up Reactions in HPLC Vials Stock_Solutions->Reaction_Setup Initiate_Reaction Initiate with Sodium Ascorbate Reaction_Setup->Initiate_Reaction HPLC_Monitoring Monitor by HPLC at Time Intervals Initiate_Reaction->HPLC_Monitoring Data_Analysis Analyze Data & Determine Rates HPLC_Monitoring->Data_Analysis

Caption: Workflow for benchmarking CuAAC reactivity.

Sonogashira Cross-Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][16] Steric hindrance around both the alkyne and the halide can significantly impact the reaction efficiency.[6][17]

Inferred Reactivity Profile in Sonogashira Coupling:

  • Ethynylcyclobutane & Ethynylcyclopentane: Their smaller steric profile should allow for efficient coupling with a wide range of aryl halides.

  • This compound: The cyclohexane ring may present some steric bulk, potentially requiring more forcing conditions or the use of bulky phosphine ligands to achieve high yields, especially with sterically demanding aryl halides.[16]

  • 1-Ethynyladamantane: The significant steric hindrance of the adamantyl group is expected to make Sonogashira couplings more challenging, likely requiring optimized catalyst systems and longer reaction times.

A standardized protocol is necessary to quantify these expected differences in reactivity.

Experimental Protocol: Benchmarking Sonogashira Coupling Performance

Objective: To compare the yield and reaction efficiency of this compound and other cycloalkane-containing alkynes in a Sonogashira coupling with a model aryl halide.

Materials:

  • This compound

  • Ethynylcyclobutane

  • Ethynylcyclopentane

  • 1-Ethynyladamantane

  • 4-Iodotoluene (model aryl halide)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Reaction Setup:

    • In a series of oven-dried Schlenk tubes under an inert atmosphere (argon or nitrogen), add 4-iodotoluene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • To each tube, add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

    • Add the respective cycloalkane-containing alkyne (1.2 mmol) to each tube.

    • Add the internal standard (0.5 mmol).

  • Reaction and Monitoring:

    • Stir the reaction mixtures at 60 °C.

    • Take aliquots from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the aliquots with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

    • Analyze the organic extracts by GC-MS to monitor the consumption of starting materials and the formation of the coupled product.

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixtures to room temperature.

    • Filter the mixtures through a pad of celite, washing with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Data Analysis:

    • Determine the yield of the coupled product for each alkyne using the internal standard in the GC-MS analysis.

    • Compare the reaction profiles (conversion vs. time) for each alkyne.

Workflow Diagram:

Sonogashira_Benchmark_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Analysis Reaction_Setup Set up Reactions in Schlenk Tubes (Inert Atmosphere) Heating Heat and Stir at 60 °C Reaction_Setup->Heating Monitoring Monitor by GC-MS at Time Intervals Heating->Monitoring Workup Work-up and Purify Monitoring->Workup Yield_Determination Determine Yields Workup->Yield_Determination

Caption: Workflow for benchmarking Sonogashira coupling performance.

Conclusion and Future Outlook

This compound stands out as a valuable building block for drug discovery, offering a balance of desirable physicochemical properties and synthetic versatility. The cyclohexane scaffold provides a rigid, three-dimensional framework, while the terminal alkyne allows for facile diversification through robust and efficient reactions like CuAAC and Sonogashira coupling. The presence of the methanol group enhances its polarity, which can be advantageous for improving aqueous solubility.

While direct comparative data is sparse, our analysis based on fundamental principles of organic chemistry suggests that this compound represents a "middle ground" among the compared cycloalkane-containing alkynes. It is likely more sterically hindered than its smaller cyclobutane and cyclopentane counterparts but less so than the bulky 1-ethynyladamantane. This positions it as a versatile scaffold suitable for a wide range of applications where a balance of rigidity, lipophilicity, and synthetic accessibility is required.

The provided standardized protocols offer a clear path for researchers to generate the direct comparative data needed to make informed decisions in their drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, a thorough understanding of the properties and reactivity of building blocks like this compound will be paramount to the successful development of the next generation of therapeutics.

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A Senior Application Scientist's Guide to the Cyclohexyl Linker: Characterizing Rigidity and Conformational Effects in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cyclohexyl linker, a crucial building block in modern medicinal chemistry. We will move beyond a superficial overview to explore the fundamental stereoelectronic properties of the cyclohexane ring and how these properties translate into predictable, and often advantageous, conformational effects in drug candidates. By understanding the causality behind its rigidity and the tools used to characterize it, researchers can strategically employ the cyclohexyl moiety to optimize ligand-target interactions, enhance pharmacokinetic properties, and ultimately design more effective therapeutics.

The Foundational Principle: Why Linker Rigidity Matters

In drug design, a linker connects two or more pharmacophoric elements, such as a warhead binding to a protein of interest (POI) and a ligand recruiting an E3 ligase in a Proteolysis-Targeting Chimera (PROTAC). The linker is far from a passive spacer; its length, polarity, and, most critically, its flexibility dictate the spatial orientation of the connected moieties.[1][2]

  • Flexible Linkers (e.g., Alkyl Chains, PEGs): These linkers confer a high degree of conformational freedom. While this allows the molecule to adapt to a binding site, it comes at a significant entropic cost. Upon binding, the molecule must "freeze" into a single bioactive conformation, a process that is energetically unfavorable and can weaken binding affinity.[3]

  • Rigid Linkers (e.g., Phenyl Rings, Alkynes): These linkers pre-organize the molecule into a more defined conformation.[2] If this conformation aligns with the optimal binding pose, the entropic penalty of binding is significantly reduced, potentially leading to a dramatic increase in potency.[2][3] However, excessive rigidity can also prevent the molecule from achieving the necessary geometry for a productive interaction.[4][5]

The cyclohexyl linker occupies a valuable middle ground. It is not planar and rigid like an aromatic ring, nor is it fully flexible like an alkyl chain. Its well-defined three-dimensional structure and predictable conformational preferences offer a powerful tool for "conformational constraint," guiding a molecule towards a desired spatial arrangement.[6]

The Conformational Landscape of Cyclohexane

To harness the cyclohexyl linker, one must first master the conformational analysis of the cyclohexane ring itself. The ring is not a flat hexagon; to achieve the ideal tetrahedral bond angle of approximately 109.5° and minimize strain, it adopts several non-planar conformations.[7]

The most stable and predominant conformation is the chair , which accounts for over 99.99% of cyclohexane molecules at room temperature.[7][8] The chair conformation is exceptionally stable because it is free of both angle strain and torsional strain, with all carbon-hydrogen bonds on adjacent carbons being perfectly staggered.[9][10]

Other, higher-energy conformations include the boat , twist-boat , and half-chair .[7][11] The boat conformation suffers from significant steric strain between the two "flagpole" hydrogens and torsional strain from eclipsed bonds.[11][12] This instability makes the true boat a transient state, which readily distorts into the slightly more stable twist-boat conformation.[8][9][12] The half-chair is the highest energy conformation and exists as a transition state during the "ring flip" process between two chair forms.[7][11]

Figure 1: Energy landscape of cyclohexane conformations.

Axial vs. Equatorial: The Key to Substituent Effects

In the chair conformation, the twelve hydrogen atoms are not equivalent. Six are axial , pointing perpendicular to the plane of the ring, while the other six are equatorial , pointing radially outward from the ring's "equator".[8][9] During a ring flip, all axial positions become equatorial, and vice versa.

When a substituent replaces a hydrogen, it can occupy either an axial or an equatorial position. For most substituents, the equatorial position is strongly preferred. This is due to 1,3-diaxial interactions , a form of steric strain that occurs between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring.[13][14] An equatorial substituent projects away from the ring, avoiding this strain.[15]

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[16] A larger A-value signifies a bulkier group with a stronger preference for the equatorial position.[16][17]

SubstituentA-value (kcal/mol)Reference
-CN0.2[18]
-Br0.2 - 0.7[18]
-OH0.6 (0.9 in H-bonding solvents)[18]
-CH₃1.8[18]
-CH(CH₃)₂ (isopropyl)2.2[18]
-C(CH₃)₃ (tert-butyl)> 4.5[18]
-C₆H₅ (phenyl)3.0[18]

This table presents a selection of A-values. A more comprehensive list can be found in various physical organic chemistry resources.

The extremely high A-value of the tert-butyl group (>4.5 kcal/mol) means it will almost exclusively occupy the equatorial position, effectively "locking" the conformation of the cyclohexane ring.[19] This principle is a cornerstone of conformational analysis and is widely exploited in drug design.

The Cyclohexyl Linker in Action: A PROTAC Case Study

The impact of the cyclohexyl linker's stereochemistry is powerfully illustrated in the development of PROTACs. A study investigating a PROTAC targeting the LRRK2 protein revealed that a single stereochemical inversion in a 1,4-disubstituted cyclohexyl linker dramatically altered the molecule's conformation, binding affinity, and degradation efficacy.[20][21]

  • trans-Cyclohexyl Linker: The two points of attachment are on opposite sides of the ring (e.g., one axial, one equatorial, or more commonly, both equatorial in a diequatorial conformation). This forces the linker into a rigid, linear, "stick-out" conformation.[20][21]

  • cis-Cyclohexyl Linker: The two points of attachment are on the same side of the ring (one axial, one equatorial). This allows the linker to adopt a "folded-back" conformation, stabilized by intramolecular interactions.[20][21]

Counterintuitively, the PROTAC with the rigid trans-linker was a more effective degrader, despite showing weaker binary binding to the VHL E3 ligase.[20] High-resolution co-crystal structures revealed the reason: the rigid, extended conformation of the trans-linker was optimal for forming a productive ternary complex (Target-PROTAC-E3 Ligase), while the folded cis-linker conformation was less favorable for bringing the two proteins together effectively.[20][21]

This case study is a profound demonstration of the core principle: linker design is not merely about connecting two points. The conformational constraint imposed by a linker, such as the stereochemically defined cyclohexyl group, can fine-tune the three-dimensional shape of a molecule to enhance its ultimate biological function.[21]

G cluster_trans trans-1,4-Disubstituted Cyclohexyl Linker cluster_cis cis-1,4-Disubstituted Cyclohexyl Linker POI_T Target Protein (POI) Linker_T Rigid, Extended Conformation POI_T->Linker_T Result_T Productive Ternary Complex (Enhanced Degradation) VHL_T E3 Ligase (VHL) Linker_T->VHL_T POI_C Target Protein (POI) Linker_C Flexible, Folded Conformation POI_C->Linker_C Result_C Unproductive Conformation (Weak Degradation) VHL_C E3 Ligase (VHL) Linker_C->VHL_C

Figure 2: Impact of cyclohexyl stereochemistry on PROTAC conformation.

Comparison with Alternative Linkers

The decision to use a cyclohexyl linker should be made in the context of other available options. Each class of linker offers a unique profile of rigidity, synthetic accessibility, and physicochemical properties.

Linker TypeExamplesKey CharacteristicsAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene glycol (PEG)High conformational freedom, linear.Synthetically accessible; can adapt to various binding site geometries.High entropic penalty upon binding; can lead to lower potency; may have poor metabolic stability.[1]
Semi-Rigid / Constrained Cyclohexane , Piperidine, PiperazineDefined 3D geometry; restricted bond rotation.Balances rigidity and flexibility; reduces entropic penalty; can improve metabolic stability and solubility.[1][22]Synthesis can be more complex than linear linkers; stereochemistry must be controlled.
Rigid Phenyl, Biphenyl, Alkyne, TriazolePlanar or linear; very limited conformational freedom.Pre-organizes molecule into a bioactive conformation, minimizing entropic cost; can enhance potency and selectivity.[1][2]Can be synthetically challenging; may introduce excessive rigidity, preventing productive binding.[4][5]
Macrocyclic 14+ atom ringsHighly constrained conformation.Can significantly enhance selectivity and reduce entropy penalties; offers novel design space.[1]Often very challenging to synthesize; requires significant computational design.

Experimental and Computational Workflows for Characterization

Validating the conformational effects of a cyclohexyl linker requires a multi-faceted approach, combining synthesis, biophysical assays, and computational modeling.

G cluster_workflow Characterization Workflow Synthesis Chemical Synthesis (Stereocontrolled) Purification Purification & Structural Verification Synthesis->Purification Comp Computational Modeling (MD Simulations) Purification->Comp NMR NMR Spectroscopy (NOE/ROE) Purification->NMR Xray X-ray Crystallography Purification->Xray Assay Biophysical/Cellular Assays (Binding, Degradation) Purification->Assay Analysis Data Analysis & SAR Correlation Comp->Analysis NMR->Analysis Xray->Analysis Assay->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of (4-Ethynylcyclohexyl)methanol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in the specific chemical nature of the compound to ensure that its disposal is managed with the highest degree of scientific integrity and operational safety.

Hazard Assessment: A Tale of Two Moieties

The proper disposal procedure for any chemical begins with a thorough understanding of its intrinsic hazards. This compound is a molecule with two distinct functional regions: the saturated cyclohexylmethanol ring and the terminal alkyne (ethynyl group). The potential hazards are a composite of these two moieties.

  • The Ethynyl Group—A Point of High Reactivity: The terminal alkyne is the primary source of concern. Terminal alkynes can form explosive metal acetylides when they come into contact with certain metals, particularly copper, silver, and mercury.[4] Furthermore, ethynyl compounds can be reactive and may pose an ignition risk when mixed with strong oxidizing agents.[5] This reactivity dictates the most critical aspect of its disposal: strict segregation from incompatible materials.

Regulatory Framework: Know Your Local Mandates

The disposal of this compound, like all laboratory chemicals, is governed by stringent regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] However, the most direct and actionable guidance will come from your institution's Environmental Health and Safety (EHS) office.[8][9] They are the final authority on waste stream categorization, containerization, and pickup schedules. Never dispose of this chemical down the sanitary sewer or in the regular trash. [10][11]

Chemical and Physical Properties Summary

For context, the table below summarizes key data points for this compound and a related compound. This information is crucial for assessing its physical hazards, such as ignitability.

PropertyThis compound (Predicted/Related)(4-Methylcyclohexanol) (Reference)Source
Molecular Formula C₉H₁₄OC₇H₁₄O[12]
Molecular Weight 138.21 g/mol 114.19 g/mol [12]
Physical State Liquid (Predicted)Viscous Liquid[2]
Flash Point Combustible (Predicted)68 °C / 154.4 °F[2]
Primary Hazards Potential for explosive acetylide formation, Combustible, IrritantCombustible Liquid, Irritant[2][4][5]

Pre-Disposal Protocol: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during and after your experimental work.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound and its associated waste streams.[13]

  • Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[14]

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13][15]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.[2]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

Waste Collection and Segregation: The Cornerstone of Safe Disposal

The primary directive is to collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[8][16]

Step-by-Step Collection Procedure:

  • Select the Right Container: Use a clean, sturdy, chemically compatible container (e.g., glass or high-density polyethylene) with a secure screw cap.[8] Ensure the container is not one that has previously held incompatible materials.

  • Label Immediately: Affix a hazardous waste tag to the container before adding any waste. Fill out all required fields, including the full chemical name: "this compound".[10] Do not use abbreviations.

  • Segregate Waste Streams:

    • Liquid Waste: Collect unused solutions and solvent rinses containing the compound in your labeled liquid waste container.

    • Solid Waste: Collect contaminated solid materials (e.g., gloves, weigh paper, silica gel) in a separate, clearly labeled solid waste container.[10][16] Do not mix solids and liquids.

  • Maintain Incompatibility Awareness: NEVER mix this compound waste with:

    • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, permanganates).[5]

    • Strong Acids or Bases. [10]

    • Heavy Metal Salts: Especially salts of copper, silver, mercury, or lead, to prevent the formation of explosive acetylides.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Store liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from procedures involving this compound.

G cluster_0 start Waste Generated (Contains this compound) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in dedicated LIQUID hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in dedicated SOLID hazardous waste container. is_liquid->solid_waste No check_compat Are other chemicals present? liquid_waste->check_compat solid_waste->check_compat incompatible WARNING: Potential Incompatibility. Consult SDS & EHS. Do NOT mix. check_compat->incompatible Yes, and they are strong oxidizers, heavy metals, etc. label_container Label container with all constituents and percentages. check_compat->label_container Yes, and they are compatible incompatible->label_container After EHS consult store_safe Store in designated satellite accumulation area with secondary containment. label_container->store_safe request_pickup Request pickup from Institutional EHS. store_safe->request_pickup caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for laboratory safety.

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).[5] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

    • Report the incident to your lab supervisor.

  • Major Spills (outside a fume hood) or any spill involving fire/injury:

    • Evacuate the immediate area.

    • Alert nearby personnel and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean it up yourself.

Final Disposal Procedure

Once your waste container is ready for disposal (typically when it is 80-90% full), follow your institution's specific procedures for waste pickup.

  • Finalize the Label: Ensure the hazardous waste tag is complete, accurate, and legible. All constituents must be listed.

  • Secure the Container: Tightly seal the container cap.

  • Store Appropriately: Keep the sealed container in your lab's designated satellite accumulation area until pickup. Ensure it is segregated from incompatible materials.[8]

  • Schedule Pickup: Submit a chemical waste pickup request through your institution's EHS portal or designated system.[9]

By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to the Safe Handling of (4-Ethynylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. (4-Ethynylcyclohexyl)methanol, with its unique structural features, presents both opportunities for discovery and imperatives for rigorous safety protocols. This guide provides a comprehensive operational and safety framework for handling this compound, ensuring that its potential is explored without compromising the well-being of laboratory personnel. The procedures outlined below are built upon established principles of chemical safety, drawing from data on structurally similar molecules to provide a robust and cautious approach.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. Due to the limited specific toxicological data for this compound, our assessment is informed by data from analogous compounds such as cyclohexanemethanol and other combustible alcohols. The primary known hazard is that it is a combustible liquid.[1]

Key Physical and Chemical Properties (Inferred from Analogues):

Property Value Source
Physical State Liquid [1]
Appearance Clear, Colorless to Light Yellow [1][2]
Boiling Point Approx. 171-181 °C [1][2][3]
Flash Point Approx. 68-71 °C [1][2]
Classification Combustible Liquid (Category 4) [1][3]

| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides |[2] |

Based on these properties, the principal risks involve flammability, especially upon heating, and potential irritation to the skin, eyes, and respiratory system.[2] The compound should be handled with the assumption that it may cause irritation until more specific data becomes available.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate risks of exposure. The selection of specific PPE is dictated by the nature of the task and the potential for splashes, aerosol formation, or fire.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times to prevent contact from accidental splashes.[4] When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves are required. Gloves must be inspected for integrity before each use.[3][6] Given the alcohol structure, nitrile or butyl rubber gloves provide suitable protection for incidental contact.[4] Use a proper glove removal technique to avoid skin contact.[3]

  • Body Protection: A flame-retardant laboratory coat is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8] If aerosol formation is possible or work must be done outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

PPE Summary Table:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<10mL) Chemical Goggles Nitrile Gloves Flame-Retardant Lab Coat Chemical Fume Hood
Reaction Setup/Workup (>10mL) Goggles & Face Shield Nitrile/Butyl Gloves Flame-Retardant Lab Coat & Apron Chemical Fume Hood

| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile/Butyl Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator (if significant vapor) |

Operational Handling and Storage

Adherence to systematic procedures is critical for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames).[3] Ensure an eyewash station and safety shower are immediately accessible.[5][8]

  • Aliquotting: Ground and bond containers during transfer to prevent static discharge, a potential ignition source.[2] Use appropriate tools (e.g., pipette, cannula) for transfers to minimize splashes.

  • Heating: This compound is a combustible liquid.[1] Avoid direct heating with open flames. Use a heating mantle, oil bath, or another controlled heating source. Ensure any heating operation is monitored.

  • Post-Handling: Tightly close the container immediately after use.[2][3] Clean any contaminated surfaces thoroughly. Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after work.[3]

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][3]

  • Store separately from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly reduce its impact.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2][6] If irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a confined space.

  • Control Vapors & Ignition Sources: Eliminate all ignition sources.[9] Ventilate the area.

  • Containment: For small spills, absorb with a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container as hazardous waste and dispose of it according to institutional and local regulations.[3]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[10]

Disposal Protocol:

  • Segregation: Collect waste in a dedicated, properly labeled, and compatible container.[11] Do not mix with other waste streams, particularly halogenated solvents, to avoid costly disposal procedures.[12]

  • Container Management: Use a container made of a material compatible with the chemical. Keep the waste container tightly closed except when adding waste.[10][11] Do not fill containers beyond 90% capacity.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including "this compound".[13]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] Under no circumstances should this chemical be disposed of down the drain.[12][13]

Safe Handling Workflow Diagram

The following diagram illustrates the complete, cyclical process for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Verify Fume Hood - Don PPE - Clear Ignition Sources handle 2. Active Handling - Transfer in Hood - Use Grounding for Bulk Transfer - Controlled Heating Only prep->handle storage 3. Storage - Tightly Sealed Container - Cool, Ventilated Area - Away from Oxidizers handle->storage Store Unused Reagent waste 4. Waste Collection - Segregated, Labeled Container - Container <90% Full - Keep Closed handle->waste Collect Waste decon 5. Decontamination - Clean Work Area - Doff PPE Correctly - Wash Hands handle->decon spill EMERGENCY: Spill Response handle->spill exposure EMERGENCY: First Aid handle->exposure storage->handle Retrieve for Next Use disposal 6. Final Disposal - Arrange EHS Pickup - Maintain Disposal Records waste->disposal decon->prep Prepare for New Task spill->waste Collect Spill Debris

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.